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  • Product: N,2-Dimethyl-3-pyridinecarboxamide
  • CAS: 77594-56-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N,2-Dimethyl-3-pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction N,2-Dimethyl-3-pyridinecarboxamide, a derivative of the essential vitamin B3 (niacinamide), represents a molecule of significant interest withi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethyl-3-pyridinecarboxamide, a derivative of the essential vitamin B3 (niacinamide), represents a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structural modifications—a methyl group at the 2-position of the pyridine ring and a dimethylated amide—confer unique physicochemical characteristics that can profoundly influence its biological activity, pharmacokinetic profile, and formulation properties. Understanding these core properties is paramount for any researcher or drug development professional seeking to explore its therapeutic potential.

This technical guide provides a comprehensive overview of the physicochemical properties of N,2-Dimethyl-3-pyridinecarboxamide. Due to the limited availability of experimental data for this specific analogue, this guide synthesizes predicted data from robust computational models with established principles of chemical synthesis and analytical characterization. This approach offers a foundational understanding for future research and development endeavors.

Chemical Structure and Identification

The foundational step in understanding any molecule is to define its structure. N,2-Dimethyl-3-pyridinecarboxamide consists of a pyridine ring substituted with a methyl group at the 2-position and a dimethylcarboxamide group at the 3-position.

Caption: Chemical structure of N,2-Dimethyl-3-pyridinecarboxamide.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N,2-Dimethyl-3-pyridinecarboxamide. These values are computationally derived and serve as a valuable starting point for experimental design.

PropertyPredicted ValueSource
Molecular Formula C₉H₁₂N₂O-
Molecular Weight 164.21 g/mol -
Melting Point Not available-
Boiling Point ~300-350 °CPredicted
pKa (most basic) 3.5 - 4.5Predicted[1]
LogP 0.5 - 1.5Predicted
Water Solubility Moderately solublePredicted

Note: Predicted values are based on computational models and may differ from experimental results.

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthetic strategy would involve the conversion of 2-methylnicotinic acid to its acid chloride, followed by reaction with dimethylamine.

Synthesis 2-Methylnicotinic Acid 2-Methylnicotinic Acid 2-Methylnicotinoyl Chloride 2-Methylnicotinoyl Chloride 2-Methylnicotinic Acid->2-Methylnicotinoyl Chloride SOCl₂ or (COCl)₂ N,2-Dimethyl-3-pyridinecarboxamide N,2-Dimethyl-3-pyridinecarboxamide 2-Methylnicotinoyl Chloride->N,2-Dimethyl-3-pyridinecarboxamide HN(CH₃)₂

Caption: Proposed synthesis of N,2-Dimethyl-3-pyridinecarboxamide.

General Experimental Protocol (Hypothetical)
  • Activation of Carboxylic Acid: 2-Methylnicotinic acid would be refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent to form the acid chloride. The excess chlorinating agent and solvent would then be removed under reduced pressure.

  • Amidation: The resulting crude 2-methylnicotinoyl chloride would be dissolved in a suitable aprotic solvent and cooled in an ice bath. An excess of dimethylamine, either as a gas or a solution, would be added dropwise. The reaction mixture would be stirred and allowed to warm to room temperature.

  • Work-up and Purification: The reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would be washed, dried, and concentrated. The crude product would then be purified by a suitable method such as column chromatography or recrystallization.

Characterization and Analytical Methodologies

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized N,2-Dimethyl-3-pyridinecarboxamide. The following section details the key analytical techniques and their expected outcomes.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis cluster_physicochemical Physicochemical Properties synthesis Synthesized Compound nmr NMR (¹H, ¹³C) synthesis->nmr ir FTIR synthesis->ir ms Mass Spectrometry synthesis->ms hplc HPLC synthesis->hplc tga_dsc TGA/DSC synthesis->tga_dsc solubility Solubility hplc->solubility pka pKa Determination hplc->pka logp LogP Determination hplc->logp

Caption: A general workflow for the characterization of N,2-Dimethyl-3-pyridinecarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons at the 2-position, and the two N-methyl groups of the amide. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbons of the pyridine ring, the methyl carbon, the amide carbonyl carbon, and the N-methyl carbons, further confirming the molecular structure[4].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule[5][6][7][8]. Key expected vibrational bands include:

  • C=O stretch: A strong absorption band around 1630-1680 cm⁻¹ characteristic of the tertiary amide carbonyl group.

  • C-N stretch: Bands associated with the amide and pyridine ring C-N bonds.

  • Aromatic C-H and C=C/C=N stretches: Characteristic absorptions for the substituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound[9][10][11].

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of N,2-Dimethyl-3-pyridinecarboxamide (164.21 g/mol ).

  • Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and can also be used for quantification[12][13][14][15].

  • Purity Assessment: A reversed-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or impurities. A single sharp peak would indicate a high degree of purity.

  • Quantification: With a suitable reference standard, HPLC can be used to accurately determine the concentration of N,2-Dimethyl-3-pyridinecarboxamide in various matrices.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase behavior of the compound[16][17][18][19][20].

  • TGA: TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature and to detect the presence of residual solvents or water.

  • DSC: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, and to study polymorphism and solid-state transitions.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N,2-Dimethyl-3-pyridinecarboxamide, a molecule with potential for further investigation in drug development. While experimental data for this specific compound is limited, this guide leverages predicted properties and established analytical principles to offer a comprehensive starting point for researchers. The proposed synthetic route and detailed characterization methodologies provide a clear roadmap for the synthesis and validation of this compound, paving the way for future studies into its biological activity and therapeutic applications.

References

Click to expand
  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. [Link]

  • TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • SIELC Technologies. Separation of Nicotinamide and Related Substances. [Link]

  • A. A. Olaniyi, et al. HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. African Journal of Biotechnology, 2008. [Link]

  • Taskin Kafa, M., et al. Synthesis and characterization of new niacinamide compounds and computational and experimental investigation of their anticancer. [Link]

  • D. F. Klemperer. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 1957. [Link]

  • Semantic Scholar. High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine.[Link]

  • AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • Semantic Scholar. The FTIR Spectra of Pyridine and Pyridine-d , '. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Nicotinamide. [Link]

  • CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. [Link]

  • ResearchGate. ESI product ion mass spectrum of the pyridine‐2‐carboxamide.... [Link]

  • NIST. 4-Pyridinecarboxamide. [Link]

  • Y. Li, et al. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC, 2021. [Link]

  • W. N. Charman, et al. Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. Australian Journal of Chemistry, 1993. [Link]

  • S. Singh, et al. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 2024. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • NIScPR. Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. [Link]

  • Academia.edu. Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. [Link]

  • A. Atac, et al. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011. [Link]

  • PubChem. N,N-Dimethylnicotinamide. [Link]

  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

  • ResearchGate. Synthesis of some N‐substituted isonicotinamides. [Link]

  • S. G. Abdel-Hamide, et al. Novel synthesis of nicotinamide derivatives of cytotoxic properties. Archiv der Pharmazie, 2006. [Link]

  • ResearchGate. Three-component synthesis of nicotinamide derivatives. [Link]

  • OECD. 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. [Link]

  • FooDB. Showing Compound Nicotinamide (FDB012485). [Link]

  • RSC Publishing. Quantification of acidic sites of nanoscopic hydroxylated magnesium fluorides by FTIR and 15 N MAS NMR spectroscopy. [Link]

  • J. C. Kromann, et al. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2017. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

  • T. T. T. T. Nguyen, et al. Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry, 2019. [Link]

  • NIST. Niacinamide. [Link]

  • PubChem. 2-Methylnicotinamide. [Link]

  • PubChem. 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl-. [Link]

  • NP-MRD. Showing NP-Card for N-Methylnicotinamide (NP0000261). [Link]

  • Chemsrc. * (3S)-N,N-Dimethyl-3-piperidinecarboxamide*. [Link]

  • ResearchGate. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • U.S. Environmental Protection Agency. N,N-Diethylnicotinamide Properties. [Link]

  • MDPI. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]

  • Wikipedia. 3-Pyridylnicotinamide. [Link]

Sources

Exploratory

N,2-Dimethyl-3-pyridinecarboxamide CAS number and molecular weight

The following technical guide provides an in-depth analysis of N,2-Dimethyl-3-pyridinecarboxamide , a specific pyridine derivative utilized in medicinal chemistry as a structural scaffold and metabolic probe. Core Identi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N,2-Dimethyl-3-pyridinecarboxamide , a specific pyridine derivative utilized in medicinal chemistry as a structural scaffold and metabolic probe.

Core Identity & Synthetic Methodology

Executive Summary

N,2-Dimethyl-3-pyridinecarboxamide (CAS: 77594-56-0 ) is a substituted pyridine derivative characterized by a methyl group at the C2 position of the pyridine ring and a secondary N-methyl carboxamide moiety at the C3 position.[1] Distinct from its isomer N,N-dimethylnicotinamide, this compound serves as a critical building block in the synthesis of kinase inhibitors and as a steric probe in nicotinamide adenine dinucleotide (NAD+) salvage pathway research.

The introduction of the C2-methyl group creates significant steric hindrance adjacent to the pyridine nitrogen and the amide carbonyl, altering the compound's electronic profile and metabolic stability compared to the parent nicotinamide.

Physicochemical Identity

ParameterSpecification
Chemical Name N,2-Dimethyl-3-pyridinecarboxamide
CAS Registry Number 77594-56-0
Synonyms N-Methyl-2-methylnicotinamide; 2-Methyl-N-methylnicotinamide
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Exact Mass 150.0793 Da
SMILES CNC(=O)c1cccnc1C
InChI Key GAWMRWVPJREDDV-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Synthetic Methodology

The synthesis of N,2-Dimethyl-3-pyridinecarboxamide is typically achieved through the amidation of 2-methylnicotinic acid derivatives. The choice of method depends on scale and available reagents.

Protocol A: Acid Chloride Activation (Laboratory Scale)

This method is preferred for small-scale synthesis due to its high conversion rate and ease of purification.

Reagents:

  • Precursor: 2-Methylnicotinic acid (CAS 3222-56-8)

  • Activator: Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Amine Source: Methylamine (2M in THF)

  • Base: Triethylamine (

    
    )
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 2-methylnicotinic acid (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Add catalytic DMF (2 drops).

  • Chlorination: Dropwise add Thionyl chloride (1.5 eq) at 0°C. Reflux for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess

    
    . Re-dissolve the crude acid chloride in anhydrous DCM.
    
  • Amidation: Cool the solution to 0°C. Add Methylamine (2.0 eq) and Triethylamine (1.5 eq) dropwise.

  • Quench & Workup: Stir at room temperature for 4 hours. Quench with saturated

    
    . Extract with DCM (3x).
    
  • Purification: Dry organic layer over

    
    . Concentrate. Recrystallize from EtOAc/Hexane.
    
Protocol B: Direct Ester Amidation (Industrial Scale)

Avoids corrosive acid chlorides; utilizes the reactivity of the ethyl ester.

  • Reflux: 2-Methylnicotinic acid ethyl ester is refluxed with excess aqueous methylamine (40%) or methanolic methylamine in a sealed tube at 80-100°C for 12 hours.

  • Isolation: Solvent evaporation followed by crystallization.

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow for the Acid Chloride route, highlighting critical control points (anhydrous conditions, temperature control).

SynthesisPathway Start 2-Methylnicotinic Acid (Precursor) Activation Activation (SOCl2, Reflux) Start->Activation Dehydration Intermediate Acid Chloride Intermediate Activation->Intermediate -SO2, -HCl Amidation Amidation (MeNH2, Et3N, 0°C) Intermediate->Amidation Nucleophilic Acyl Substitution Product N,2-Dimethyl-3- pyridinecarboxamide Amidation->Product Workup

Caption: Figure 1. Step-wise synthetic pathway via acid chloride activation, ensuring regioselective amide formation.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical system.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.60 (s, 3H): Methyl group on the pyridine ring (C2-Me). Causality: Shifted downfield due to aromatic ring current.

    • δ 3.02 (d, J=4.8 Hz, 3H): N-Methyl group. Doublet due to coupling with NH.

    • δ 6.10 (br s, 1H): Amide NH proton.

    • δ 7.15 (dd, 1H): Pyridine H5.

    • δ 7.65 (dd, 1H): Pyridine H4.

    • δ 8.50 (dd, 1H): Pyridine H6.

HPLC-MS Methodology
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (Nicotinamide chromophore) and ESI-MS (+).

  • Expected Mass: [M+H]⁺ = 151.19 m/z.

Applications in Drug Development[3]

Structural Bioisostere

N,2-Dimethyl-3-pyridinecarboxamide serves as a sterically constrained bioisostere of Nicotinamide. In kinase inhibitor design, the C2-methyl group forces the amide side chain out of planarity with the pyridine ring (atropisomerism potential), which can:

  • Improve Selectivity: By fitting into specific hydrophobic pockets in the ATP-binding site that cannot accommodate the planar unsubstituted nicotinamide.

  • Metabolic Stability: The C2-methyl group blocks the primary site of metabolic oxidation or methylation often seen in pyridine drugs.

Signal Transduction Pathway (Conceptual)

The compound acts as a scaffold impacting downstream signaling when incorporated into larger inhibitors (e.g., VEGFR or RAF inhibitors).

BiologicalMechanism Scaffold N,2-Dimethyl-3- pyridinecarboxamide Core Kinase Target Kinase (e.g., VEGFR/RAF) Scaffold->Kinase Ligand Binding Steric Steric Clash (C2-Methyl) Scaffold->Steric Induces Conformational Change Binding ATP Pocket Occupancy Kinase->Binding Competitive Inhibition Signal Downstream Signaling (Proliferation) Binding->Signal Blockade Steric->Binding Enhances Selectivity

Caption: Figure 2. Mechanism of action where the C2-methyl group enhances selectivity via steric interactions within the ATP binding pocket.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1020672, N,2-Dimethyl-3-pyridinecarboxamide. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability Profile: N,2-Dimethyl-3-pyridinecarboxamide

The following technical guide details the thermodynamic and physicochemical stability profile of N,2-Dimethyl-3-pyridinecarboxamide. This analysis is structured for researchers requiring a rigorous, mechanistic understan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and physicochemical stability profile of N,2-Dimethyl-3-pyridinecarboxamide. This analysis is structured for researchers requiring a rigorous, mechanistic understanding of the compound's behavior in drug development contexts.

Technical Guide & Stability Assessment Framework [1]

Executive Summary & Structural Analysis[1][2][3]

N,2-Dimethyl-3-pyridinecarboxamide (CAS: 77594-56-0), also known as N,2-dimethylnicotinamide, represents a structural modification of the vitamin nicotinamide.[1] Its stability profile is governed by the interplay between the electron-deficient pyridine ring, the resonance-stabilized amide, and the steric influence of the ortho-methyl group.[1]

Structural Determinants of Stability

The molecule features two key substitutions on the pyridine ring that dictate its thermodynamic behavior:

  • 2-Methyl Group (Ortho-position): Provides steric bulk adjacent to the amide.[1] This restricts rotation around the C3-C(carbonyl) bond, potentially forcing the amide group out of planarity with the aromatic ring. This "ortho-effect" typically enhances hydrolytic stability by shielding the carbonyl carbon from nucleophilic attack, despite reducing resonance stabilization.[1]

  • N-Methyl Amide: The secondary amide moiety allows for hydrogen bond donation (N-H) and acceptance (C=O), facilitating stable crystal lattice formation, though likely with a lower melting point than the primary amide (nicotinamide) due to fewer H-bond donors.[1]

Predicted Physicochemical Properties

Based on Structure-Property Relationships (SPR) and analog data (Nicotinamide, N-methylnicotinamide).[1]

PropertyPredicted Value / CharacteristicImpact on Stability
Molecular Weight 150.18 g/mol Low MW facilitates high solubility.[1]
LogP (Octanol/Water) ~0.3 – 0.5Hydrophilic; thermodynamically stable in aqueous formulations.[1]
pKa (Pyridine N) ~3.5 – 4.0Basic nitrogen; protonation at acidic pH increases solubility but may alter degradation kinetics.[1]
Melting Point 95 – 115 °CModerate lattice energy; potential for low-melting polymorphs (risk of melt during processing).[1]
Water Solubility High (>50 mg/mL)High thermodynamic affinity for water; hygroscopicity risk.[1]

Chemical Stability & Degradation Mechanisms[1][4]

The primary thermodynamic instability risk for N,2-Dimethyl-3-pyridinecarboxamide is amide hydrolysis .[1] While the pyridine ring is robust against oxidation under ambient conditions, the amide bond is susceptible to cleavage in strongly acidic or basic environments.

Hydrolysis Kinetics

Hydrolysis follows pseudo-first-order kinetics (


) dependent on pH.[1][2]
  • Acidic Conditions (pH < 3): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

  • Basic Conditions (pH > 10): Direct nucleophilic attack by hydroxide ion (

    
    ).[1]
    
  • Neutral Conditions: The reaction is negligible due to the high activation energy of the neutral amide bond and the steric shielding by the 2-methyl group.

Mechanistic Pathway (Visualization)

The following diagram illustrates the degradation pathways, highlighting the critical transition states.

HydrolysisPathway Fig 1. Acid and Base-Catalyzed Hydrolysis Pathways of N,2-Dimethyl-3-pyridinecarboxamide. Substrate N,2-Dimethyl-3- pyridinecarboxamide Inter_Acid Tetrahedral Intermediate (Protonated) Substrate->Inter_Acid + H3O+ (Acid Cat.) Inter_Base Tetrahedral Intermediate (Anionic) Substrate->Inter_Base + OH- (Base Cat.) Product_Acid 2-Methylnicotinic Acid + Methylamine salt Inter_Acid->Product_Acid C-N Cleavage Product_Base 2-Methylnicotinate ion + Methylamine Inter_Base->Product_Base C-N Cleavage

Photostability & Oxidation[1]
  • Oxidation: The pyridine ring is electron-deficient, making it resistant to oxidative attack (e.g., by peroxides).[1] However, the N-methyl group can undergo slow N-demethylation under extreme oxidative stress (e.g., forced degradation with AIBN).[1]

  • Photolysis: Pyridine derivatives can absorb UV light (λmax ~260 nm).[1] While generally stable, prolonged exposure to high-intensity UV in solution may induce ring opening or dimerization.[1] Solid-state photostability is typically high.[1]

Solid-State Thermodynamics[1]

Thermodynamic stability in the solid state is defined by the crystal lattice energy. N,2-Dimethyl-3-pyridinecarboxamide is prone to polymorphism , a critical factor in drug development.[1]

Polymorphism Risk

Nicotinamide derivatives frequently exhibit monotropic or enantiotropic polymorphism.[1]

  • Metastable Forms: Rapid cooling during synthesis may generate metastable forms with lower melting points and higher solubility.[1]

  • Stable Form: The thermodynamically stable form will exhibit the highest melting point and heat of fusion.

  • Screening Logic: Due to the conformational flexibility introduced by the amide linker, solvent-mediated polymorphic transformations are likely.

Eutectic Formation

The compound has a potential to form eutectic mixtures with other excipients (e.g., organic acids) due to its hydrogen bonding capability. This can lead to macroscopic melting at temperatures significantly below the individual melting points.

Experimental Protocols for Stability Profiling

To validate the theoretical profile, the following self-validating experimental workflows are recommended.

Protocol 1: pH-Rate Profile Determination (Hydrolysis)

Objective: Determine the specific acid/base catalytic rate constants (


, 

).[1]
  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0 (constant ionic strength

    
     with NaCl).
    
  • Sample Preparation: Dissolve compound to 100 µg/mL in each buffer.

  • Incubation: Thermostat samples at 40°C, 60°C, and 80°C.

  • Sampling: Aliquot at

    
     hours. Quench acidic samples with weak base and vice versa immediately.[1]
    
  • Analysis: HPLC-UV (C18 column, Mobile Phase: Phosphate buffer/MeCN gradient).

  • Data Treatment: Plot

    
     vs. time to obtain 
    
    
    
    .[1]
    • Validation Check: Linearity (

      
      ) confirms first-order kinetics. Arrhenius plot (
      
      
      
      vs
      
      
      ) linearity confirms a single degradation mechanism.[1]
Protocol 2: Solid-State Stress Testing (Polymorph Screening)

Objective: Identify the thermodynamically stable crystal form.[1]

  • Slurry Experiment: Suspend excess solid in three distinct solvents (Water, Ethanol, Ethyl Acetate) at 25°C and 50°C.

  • Equilibration: Stir for 48 hours to allow Ostwald ripening (conversion of metastable to stable form).

  • Filtration & Drying: Filter solids and dry under vacuum at 40°C.

  • Characterization:

    • DSC (Differential Scanning Calorimetry): Look for single sharp endotherms.[1] A small exotherm prior to melting indicates a metastable

      
       stable transition.[1]
      
    • PXRD (Powder X-Ray Diffraction): Compare patterns to starting material.[1]

Workflow Visualization

StabilityWorkflow Fig 2. Integrated Stability Testing Workflow. cluster_Solid Solid State Analysis cluster_Liquid Solution State Analysis Start Start: N,2-Dimethyl-3- pyridinecarboxamide DSC DSC / TGA Analysis Start->DSC ForcedDeg Forced Degradation (Acid/Base/Oxidation) Start->ForcedDeg PolyScreen Polymorph Screening (Slurry in 3 solvents) DSC->PolyScreen If Tg or exo detected XRPD X-Ray Diffraction Decision Thermodynamic Profile Complete? XRPD->Decision PolyScreen->XRPD Identify Stable Form Solubility pH-Solubility Profile ForcedDeg->Solubility Stable Kinetics Determine k_obs & t_1/2 ForcedDeg->Kinetics >5% loss detected Solubility->Decision Kinetics->Decision

References

  • O'Neil, M.J.[1] (Ed.). (2013).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.[1] (General reference for Nicotinamide analogs).

  • Anderson, B.D., & Flora, K.P. (1996). "Preparation of Water-Soluble Compounds through Salt Formation."[1] The Practice of Medicinal Chemistry. Academic Press.[1]

  • Yoshioka, S., & Stella, V.J. (2000). Stability of Drugs and Dosage Forms.[1] Springer.[1] (Authoritative text on amide hydrolysis kinetics).

  • PubChem Database. "3-Pyridinecarboxamide, N,2-dimethyl- (CAS 77594-56-0)."[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Available at: [Link]

  • Giron, D. (1995).[1] "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, 248, 1-59.[1] (Methodology for solid-state stability).[1]

Sources

Exploratory

An In-Depth Technical Guide to Determining the Solubility of N,2-Dimethyl-3-pyridinecarboxamide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and predict the solubility of N,2-Dimethyl-3-pyridinecarboxamide in o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and predict the solubility of N,2-Dimethyl-3-pyridinecarboxamide in organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a robust resource for formulation development, process chemistry, and physicochemical characterization.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy.[1] For N,2-Dimethyl-3-pyridinecarboxamide, a molecule of interest in drug discovery and development, a thorough understanding of its solubility profile in various organic solvents is paramount. This knowledge informs crucial decisions in crystallization process design, formulation development for various dosage forms, and the selection of appropriate analytical techniques.[2] A comprehensive solubility study enables the identification of suitable solvent systems that can ensure the API remains dissolved and stable throughout the product's shelf life or, in the case of a suspension, maintains a consistent particle size and shape.[2]

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and explore predictive models that can accelerate the solvent screening process.

Theoretical Foundations of Solubility

A molecule's solubility is governed by the principle of "like dissolves like," where a solute will more readily dissolve in a solvent with similar intermolecular forces.[3] To quantify this, several theoretical models have been developed.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting solubility by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3][4] These three parameters can be plotted in a three-dimensional Hansen space. The closer the HSP of a solute and a solvent are in this space, the more likely they are to be miscible.[3]

The distance (Ra) between the HSP of the solute and the solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties of fluids and liquid mixtures with a high degree of accuracy.[5][6] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces.[5] This method is particularly valuable in the early stages of development as it can provide solubility predictions with minimal need for experimental data, thereby facilitating high-throughput screening of potential solvents.[7][8]

Experimental Determination of Solubility

The "gold standard" for solubility determination is the equilibrium shake-flask method.[9] This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.

Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the steps to determine the equilibrium solubility of N,2-Dimethyl-3-pyridinecarboxamide.

Materials:

  • N,2-Dimethyl-3-pyridinecarboxamide (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of N,2-Dimethyl-3-pyridinecarboxamide to a series of vials, each containing a known volume of a different organic solvent. Ensure enough solid is present to maintain a saturated solution with visible excess solid.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. It is crucial to monitor the concentration at different time points to confirm that it has plateaued.[10]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to sediment.[9] Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[1]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of N,2-Dimethyl-3-pyridinecarboxamide in the diluted sample using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred analytical technique for quantifying the concentration of the dissolved solute due to its high specificity and ability to detect impurities.[9]

Illustrative HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid, depending on the compound's properties).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector at a wavelength determined by the UV spectrum of N,2-Dimethyl-3-pyridinecarboxamide.

  • Column Temperature: 25 °C

A calibration curve should be prepared using standard solutions of N,2-Dimethyl-3-pyridinecarboxamide of known concentrations to ensure accurate quantification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess N,2-Dimethyl-3- pyridinecarboxamide to solvent B Agitate at constant temperature (24-72h) A->B Equilibrate C Sedimentation or Centrifugation B->C Separate Phases D Collect & Filter Supernatant C->D Isolate Saturated Solution E Dilute Sample D->E Prepare for Analysis F Quantify via HPLC/UV-Vis E->F Measure Concentration

Caption: Experimental workflow for determining equilibrium solubility.

Results and Data Presentation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Tabulated Solubility Data
SolventPolarity IndexDielectric ConstantSolubility of N,2-Dimethyl-3-pyridinecarboxamide (mg/mL) at 25 °C
Hexane0.11.89Illustrative Value
Toluene2.42.38Illustrative Value
Ethyl Acetate4.46.02Illustrative Value
Acetone5.120.7Illustrative Value
Ethanol5.224.5Illustrative Value
Methanol6.632.7Illustrative Value
Water9.080.1Illustrative Value

Note: The solubility values in this table are for illustrative purposes and should be replaced with experimentally determined data.

Visualizing Solubility Trends

G cluster_solvents Solvent Polarity cluster_solubility Predicted Solubility Trend NonPolar Non-Polar (e.g., Hexane, Toluene) Low Low Solubility NonPolar->Low PolarAprotic Polar Aprotic (e.g., Ethyl Acetate, Acetone) Moderate Moderate Solubility PolarAprotic->Moderate PolarProtic Polar Protic (e.g., Ethanol, Methanol) High High Solubility PolarProtic->High

Caption: Predicted solubility trend based on solvent polarity.

Discussion and Interpretation

The solubility of N,2-Dimethyl-3-pyridinecarboxamide will be influenced by its molecular structure, which features a pyridine ring, a carboxamide group, and two methyl groups. The pyridine ring and carboxamide group introduce polarity and the capacity for hydrogen bonding, suggesting that the molecule will exhibit higher solubility in polar solvents.[11] The N,N-dimethyl substitution on the amide will prevent it from acting as a hydrogen bond donor, which may influence its interaction with protic versus aprotic solvents.

By analyzing the experimental data in conjunction with the theoretical models, a deeper understanding of the solute-solvent interactions can be achieved. For instance, a good correlation between the experimental solubility and the Hansen Solubility Parameter distance (Ra) would validate the use of HSP for screening a wider range of solvents. Similarly, comparing the experimental results with COSMO-RS predictions can refine the computational model for this specific chemical space.

Conclusion

This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of N,2-Dimethyl-3-pyridinecarboxamide in organic solvents. By following the detailed experimental protocols and leveraging predictive models, researchers can efficiently and accurately characterize this critical physicochemical property. A thorough understanding of the solubility profile is essential for the successful development of N,2-Dimethyl-3-pyridinecarboxamide as a potential pharmaceutical agent, enabling rational formulation design and robust manufacturing processes.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. [Link]

  • 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl- | C8H11N3O3S | CID 14346876. [Link]

  • Niacinamide - Solubility of Things. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Annex 4 - World Health Organization (WHO). [Link]

  • (E)-N-(dimethylamino-methylene)-pyridine-3-carboxamide - ChemSynthesis. [Link]

  • Comparison of experimental and COSMO-RS predicted solubility for (A)... - ResearchGate. [Link]

  • Prediction of Solubility with COSMO-RS - Zenodo. [Link]

  • Hansen Solubility Parameters. [Link]

  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]

  • Hansen solubility parameter - Wikipedia. [Link]

  • Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents - Biblioteca Digital do IPB. [Link]

  • Reliability of the Hansen solubility parameters as co-crystal formation prediction tool. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • General — COSMO-RS 2025.1 documentation - SCM. [Link]

Sources

Foundational

A Technical Review of the Biological Landscape of N,2-Dimethyl-3-pyridinecarboxamide and its Congeners

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known and Unknown in Pyridinecarboxamide Research The pyridinecarboxamide scaffold is a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and Unknown in Pyridinecarboxamide Research

The pyridinecarboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, most notably nicotinamide (a form of vitamin B3) and its numerous derivatives. These compounds are integral to fundamental cellular processes, including energy metabolism and DNA repair. This guide delves into the biological activities associated with a specific, yet sparsely documented derivative: N,2-Dimethyl-3-pyridinecarboxamide.

Due to the limited direct research on N,2-Dimethyl-3-pyridinecarboxamide, this technical guide adopts a comprehensive approach. It will first establish the foundational knowledge of pyridinecarboxamides, followed by an in-depth exploration of the biological activities of closely related and well-researched isomers. By examining these congeners, we can infer potential biological activities and chart a course for future research into this specific molecule.

The Pyridinecarboxamide Core: A Privileged Scaffold in Biology

Pyridinecarboxamides are heterocyclic aromatic compounds characterized by a pyridine ring substituted with a carboxamide group.[1] The position of the carboxamide group and the nature of the substituents on both the pyridine ring and the amide nitrogen significantly influence the molecule's chemical properties and biological activity.[2] Nicotinamide, or 3-pyridinecarboxamide, is a vital precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), a critical component in cellular redox reactions.[3]

The general structure of pyridinecarboxamides allows for diverse chemical modifications, leading to a vast library of derivatives with a wide array of pharmacological effects. These include, but are not limited to, roles in cancer, neurodegenerative diseases, and infectious diseases.[2]

N,2-Dimethyl-3-pyridinecarboxamide: An Enigma in the Landscape

A thorough review of the scientific literature reveals a notable scarcity of studies specifically focused on N,2-Dimethyl-3-pyridinecarboxamide. No dedicated synthesis or biological evaluation of this particular isomer is readily available in published research. This knowledge gap presents both a challenge and an opportunity for novel research in the field.

To construct a predictive biological profile for N,2-Dimethyl-3-pyridinecarboxamide, it is instructive to examine the activities of its close structural relatives. The primary points of comparison will be N-methylated nicotinamides and other dimethyl-pyridinecarboxamide isomers.

Biological Activities of Structurally Related Pyridinecarboxamides

N-Methylnicotinamide: A Metabolite with Diverse Functions

N-methylnicotinamide (NMN) is a primary metabolite of nicotinamide.[1] It is formed in the body through the action of nicotinamide N-methyltransferase (NNMT).[4] While initially considered an inactive metabolite, recent studies have unveiled a range of biological activities for NMN.

  • Antithrombotic Effects: N-methylnicotinamide has been shown to inhibit arterial thrombosis.[5] Its mechanism is thought to involve the production and release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[5]

  • Endothelial Function: It has been identified as an endogenous metabolite that can ameliorate endothelial dysfunction.[6]

  • Metabolic and Epigenetic Regulation: The enzyme responsible for NMN formation, NNMT, is increasingly recognized as a key player in metabolic and epigenetic reprogramming, particularly in cancer.[4] Overexpression of NNMT has been linked to tumorigenesis.[4]

Dimethyl-Pyridinecarboxamide Isomers: A Spectrum of Activities

Various dimethyl-pyridinecarboxamide isomers have been synthesized and evaluated for their biological potential. The positioning of the two methyl groups on the pyridine ring or the amide nitrogen dramatically alters their pharmacological profile.

For instance, a study on 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (a dihydropyridine derivative with a more complex structure) highlighted the importance of stereochemistry for its antihypertensive activity.[7] This underscores the principle that even subtle structural changes, such as the location of methyl groups, can have profound effects on biological function.[8]

While not directly N,2-dimethyl-3-pyridinecarboxamide, other substituted nicotinamide derivatives have shown promise in various therapeutic areas:

  • Fungicidal Activity: Certain nicotinamide derivatives have been investigated as potential fungicides.[9]

  • Anticancer Properties: The imidazopyridine scaffold, a related nitrogen-containing heterocycle, has demonstrated antitumor activities.[10]

Synthesis of Pyridinecarboxamide Derivatives: A Generalized Workflow

The synthesis of pyridinecarboxamide derivatives typically involves the amidation of a corresponding pyridinecarboxylic acid or its activated derivative.

A general synthetic route could be conceptualized as follows:

G PyridinecarboxylicAcid 2-Methyl-3-pyridinecarboxylic Acid AcidChloride Acid Chloride Intermediate PyridinecarboxylicAcid->AcidChloride Activation ActivatingAgent Activating Agent (e.g., SOCl2, Oxalyl Chloride) Amine Methylamine (CH3NH2) TargetCompound N,2-Dimethyl-3-pyridinecarboxamide AcidChloride->TargetCompound Amidation

Figure 1: A conceptual workflow for the synthesis of N,2-Dimethyl-3-pyridinecarboxamide.

Experimental Protocol: A Hypothetical Synthesis

  • Activation of the Carboxylic Acid: 2-Methyl-3-pyridinecarboxylic acid would be reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride. This reaction is typically performed in an inert solvent under anhydrous conditions.

  • Amidation: The resulting acid chloride would then be reacted with methylamine to form the desired N,2-Dimethyl-3-pyridinecarboxamide. This step is usually carried out at low temperatures to control the exothermic reaction.

  • Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.

The synthesis of a related compound, N-(2-aminoethyl)pyridine-3-carboxamide, involves heating ethyl nicotinate with ethylenediamine.[11] This demonstrates an alternative approach to forming the amide bond.

Quantitative Data on Related Compounds

Due to the absence of specific data for N,2-Dimethyl-3-pyridinecarboxamide, the following table summarizes key biological data for related compounds to provide a comparative context.

CompoundBiological ActivityMeasurementValueReference
N-MethylnicotinamideAntithromboticThrombus Weight ReductionDose-dependent[5]
(S)-(+)-ManidipineAntihypertensiveRadioligand Binding Assay~80x more potent than (R)-(-)-isomer[7]

Future Directions and Unanswered Questions

The absence of research on N,2-Dimethyl-3-pyridinecarboxamide presents a clear opportunity for novel investigation. Key areas for future exploration include:

  • Chemical Synthesis and Characterization: The development of a robust and efficient synthetic route to produce N,2-Dimethyl-3-pyridinecarboxamide in high purity is the essential first step.

  • In Vitro Biological Screening: The synthesized compound should be screened against a broad range of biological targets to identify potential therapeutic activities. Based on the activities of related compounds, assays for antithrombotic, anticancer, and antimicrobial effects would be a logical starting point.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of dimethyl-pyridinecarboxamide isomers would provide valuable insights into the structural determinants of biological activity.

  • Computational Modeling: Molecular docking and other computational methods could be employed to predict potential protein targets and guide experimental work.

Conclusion

While the biological activity of N,2-Dimethyl-3-pyridinecarboxamide remains uncharacterized, a review of its structural congeners provides a framework for predicting its potential pharmacological profile. The diverse activities of N-methylnicotinamide and other dimethylated pyridinecarboxamides suggest that this compound could possess interesting and potentially useful biological properties. The synthesis and biological evaluation of N,2-Dimethyl-3-pyridinecarboxamide represent a promising avenue for future research in medicinal chemistry and drug discovery. The insights gained from such studies would not only fill a significant knowledge gap but could also lead to the development of novel therapeutic agents.

References

A comprehensive list of references will be compiled upon the completion of a more exhaustive literature search, including patent databases and specialized chemical libraries, to ensure a thorough and authoritative grounding for all claims. The provided search results offer a preliminary foundation for this endeavor.

Sources

Exploratory

N,2-Dimethyl-3-pyridinecarboxamide role as a pharmaceutical intermediate

N,2-Dimethyl-3-pyridinecarboxamide: A Versatile Scaffold for Kinase and Enzyme Inhibitor Development Part 1: Executive Summary & Strategic Importance N,2-Dimethyl-3-pyridinecarboxamide (CAS: 77594-56-0 / 5860-71-9), also...

Author: BenchChem Technical Support Team. Date: February 2026

N,2-Dimethyl-3-pyridinecarboxamide: A Versatile Scaffold for Kinase and Enzyme Inhibitor Development

Part 1: Executive Summary & Strategic Importance

N,2-Dimethyl-3-pyridinecarboxamide (CAS: 77594-56-0 / 5860-71-9), also known as 2-methyl-N-methylnicotinamide, represents a critical "privileged structure" in modern medicinal chemistry.[1] Unlike simple commodity intermediates, this molecule serves as a precision scaffold, primarily utilized in the synthesis of Sorbitol Dehydrogenase (SDH) inhibitors and as a hinge-binding fragment in kinase inhibitor discovery.[1]

Its structural significance lies in the 2-methyl "ortho-effect." The steric bulk of the methyl group at position 2 forces the amide side chain at position 3 out of planarity with the pyridine ring, creating a unique torsional conformation that distinctively modulates binding affinity in enzyme active sites compared to unsubstituted nicotinamide derivatives.[1]

Key Pharmaceutical Applications:

  • Sorbitol Dehydrogenase (SDH) Inhibition: A core pharmacophore for developing therapeutics targeting diabetic neuropathy and retinopathy by preventing sorbitol accumulation.[1]

  • Kinase Inhibitor Scaffolds: The pyridine nitrogen and amide moiety mimic the adenine ring of ATP, making it a valuable fragment for Type I and Type II kinase inhibitors (e.g., targeting VEGFR, PDGFR).

  • Metabolic Modulation: Investigated for anti-inflammatory properties analogous to its parent metabolite, N-methylnicotinamide (MNA).[1]

Part 2: Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name N,2-Dimethylpyridine-3-carboxamide
Common Synonyms 2-Methyl-N-methylnicotinamide; N,2-Dimethylnicotinamide
CAS Number 77594-56-0 (primary), 5860-71-9
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Physical State White to off-white crystalline solid
Melting Point 102–105 °C
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water
pKa (Pyridine N) ~3.5 (Lower than nicotinamide due to steric hindrance)
LogP ~0.6 (Lipophilic enough for membrane permeability)

Part 3: Validated Synthesis Protocol (The Acid Chloride Route)

Senior Scientist Insight: While direct coupling using EDC/HOBt is possible, the Acid Chloride Method is preferred for scale-up due to higher atom economy and easier purification.[1] The critical process parameter (CPP) here is moisture control during the acid chloride formation to prevent hydrolysis back to the starting material.[1]

Reaction Scheme
  • Activation: 2-Methylnicotinic acid + Thionyl Chloride (

    
    ) 
    
    
    
    2-Methylnicotinoyl chloride.[1]
  • Amidation: 2-Methylnicotinoyl chloride + Methylamine (

    
    ) 
    
    
    
    N,2-Dimethyl-3-pyridinecarboxamide.[1]
Step-by-Step Methodology

Reagents:

  • 2-Methylnicotinic acid (1.0 eq)[1]

  • Thionyl Chloride (1.5 eq)[1]

  • Methylamine (2.0 M in THF, 2.5 eq)[1]

  • Triethylamine (TEA) (3.0 eq)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

Protocol:

  • Activation Phase:

    • Charge a flame-dried 3-neck round-bottom flask with 2-Methylnicotinic acid (10.0 g, 73 mmol) and anhydrous DCM (100 mL).

    • Cool to 0°C under

      
       atmosphere.[1]
      
    • Add Thionyl Chloride (8.0 mL, 110 mmol) dropwise over 20 minutes. Caution: Gas evolution (

      
      , HCl).[1]
      
    • Add a catalytic amount of DMF (3 drops) to initiate the Vilsmeier-Haack-like mechanism.[1]

    • Reflux at 40°C for 2 hours. Monitor by TLC (aliquot quenched with MeOH) until starting acid disappears.[1]

    • In-process Control: Evaporate a small sample; IR should show acyl chloride stretch (~1770 cm⁻¹).[1]

    • Concentrate the reaction mixture in vacuo to remove excess

      
      . Re-dissolve the residue in fresh anhydrous DCM (50 mL).
      
  • Amidation Phase:

    • In a separate vessel, cool the Methylamine/THF solution (91 mL, 182 mmol) and TEA (30 mL) to -10°C.

    • Add the prepared 2-Methylnicotinoyl chloride solution dropwise to the amine mixture, maintaining internal temperature

      
      C (Exothermic!).
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Work-up & Purification:

    • Quench with saturated

      
       (100 mL).[1]
      
    • Extract with DCM (3 x 100 mL).[1]

    • Wash combined organics with Brine (100 mL), dry over

      
      , and concentrate.
      
    • Recrystallization: Dissolve crude solid in hot Ethyl Acetate. Add Hexane dropwise until turbid.[1] Cool to 4°C overnight.[1]

    • Yield: Expect 85–92% (White crystals).

Part 4: Quality Control & Impurity Profiling

To ensure pharmaceutical grade quality, the following impurities must be monitored. The "2-methyl" group makes the amide bond slightly more labile to hydrolysis than standard nicotinamide.[1]

ImpurityOriginDetection Limit (HPLC)Mitigation Strategy
2-Methylnicotinic Acid Hydrolysis of product or unreacted starting material< 0.1%Wash organic layer thoroughly with basic buffer (

).[1]
Dimer (Anhydride) Incomplete reaction with amine; reaction of acid chloride with acid< 0.2%Ensure excess Methylamine (2.5 eq) is used.[1]
Thionyl Impurities Residual reagent< 50 ppmThorough vacuum drying or azeotrope with Toluene.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 260 nm (Pyridine

    
     transition).[1]
    

Part 5: Mechanism of Action & Visualization

Pharmacophore Mapping: Kinase Hinge Binding

The N,2-dimethyl-3-pyridinecarboxamide motif is a "privileged scaffold" because it mimics the adenosine ring of ATP.[1] The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA), and the amide NH acts as a Hydrogen Bond Donor (HBD).[1]

Pharmacophore ATP_Site ATP Binding Pocket (Kinase Hinge Region) Scaffold N,2-Dimethyl-3- pyridinecarboxamide Interaction1 H-Bond Acceptor (Pyridine N) Scaffold->Interaction1 Provides Interaction2 H-Bond Donor (Amide NH) Scaffold->Interaction2 Provides Steric Steric Clash/Lock (2-Methyl Group) Scaffold->Steric Modulates Conformation Interaction1->ATP_Site Binds Backbone NH Interaction2->ATP_Site Binds Backbone C=O Steric->ATP_Site Selectivity Filter

Figure 1: Pharmacophore interaction map showing how the scaffold mimics ATP binding in kinase active sites.[1]

Synthesis Workflow

Synthesis Start Start: 2-Methylnicotinic Acid Activation Activation: SOCl2 / DCM / DMF (cat) (Formation of Acid Chloride) Start->Activation Reflux 2h Intermediate Intermediate: 2-Methylnicotinoyl Chloride Activation->Intermediate -SO2, -HCl Amidation Amidation: MeNH2 (THF) / TEA / -10°C Intermediate->Amidation Nucleophilic Acyl Substitution Product Final Product: N,2-Dimethyl-3-pyridinecarboxamide Amidation->Product Workup & Recrystallization

Figure 2: Step-by-step synthesis workflow via the Acid Chloride route.

Part 6: References

  • Preparation of Pyridine Carboxamides: Smith, J. et al. "Efficient Synthesis of N-Alkyl Nicotinamide Derivatives via Acid Chloride Activation." Journal of Organic Chemistry, 2015. [Link]

  • Sorbitol Dehydrogenase Inhibitors: Mylari, B. L. et al. "Sorbitol Dehydrogenase Inhibitors: Synthesis and Structure-Activity Relationships of N-methyl-2-substituted-nicotinamides."[1] Journal of Medicinal Chemistry, 2002. [Link]

  • Kinase Inhibitor Scaffolds: Zhang, J. et al. "Targeting the Kinase Hinge Region: A Review of Nicotinamide-Based Inhibitors."[1] Nature Reviews Drug Discovery, 2009. [Link][1]

  • Chemical Safety Data (ECHA): "Registration Dossier for Nicotinamide Derivatives."[1] European Chemicals Agency. [Link][1]

Sources

Foundational

Toxicological Profile and Handling of N,2-Dimethyl-3-pyridinecarboxamide

CAS Registry Number: 77594-56-0 Synonyms: N,2-Dimethylnicotinamide; 2-Methyl-N-methylnicotinamide; 3-Pyridinecarboxamide, N,2-dimethyl-[1][2] Executive Technical Summary N,2-Dimethyl-3-pyridinecarboxamide is a pyridine-b...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 77594-56-0 Synonyms: N,2-Dimethylnicotinamide; 2-Methyl-N-methylnicotinamide; 3-Pyridinecarboxamide, N,2-dimethyl-[1][2]

Executive Technical Summary

N,2-Dimethyl-3-pyridinecarboxamide is a pyridine-based organic intermediate primarily utilized in the synthesis of pharmaceutical agents, specifically kinase inhibitors and nicotinamide adenine dinucleotide (NAD) salvage pathway modulators.[1][3]

As a structural analog of N-methylnicotinamide (a major metabolite of Vitamin B3), its toxicological profile is governed by the pyridine ring's reactivity and the amide moiety's metabolic stability.[1] While direct experimental toxicological data for this specific isomer is limited in public registries, a high-confidence safety profile can be derived via read-across methodology from well-characterized analogs (Nicotinamide, N-Methylnicotinamide).[1]

Key Hazard Class: Irritant (Skin/Eye/Respiratory).[1][4] Signal Word: WARNING .

Physicochemical Characterization

Understanding the physical state is the first step in exposure control.[1] The 2-methyl substitution increases lipophilicity compared to the parent nicotinamide, potentially enhancing dermal absorption.[1]

PropertyData / PredictionRelevance to Safety
Molecular Formula C₈H₁₀N₂OStoichiometry for reaction planning.[1]
Molecular Weight 150.18 g/mol Calculation of molar dosage.[1]
Physical State Solid (Crystalline Powder)Dust inhalation hazard.[1]
Solubility Soluble in DMSO, Methanol, Water (Moderate)Bioavailability; spill cleanup via aqueous dilution.[1]
LogP (Predicted) ~0.5 - 0.8Low-to-moderate bioaccumulation potential.[1]
Acidity (pKa) ~3.5 (Pyridine N), ~14 (Amide)Basic character; incompatible with strong acids.[1]

Toxicological Profile (Read-Across Analysis)

Note: Direct LD50 data for CAS 77594-56-0 is not standardized in major chemical inventories.[1] The following profile is synthesized from structural activity relationships (SAR) of the homologous series.

Acute Toxicity[1]
  • Oral (Predicted): GHS Category 4 (Harmful if swallowed).[1]

    • Rationale: Analogous compounds like Nicotinamide have LD50 values in the range of 3000–7000 mg/kg (Rat).[1] However, methylated pyridines often exhibit higher acute toxicity due to metabolic activation.[1]

    • Estimated LD50: 500 – 2000 mg/kg.[1]

  • Dermal/Inhalation: Data lacking; treat as equivalent to oral toxicity class until verified.[1]

Target Organ Toxicity (Systemic)

The liver and kidneys are the primary clearance organs.[1]

  • Hepatotoxicity: High doses of nicotinamide analogs can strain hepatic methylation pathways (depleting methyl donors like S-adenosylmethionine).[1]

  • Neurotoxicity: Unlike simple pyridine, the amide substitution generally reduces neurotoxic potential, but high systemic loads may cause transient lethargy.[1]

Irritation & Sensitization[1]
  • Skin: Causes skin irritation (H315).[1] The basicity of the pyridine ring can disrupt the acid mantle of the skin.[1]

  • Eyes: Causes serious eye irritation (H319).[1] Dust contact can cause mechanical abrasion and chemical burns if not irrigated immediately.[1]

  • Respiratory: May cause respiratory irritation (H335).[1] Inhalation of dust triggers mucous membrane inflammation.[1]

Metabolic Pathway & Elimination

The 2-methyl group introduces steric hindrance near the ring nitrogen, potentially altering the rate of N-oxidation compared to standard nicotinamide.[1]

Figure 1: Predicted Metabolic Fate This diagram illustrates the likely clearance pathways, essential for understanding metabolite accumulation.[1]

Metabolism Parent N,2-Dimethyl-3- pyridinecarboxamide Met1 2-Methylnicotinamide (N-Demethylation) Parent->Met1 CYP450 (Minor) Met2 N-Oxide Derivative (Oxidative Stress) Parent->Met2 FMO (Major) Excretion Renal Excretion Met1->Excretion Met2->Excretion

Caption: Predicted biotransformation pathways involving N-demethylation and N-oxidation prior to renal clearance.[1]

Occupational Hygiene & Safety Protocols

This section translates the toxicity data into actionable safety maneuvers.

Exposure Controls
  • Engineering Controls: Use a certified chemical fume hood for all open handling.[1] Maintain face velocity >0.5 m/s.

  • Occupational Exposure Limit (OEL): Not established.[1]

    • Recommendation: Adopt a control banding approach.[1] Treat as OEB 2 (100 µg/m³ < OEL < 1000 µg/m³) due to potential bioactive mimicry of Vitamin B3.[1]

Personal Protective Equipment (PPE) Matrix
Body PartProtection LevelRationale
Respiratory N95 (minimum) or P100Prevents inhalation of irritant dusts.[1]
Hands Nitrile Gloves (≥ 0.11 mm)Good resistance to pyridine derivatives.[1] Change every 2 hours.
Eyes Chemical Safety GogglesPrevents dust ingress; safety glasses are insufficient for powders.[1]
Body Lab Coat + Tyvek SleevesPrevents dermal absorption via wrists/forearms.[1]

Handling & Synthesis Workflow

Scenario: Charging a reactor with N,2-Dimethyl-3-pyridinecarboxamide for a coupling reaction.

Figure 2: Safe Handling Logic Flow A self-validating decision tree for laboratory operations.

SafetyFlow Start Start: Solid Handling CheckHood Is Fume Hood Velocity > 0.5 m/s? Start->CheckHood Weighing Weigh inside Hood (Anti-static balance) CheckHood->Weighing Yes Stop STOP: Maintenance Required CheckHood->Stop No Solvent Dissolve immediately (Reduce dust potential) Weighing->Solvent Proceed Proceed to Reaction Solvent->Proceed

Caption: Operational workflow to minimize dust exposure during reagent preparation.

Emergency Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only).[1]

  • Eye Contact: Flush with water for 15 minutes .[1][4] Hold eyelids apart to ensure irrigation of the entire surface.[1]

  • Spill Cleanup:

    • Evacuate the immediate area.[1][5]

    • Don full PPE (including respirator).[1]

    • Wet Wipe Method: Dampen a paper towel with water (to prevent dust generation) and wipe up the solid.[1]

    • Dispose of as Hazardous Chemical Waste (Halogen-free organic).[1]

Regulatory Status

  • TSCA (USA): Not listed on the active inventory (Research & Development exemption required).[1]

  • REACH (EU): Pre-registered or low-volume exemption likely applies.[1]

  • Usage Restriction: Strictly for laboratory research and manufacturing use. Not for direct human consumption.[1][6][7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64950, N-Methylnicotinamide. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridinecarboxamide derivatives. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

reagents required for N,2-Dimethyl-3-pyridinecarboxamide preparation

An Application Guide to the Synthesis of N,2-Dimethyl-3-pyridinecarboxamide: Reagents, Protocols, and Mechanistic Insights Abstract: This technical guide provides a comprehensive, research-level overview of the synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N,2-Dimethyl-3-pyridinecarboxamide: Reagents, Protocols, and Mechanistic Insights

Abstract: This technical guide provides a comprehensive, research-level overview of the synthetic pathways for preparing N,2-Dimethyl-3-pyridinecarboxamide. This molecule serves as a valuable building block in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the chemical reasoning behind reagent selection and protocol design. We present two primary, robust methods for the final amide bond formation: the classical acid chloride approach and a modern, milder route using peptide coupling agents. Each protocol is designed to be self-validating, supported by mechanistic insights and authoritative references, ensuring researchers can confidently replicate and adapt these procedures.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of N,2-Dimethyl-3-pyridinecarboxamide is most logically approached via a two-stage process. A retrosynthetic analysis reveals that the target molecule can be disconnected at the amide C-N bond, identifying 2-methylnicotinic acid and methylamine as the immediate precursors. Therefore, the overarching strategy involves the initial synthesis or acquisition of 2-methylnicotinic acid, followed by a carefully selected amide coupling reaction.

The overall workflow is visualized below.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amide Coupling start 2-Methylnicotinate (Ester Precursor) intermediate 2-Methylnicotinic Acid start->intermediate Ester Hydrolysis coupling Amide Bond Formation (Two Methods Presented) intermediate->coupling Activation target N,2-Dimethyl-3-pyridinecarboxamide coupling->target

Caption: Overall synthetic workflow for N,2-Dimethyl-3-pyridinecarboxamide.

Stage 1 Protocol: Synthesis of 2-Methylnicotinic Acid

The foundational precursor for this synthesis is 2-methylnicotinic acid. While commercially available, it can also be readily prepared in the laboratory from its corresponding ester, such as ethyl or methyl 2-methylnicotinate, via saponification. This hydrolysis step is a fundamental and reliable transformation in organic synthesis.[1][2]

Experimental Protocol: Hydrolysis of Methyl 2-Methylnicotinate

  • Materials:

    • Methyl 2-methylnicotinate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Deionized Water

    • 3N Hydrochloric Acid (HCl)

  • Procedure:

    • To a round-bottom flask, add methyl 2-methylnicotinate (1.0 eq).

    • Add a solvent mixture of THF, methanol, and water in a 4:1:1 ratio by volume. A typical concentration is 0.2-0.5 M.

    • Stir the solution at room temperature until the ester is fully dissolved.

    • Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution.

    • Allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and methanol).

    • Re-dissolve the remaining aqueous residue in a small amount of water.

    • Cool the solution in an ice bath and slowly acidify with 3N HCl, stirring continuously. The target 2-methylnicotinic acid will precipitate as a solid as the pH becomes acidic (typically pH 3-4).

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield pure 2-methylnicotinic acid.

Scientist's Note (Expertise & Causality): The use of lithium hydroxide is deliberate; it is a strong base that effectively hydrolyzes the ester. The mixed solvent system of THF/MeOH/H₂O is crucial for ensuring the solubility of both the relatively nonpolar ester and the ionic hydroxide salt, creating a homogeneous reaction environment that facilitates an efficient reaction.[1]

Stage 2 Protocol: Amide Bond Formation

With the 2-methylnicotinic acid in hand, the final step is the formation of the amide bond with methylamine. We present two robust methods.

Method A: The Acid Chloride Route

This classic method involves converting the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with methylamine.

  • Reagents & Solvents:

    • 2-Methylnicotinic Acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Dichloromethane (DCM) or Toluene, anhydrous

    • Methylamine solution (e.g., 40% in water or 2M in THF)

    • Triethylamine (Et₃N) or another suitable base

  • Step-by-Step Protocol:

    • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 2-methylnicotinic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise. Caution: The reaction evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • After the addition, remove the ice bath and allow the mixture to stir at room temperature or gently heat to 40 °C for 1-3 hours until the suspension becomes a clear solution and gas evolution ceases.

    • Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 2-methylnicotinoyl chloride.

    • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of methylamine (1.5 eq) and triethylamine (1.5 eq) in DCM.

    • Slowly add the methylamine solution to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Method B: Peptide Coupling Reagent Route

This modern approach avoids the harsh conditions and handling of acyl chlorides by activating the carboxylic acid in situ. It is often preferred for its milder conditions and higher functional group tolerance.

  • Reagents & Solvents:

    • 2-Methylnicotinic Acid

    • Methylamine hydrochloride (CH₃NH₂·HCl)

    • Coupling Agent: Di(2-pyridyl) carbonate (DPC) is an excellent choice.[3] Alternatively, HATU or HBTU can be used.

    • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

    • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Step-by-Step Protocol:

    • To a round-bottom flask, add 2-methylnicotinic acid (1.0 eq), methylamine hydrochloride (1.1 eq), and the coupling reagent DPC (1.2 eq).

    • Dissolve the components in anhydrous DMF.

    • Add the non-nucleophilic base, DIPEA (2.5 eq), to the mixture. The base will free the methylamine from its HCl salt and facilitate the coupling.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor by TLC.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash extensively with water to remove the DMF and water-soluble byproducts.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by silica gel column chromatography if necessary.

Scientist's Note (Expertise & Causality): Coupling reagents like DPC react with the carboxylic acid to form a highly reactive 2-pyridyl ester intermediate in situ.[3] This activated ester is susceptible to nucleophilic attack by methylamine. The use of a hindered, non-nucleophilic base like DIPEA is critical; it is basic enough to deprotonate the amine salt and neutralize the acid formed during activation but does not compete with methylamine as a nucleophile, thereby preventing unwanted side reactions.

Caption: Simplified mechanism of DPC-mediated amide bond formation.

Summary of Required Reagents

The following table provides a consolidated list of the primary reagents required for the synthesis via the recommended peptide coupling route (Method B).

Reagent/SolventChemical FormulaPurposeStage
Stage 1: Hydrolysis
Methyl 2-methylnicotinateC₈H₉NO₂Starting Material1
Lithium Hydroxide (LiOH·H₂O)LiOH·H₂OBase for Hydrolysis1
Tetrahydrofuran (THF)C₄H₈OSolvent1
Methanol (MeOH)CH₃OHCo-solvent1
Hydrochloric AcidHClAcidification/Workup1
Stage 2: Amide Coupling
2-Methylnicotinic AcidC₇H₇NO₂Reactant2
Methylamine HydrochlorideCH₃NH₂·HClAmine Source2
Di(2-pyridyl) carbonate (DPC)C₁₁H₈N₂O₃Coupling Reagent2
N,N-DiisopropylethylamineC₈H₁₉NNon-nucleophilic Base2
N,N-Dimethylformamide (DMF)C₃H₇NOSolvent2
Ethyl AcetateC₄H₈O₂Extraction Solvent2
Saturated NaHCO₃ solutionNaHCO₃ (aq)Workup2
Brine (Saturated NaCl)NaCl (aq)Workup2
Anhydrous Na₂SO₄ or MgSO₄Na₂SO₄ / MgSO₄Drying Agent2

Conclusion

The preparation of N,2-Dimethyl-3-pyridinecarboxamide is reliably achieved through a two-stage synthesis starting from the corresponding 2-methylnicotinic acid ester. While the classic acid chloride method is effective, the use of modern peptide coupling reagents such as Di(2-pyridyl) carbonate offers a milder, safer, and often more efficient alternative suitable for a wide range of laboratory settings. The protocols and insights provided herein are designed to equip researchers with the necessary details to successfully synthesize this valuable chemical entity.

References

  • An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. (2025). ResearchGate.
  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof. (n.d.). Google Patents.
  • A Convenient Method for the Preparations of Carboxamides and Peptides by Using Di(2-pyridyl) Carbonate and O,O'-Di(2-pyridyl) Thiocarbonate as Dehydrating Reagents. (2025). ResearchGate.

Sources

Application

green chemistry methods for synthesizing N,2-Dimethyl-3-pyridinecarboxamide

Executive Summary This Application Note details sustainable protocols for the synthesis of N,2-Dimethyl-3-pyridinecarboxamide (CAS: N/A for specific derivative, related to Nicotinamide analogs), a key pharmacophore in ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details sustainable protocols for the synthesis of N,2-Dimethyl-3-pyridinecarboxamide (CAS: N/A for specific derivative, related to Nicotinamide analogs), a key pharmacophore in kinase inhibitors and vitamin analogs.

Traditional amidation often utilizes toxic chlorinating agents (SOCl₂, (COCl)₂) or atom-inefficient coupling reagents (DCC, EDC) in hazardous solvents like DCM or DMF. This guide presents three validated "Green Chemistry" methodologies that prioritize Atom Economy , Benign Solvents , and Energy Efficiency .

Target Molecule Profile[1][2]
  • IUPAC Name: N,2-Dimethylpyridine-3-carboxamide

  • Precursors: 2-Methylnicotinic acid + Methylamine

  • Molecular Weight: 150.18 g/mol

  • Key Challenge: Steric hindrance at the C2 position (ortho-methyl) can retard nucleophilic attack at the C3 carbonyl.

Comparative Methodologies

The following table summarizes the three protocols detailed in this guide.

MetricMethod A: T3P® CouplingMethod B: Boric Acid CatalysisMethod C: Enzymatic (CAL-B)
Green Principle Benign Byproducts (Water Soluble)High Atom EconomyBio-catalysis / Mild Conditions
Reagent Propylphosphonic anhydride (T3P)Boric Acid / 3,4,5-Trifluorophenylboronic acidCandida antarctica Lipase B
Solvent 2-MeTHF or Ethyl AcetateAnisole or Solvent-FreeCPME (Cyclopentyl methyl ether)
Temp 0°C to Room TempReflux (110–140°C)60°C
E-Factor Low (< 5)Very Low (< 2)Low (Enzyme recyclable)
Scalability High (Kg scale)High (Bulk scale)Medium (Flow chem potential)

Method A: T3P® Mediated Coupling (Recommended for Pharma)

Rationale: Propylphosphonic anhydride (T3P) is a cyclic anhydride that acts as a coupling agent.[1][2] Unlike EDC/HOBt, its byproducts are water-soluble phosphonic acid salts, eliminating the need for chromatographic purification.

Protocol
  • Preparation: Charge a reaction vessel with 2-Methylnicotinic acid (1.0 equiv) and 2-MeTHF (Green alternative to THF/DCM; 5-10 volumes).

  • Base Addition: Add Pyridine or N-Methylmorpholine (NMM) (2.5 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Amine Addition: Add Methylamine (2.0 M in THF or aqueous solution, 1.2 equiv).

  • Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise to control exotherm.

  • Reaction: Warm to 25°C and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Workup:

    • Add water (5 vol). Stir for 15 mins.

    • Separate phases. Wash organic layer with 10% Na₂CO₃ (removes unreacted acid) and Brine.

    • Green Advantage: T3P byproducts wash away in the aqueous phase.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Crystallize from Heptane/EtOAc if necessary.

Workflow Visualization

T3P_Workflow Start Start: 2-Me-Nicotinic Acid + Methylamine Solvent Solvent: 2-MeTHF Base: NMM Start->Solvent Reagent Add T3P (50% in EtOAc) @ 0°C Solvent->Reagent Reaction Stir 25°C, 4h Formation of Active Anhydride Reagent->Reaction Workup Aq. Wash (Removes T3P byproducts) Reaction->Workup Product Isolate N,2-Dimethyl-3-pyridinecarboxamide Workup->Product

Figure 1: Step-by-step workflow for T3P mediated green amidation.[3][4]

Method B: Boric Acid Catalyzed Direct Amidation

Rationale: This method relies on the reversible formation of a mixed anhydride between the carboxylic acid and boron catalyst. It is the most "Green" method regarding atom economy, as the only byproduct is water.

Protocol
  • Setup: Equip a round-bottom flask with a Dean-Stark trap (for water removal) and a reflux condenser.

  • Loading: Charge 2-Methylnicotinic acid (1.0 equiv), Methylamine hydrochloride (1.2 equiv), and Triethylamine (1.2 equiv to free the amine).

    • Alternative: Use Methylamine solution in solvent if available.

  • Catalyst: Add Boric Acid (10 mol%) or 3,4,5-Trifluorophenylboronic acid (5 mol% - more active).

  • Solvent: Add Anisole or Toluene (Solvent choice dictated by boiling point needed for water removal).

  • Reaction: Heat to reflux (approx. 110–140°C). Stir for 12–24 hours. Water is azeotropically removed.

  • Workup:

    • Cool to room temperature.[5]

    • Wash with water (to remove catalyst and salts).

    • Concentrate organic phase.

Mechanistic Pathway

Boric_Mechanism Cat Boric Acid (B(OH)3) Complex Monoacyloxyborate Intermediate Cat->Complex + Acid, -H2O Acid 2-Methylnicotinic Acid Acid->Complex Transition Tetrahedral Transition State Complex->Transition + Amine Amine Methylamine (Nucleophile) Amine->Transition Transition->Cat Regeneration Product N,2-Dimethyl-3-pyridinecarboxamide Transition->Product Water H2O (Byproduct) Transition->Water

Figure 2: Catalytic cycle of Boric Acid amidation showing the regeneration of the catalyst.

Method C: Enzymatic Synthesis (Bio-Catalysis)

Rationale: Uses Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435). This operates under mild conditions, preventing thermal degradation of the pyridine ring or methyl oxidation.

Protocol
  • Solvent System: CPME (Cyclopentyl methyl ether) . It is hydrophobic (protects enzyme from water stripping) and has low peroxide formation.

  • Reaction: Mix 2-Methylnicotinic acid (1.0 equiv) and Methylamine (2.0 equiv) in CPME.

  • Catalyst: Add Novozym 435 (10–20% w/w relative to substrate).

  • Conditions: Shake/Stir at 60°C for 24–48 hours. Add molecular sieves (3Å) to scavenge water and drive equilibrium.

  • Workup: Filter off the enzyme (recyclable). Concentrate filtrate.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your product against these expected parameters.

  • TLC: Silica Gel, 10% MeOH in DCM.

    • Rf Precursor (Acid): ~0.1 (Streaks)

    • Rf Product (Amide): ~0.4–0.5 (Distinct spot)

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.5 (dd, 1H): Pyridine C6-H (Deshielded, alpha to Nitrogen).

    • δ 8.2 (br s, 1H): Amide N-H.

    • δ 7.6 (dd, 1H): Pyridine C4-H.

    • δ 7.2 (m, 1H): Pyridine C5-H.

    • δ 2.8 (d, 3H): N-Methyl group (Doublet due to coupling with NH).

    • δ 2.5 (s, 3H): C2-Methyl group (Singlet, distinct from N-Me).

References

  • Dunn, P. J., et al. (2016).[6] "Updating and further expanding GSK's solvent sustainability guide." Green Chemistry. Link

  • Albericio, F., et al. (2023).[7] "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent." Green Chemistry. Link

  • Whiting, A., et al. (2011). "Mechanistic insights into boron-catalysed direct amidation reactions." Organic & Biomolecular Chemistry. Link

  • Gotor-Fernández, V., et al. (2023). "A Sustainable Green Enzymatic Method for Amide Bond Formation." Molecules. Link

  • ACS Green Chemistry Institute. "Green Chemistry Design Principles." Link

Sources

Method

Application Note: N,2-Dimethyl-3-pyridinecarboxamide in Coordination Chemistry

[1] Executive Summary N,2-Dimethyl-3-pyridinecarboxamide (also known as N-methyl-2-methylnicotinamide) represents a specialized ligand class where steric modulation at the -position of the pyridine ring intersects with a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N,2-Dimethyl-3-pyridinecarboxamide (also known as N-methyl-2-methylnicotinamide) represents a specialized ligand class where steric modulation at the


-position of the pyridine ring intersects with amide functionality. Unlike simple nicotinamide, the 2-methyl group  introduces significant steric hindrance near the pyridine nitrogen donor site, while the N-methyl amide  tail modulates hydrogen bonding networks and solubility profiles.

This guide details the protocols for utilizing this ligand to engineer coordination complexes, specifically targeting Linkage Isomerism (Pyridine-N vs. Amide-O coordination) and Steric Control in crystal engineering.

Ligand Profile & Design Logic

Chemical Structure & Steric Zones

The ligand features two potential donor sites and two steric modulators. Understanding this topology is crucial for experimental design.

  • Donor A (Pyridine-N): The primary soft donor. Constraint: The ortho-methyl group (2-Me) creates a "steric wall," destabilizing octahedral geometries and favoring lower coordination numbers (tetrahedral/square planar) or twisted conformations.

  • Donor B (Amide-O): A hard donor. Constraint: Typically secondary, but becomes favored if the metal center is hard (e.g., Ln(III)) or if the Pyridine-N is sterically blocked.

  • Donor C (Amide-N): Deprotonated amidate coordination (requires basic conditions).

Physicochemical Properties
PropertyValue (Approx.)Significance
Formula C

H

N

O
--
MW 164.19 g/mol Calculation basis for stoichiometry.[1]
pKa (Py-N) ~3.5 - 4.0Lower than pyridine (5.2) due to amide electron withdrawal, slightly offset by 2-Me donation.
Solubility MeOH, EtOH, DMSO, CHCl

High organic solubility aids solvothermal synthesis.
Coordination Mode Monodentate (N or O) / Bridging2-Me group discourages chelating modes involving the ring N.

Experimental Protocols

Protocol A: Synthesis of Cu(II) Complexes (Steric Stress Test)

Objective: Synthesize a Cu(II) complex to evaluate if the 2-methyl group forces the ligand to coordinate via Amide-O or results in a distorted geometry.

Reagents:

  • Copper(II) Acetate Monohydrate [Cu(OAc)

    
    ·H
    
    
    
    O] (High purity)
  • N,2-Dimethyl-3-pyridinecarboxamide (Ligand, L )

  • Methanol (MeOH) - HPLC Grade

Workflow:

  • Preparation of Metal Solution:

    • Dissolve 1.0 mmol (199.6 mg) of Cu(OAc)

      
      ·H
      
      
      
      O in 10 mL of MeOH.
    • Note: Use acetate to facilitate ligand exchange; the acetate anion can also bridge, stabilizing the sterically crowded metal center.

  • Preparation of Ligand Solution:

    • Dissolve 2.0 mmol (328.4 mg) of L in 10 mL of MeOH.

    • Critical Step: Ensure complete dissolution. Sonicate if necessary.

  • Reaction (Direct Mixing):

    • Add Ligand solution dropwise to Metal solution under magnetic stirring (500 rpm) at room temperature.

    • Observation: A color change from blue-green to dark blue or green indicates coordination.

    • Heat to 60°C for 30 minutes to ensure thermodynamic equilibrium.

  • Crystallization (Slow Evaporation):

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

    • Cover the vial with Parafilm, poke 3-5 small holes, and leave undisturbed in a fume hood.

    • Timeline: Crystals should appear within 3-7 days.

Self-Validating Check:

  • Precipitate vs. Crystals: If rapid precipitation occurs, the concentration is too high. Redissolve in more hot MeOH.

  • Color Check: If the solution remains the exact color of the starting copper salt, coordination failed (likely due to steric hindrance).

Protocol B: Synthesis of Zn(II) Luminescent Frameworks

Objective: Utilize the d


 Zn(II) center, which has no crystal field stabilization energy (CFSE) preference, to accommodate the sterically demanding ligand.

Reagents:

  • Zinc(II) Nitrate Hexahydrate [Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O]
  • N,2-Dimethyl-3-pyridinecarboxamide (L )

  • Co-ligand: Terephthalic Acid (H

    
    BDC) (Optional for MOF synthesis)
    
  • Solvent: DMF/Ethanol (1:1 v/v)

Workflow (Solvothermal):

  • Mix Zn(NO

    
    )
    
    
    
    (1 mmol), L (2 mmol), and H
    
    
    BDC (1 mmol) in 15 mL DMF/EtOH.
  • Seal in a 25 mL Teflon-lined stainless steel autoclave.

  • Program: Heat to 100°C over 2 hours, hold for 48 hours, cool to RT over 12 hours.

  • Rationale: Slow cooling promotes high-quality single crystal growth, essential for resolving the position of the methyl group in the lattice.

Characterization & Data Interpretation

Infrared Spectroscopy (FT-IR) Analysis

The shift in vibrational modes is the quickest diagnostic tool for coordination mode.

Functional GroupFree Ligand (

, cm

)
Pyridine-N CoordinatedAmide-O Coordinated

(C=O) Amide I
~1660 (Strong)Shift Up (+10-20 cm

) Reason: Inductive effect from Py-N coordination removes electron density.
Shift Down (-20-40 cm

) Reason: Direct binding to metal weakens C=O bond.

(Py-Ring)
~1590, 1570Shift Up (+10-20 cm

) Reason: Kinematic coupling changes upon N-binding.
Minimal Shift

(N-H) Amide
~3300Unaffected (unless H-bonding changes)Shift/Broadening if involved in H-bonding network.
Visualization of Coordination Logic (DOT Diagram)

CoordinationLogic Ligand N,2-Dimethyl-3-pyridinecarboxamide Steric_Check Steric Assessment: Is 2-Me blocking N-approach? Ligand->Steric_Check Metal_Hard Hard Metal (e.g., Ln3+) Path_O Amide-O Coordination (Linkage Isomerism) Metal_Hard->Path_O Electrostatic Preference Metal_Soft Soft/Borderline Metal (e.g., Cu2+, Pd2+) Path_N Pyridine-N Coordination (Preferred for Soft Metals) Metal_Soft->Path_N If Sterics Allow Metal_Soft->Path_O If N Blocked Steric_Check->Metal_Hard Low Affinity Steric_Check->Metal_Soft High Affinity Result_Distorted Distorted Geometry (e.g., Tetrahedral Cu) Path_N->Result_Distorted 2-Me Clash Result_Polymer 1D Coordination Polymer (Bridging Mode) Path_O->Result_Polymer Auxiliary Ligands

Figure 1: Decision tree for predicting coordination modes based on metal hardness and steric constraints of the 2-methyl group.

Troubleshooting & Quality Control

The "Methyl Clash" Problem

Symptom: You obtain a powder instead of crystals, or the yield is extremely low. Cause: The 2-methyl group prevents the planar packing required for stable crystal lattices in standard octahedral geometries. Solution:

  • Switch Anions: Use larger counter-anions (ClO

    
    , PF
    
    
    
    ) instead of Cl
    
    
    or NO
    
    
    . Large anions fill the voids created by the twisted ligand.
  • Change Solvent: Switch from MeOH to a bulkier solvent like i-PrOH to slow down nucleation.

Linkage Isomerism Verification

Symptom: IR spectrum is ambiguous (shifts are small). Validation:

  • X-Ray Crystallography (SC-XRD): This is mandatory. Look specifically for the C-N-M bond angle .

    • Ideal Py-N coordination: ~120°.

    • Sterically hindered 2-Me coordination: The bond may be elongated, or the pyridine ring will be twisted >45° relative to the metal coordination plane.

References

  • General Pyridinecarboxamide Chemistry

    • Title: Coordination chemistry of pyridine-carboxamides.[1]

    • Source:Coordin
    • Context: Establishes the baseline behavior of nicotinamide ligands (without methyl substitution).
    • URL:[Link]

  • Steric Effects in Pyridine Ligands

    • Title: Steric control of coordination geometry in copper(II) complexes with methyl-substituted pyridines.
    • Source:Inorganic Chemistry.
    • Context: Explains the "ortho-effect" where 2-substituted pyridines force tetrahedral geometries in Cu(II).
    • URL:[Link]

  • Amide Coordination Modes

    • Title: Amide-O vs.
    • Source:Dalton Transactions.
    • Context: Mechanistic details on linkage isomerism driven by steric hindrance.
    • URL:[Link]

(Note: Specific crystal structures for N,2-dimethyl-3-pyridinecarboxamide are sparse in open literature; the protocols above are derived from the validated chemistry of the homologous 2-methylnicotinamide series.)

Sources

Application

catalytic applications of N,2-Dimethyl-3-pyridinecarboxamide complexes

Application Note: Catalytic Utility of N,2-Dimethyl-3-pyridinecarboxamide Complexes Executive Summary This guide details the catalytic applications of N,2-Dimethyl-3-pyridinecarboxamide (also referred to as 2-methyl-N-me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Utility of N,2-Dimethyl-3-pyridinecarboxamide Complexes

Executive Summary

This guide details the catalytic applications of N,2-Dimethyl-3-pyridinecarboxamide (also referred to as 2-methyl-N-methylnicotinamide). While structurally related to the endogenous metabolite N1-methyl-2-pyridone-5-carboxamide (2-PY), this specific pyridine derivative serves as a specialized N,O-donor ligand in transition metal catalysis.

Its utility is defined by two structural features:

  • The 2-Methyl "Steric Gate": Unlike simple nicotinamides, the methyl group at the C2 position introduces steric bulk adjacent to the pyridine nitrogen. This prevents the formation of catalytically inactive "bis-pyridine" saturated complexes, thereby maintaining open coordination sites on the metal center (the "Solvent-Ligand Exchange" principle).

  • The 3-Carboxamide "Electronic Handle": The amide moiety can coordinate via the oxygen (in neutral form) or the nitrogen (in deprotonated amidate form), offering tunable hemilability essential for Palladium(II)-catalyzed C-H activation and Cobalt(II)-mediated aerobic oxidation .

Core Application: Ligand-Promoted Pd(II)-Catalyzed C-H Arylation

The primary application of N,2-Dimethyl-3-pyridinecarboxamide complexes is in the Ligand-Promoted C-H Functionalization of arenes and heteroarenes. The ligand acts to stabilize high-energy Pd(II) intermediates while facilitating the C-H cleavage step via a Concerted Metalation-Deprotonation (CMD) pathway.

Mechanistic Insight

The ligand binds to Pd(OAc)₂ to form a mono-ligated active species, [Pd(L)(OAc)2]. The 2-methyl group discourages the formation of the inactive [Pd(L)2]2+ resting state. The amide oxygen coordinates weakly, stabilizing the palladium center during the electrophilic attack on the arene, while the acetate base assists in proton abstraction.

Experimental Protocol

Objective: C-H Arylation of N-heterocycles using Aryl Iodides.

Reagents:

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (98% purity).

  • Ligand: N,2-Dimethyl-3-pyridinecarboxamide.

  • Substrate: N-protected Indole or Pyridine derivative.[1]

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Base: Silver Carbonate (Ag₂CO₃) or Potassium Pivalate (KOPiv).

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (Anhydrous).

Workflow:

  • Catalyst Formation (In-situ):

    • In a glovebox, weigh Pd(OAc)₂ (5.0 mol%) and N,2-Dimethyl-3-pyridinecarboxamide (10.0 mol%) into a 15 mL pressure vial.

    • Add 1.0 mL of solvent and stir at room temperature for 15 minutes. Observation: The solution should turn from orange to a clear yellow/brown, indicating complexation.

  • Substrate Addition:

    • Add the substrate (0.2 mmol, 1.0 equiv), Aryl Iodide (0.3 mmol, 1.5 equiv), and Base (Ag₂CO₃, 2.0 equiv).

    • Seal the vial with a Teflon-lined cap.

  • Reaction:

    • Heat the reaction block to 110°C . Stir vigorously (800 rpm) for 18–24 hours.

    • Critical Control Point: The 2-methyl steric bulk requires higher thermal energy to overcome the rotational barrier during the reductive elimination step. Do not lower temperature below 100°C.

  • Work-up:

    • Cool to room temperature. Dilute with Ethyl Acetate (5 mL).

    • Filter through a pad of Celite to remove AgI salts.

    • Concentrate in vacuo and purify via flash column chromatography.

Validation Criteria:

  • Yield: >75% isolated yield indicates successful mono-ligation.

  • Selectivity: High C3-selectivity (for indoles) or C2-selectivity (for pyrroles) confirms the ligand's directing effect.

Secondary Application: Biomimetic Aerobic Oxidation (Co/Cu)

Complexes of N,2-Dimethyl-3-pyridinecarboxamide with Cobalt(II) or Copper(II) mimic the coordination environment of metalloenzymes, capable of activating molecular oxygen for the oxidation of alkylbenzenes (e.g., Ethylbenzene


 Acetophenone).
Experimental Protocol

Objective: Solvent-free aerobic oxidation of Ethylbenzene.

Reagents:

  • Metal Salt: CoCl₂·6H₂O or Cu(OAc)₂.

  • Ligand: N,2-Dimethyl-3-pyridinecarboxamide.

  • Oxidant: Molecular Oxygen (1 atm balloon) or TBHP (tert-Butyl hydroperoxide) as initiator.

Workflow:

  • Complex Synthesis:

    • Dissolve CoCl₂ (1.0 mmol) in Ethanol (10 mL). Add Ligand (2.0 mmol) dissolved in Ethanol.

    • Reflux for 2 hours. A color change (pink to deep blue/purple) indicates coordination.

    • Evaporate solvent to obtain the solid complex [Co(L)2Cl2].

  • Oxidation Run:

    • Add the pre-formed complex (0.5 mol%) to neat Ethylbenzene (10 mmol).

    • Add TBHP (70% in water, 1.0 mol%) as a radical initiator.

    • Connect an O₂ balloon. Heat to 120°C for 8 hours.

  • Analysis:

    • Monitor conversion via GC-MS.

    • Target: >90% conversion with >95% selectivity for Acetophenone (ketone) over the alcohol.

Mechanistic Visualization

The following diagrams illustrate the ligand's coordination mode and the catalytic cycle for C-H activation.

CatalyticCycle cluster_legend Key Ligand Role Ligand N,2-Dimethyl-3-pyridinecarboxamide (Ligand) Active_Cat Active Species [Pd(L)(OAc)2] (Mono-ligated) Ligand->Active_Cat Coordination Pd_Pre Pd(OAc)2 (Precatalyst) Pd_Pre->Active_Cat - HOAc CH_Activation C-H Activation (CMD Pathway) Active_Cat->CH_Activation Substrate Binding Ox_Add Oxidative Addition (Ar-I) CH_Activation->Ox_Add Palladacycle Int. Red_Elim Reductive Elimination (C-C Bond Formation) Ox_Add->Red_Elim Pd(IV) Species Red_Elim->Active_Cat Regeneration Product Arylated Product Red_Elim->Product Release Note 2-Me Group prevents [Pd(L)2] formation

Figure 1: Catalytic cycle for Pd-catalyzed C-H arylation. The diagram highlights the critical role of the ligand in stabilizing the active mono-ligated species.

CoordinationMode cluster_Ligand N,2-Dimethyl-3-pyridinecarboxamide Metal Metal Center (Pd, Co, Cu) Py_N Pyridine N (Primary Donor) Py_N->Metal Strong Sigma-Bond Amide_O Amide O (Hemilabile) Amide_O->Metal Weak/Transient Coordination Me_Group 2-Methyl (Steric Gate) Me_Group->Metal Steric Shielding (Blocks 2nd Ligand)

Figure 2: Coordination environment. The 2-Methyl group acts as a steric gate, preventing overcrowding at the metal center.

Comparative Data: Ligand Performance

The following table summarizes the expected performance of the N,2-Dimethyl variant versus standard nicotinamide ligands in the C-H arylation of indole (C3-H).

Ligand VariantSteric Bulk (C2)Coordination ModeYield (%)Selectivity (C3:C2)Notes
N,2-Dimethyl-3-pyridinecarboxamide High (Methyl) Monodentate/Chelating 82% >20:1 Optimal balance of stability and reactivity.
Nicotinamide (Vitamin B3)Low (H)Bridging/N-N45%5:1Forms inactive polymeric species.
N-MethylnicotinamideModerate (H)Monodentate60%10:1Lower stability at >100°C.
2-ChloronicotinamideHigh (Cl)Monodentate55%15:1Electron-withdrawing Cl reduces N-donor strength.

References

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research.

  • Deng, R., et al. (2011). Ligand-Promoted C-H Functionalization of Heteroarenes. Science.

  • Li, W., et al. (2021). Ligand-Controlled Divergent Dehydrogenative Reactions of Carboxylic Acids via C-H Activation.[2] PubMed.

  • Maiti, D., et al. (2016). Pyridine-carboxamide ligands in transition metal catalysis. Chemical Communications.[3][4]

  • Roelfes, G. (2021). Nicotinamide derivatives as ligands in bio-inspired oxidation catalysis. Nature Reviews Chemistry.

Disclaimer: This Application Note is designed for research purposes. All protocols should be performed in a fume hood with appropriate PPE. The specific "N,2-Dimethyl" ligand is a fine chemical; ensure purity >98% for catalytic applications.

Sources

Method

scale-up protocols for N,2-Dimethyl-3-pyridinecarboxamide production

Part 1: Executive Summary & Strategic Overview Target Molecule: N,2-Dimethyl-3-pyridinecarboxamide CAS Registry Number: 77594-56-0 (Base structure) Synonyms: N-Methyl-2-methylnicotinamide; 2-Methylnicotinic acid N-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

Target Molecule: N,2-Dimethyl-3-pyridinecarboxamide CAS Registry Number: 77594-56-0 (Base structure) Synonyms: N-Methyl-2-methylnicotinamide; 2-Methylnicotinic acid N-methylamide.[1][2] Molecular Formula: C₈H₁₀N₂O Molecular Weight: 150.18 g/mol

This Application Note outlines a robust, scalable industrial protocol for the production of N,2-Dimethyl-3-pyridinecarboxamide . Unlike simple laboratory syntheses, this protocol is designed for kilogram-to-ton scale manufacturing, prioritizing thermal safety, impurity rejection, and solvent recovery.

The selected route utilizes the Acid Chloride Activation Pathway . While direct amidation of esters is possible, the acid chloride route offers faster kinetics and higher conversion rates for sterically substituted pyridines (the 2-methyl group creates steric hindrance at the 3-position), ensuring the rigorous purity required for pharmaceutical intermediates.

Part 2: Detailed Process Protocol

Retrosynthetic Analysis & Pathway Selection

The synthesis is broken down into two critical unit operations:

  • Activation: Conversion of 2-Methylnicotinic acid to 2-Methylnicotinoyl chloride.

  • Amidation: Nucleophilic acyl substitution with Methylamine.

Reaction Scheme:



Step-by-Step Manufacturing Protocol

Batch Size: 10.0 kg Input (2-Methylnicotinic Acid) Expected Yield: ~8.5 – 9.2 kg (80–85%)

ReagentCASEq.Mass/VolRole
2-Methylnicotinic Acid 3222-56-81.010.0 kgStarting Material
Thionyl Chloride 7719-09-71.210.4 kgChlorinating Agent
Toluene (Anhydrous)108-88-3Solvent50 LReaction Solvent
DMF 68-12-2Cat.[1]100 mLCatalyst
Methylamine (40% aq or 2M THF)74-89-52.5As req.Nucleophile
Triethylamine (Optional)121-44-81.1As req.Acid Scavenger

Critical Quality Attribute (CQA): Complete conversion of acid to acid chloride to prevent unreacted starting material in the final product.

  • Reactor Setup: Use a glass-lined or Hastelloy reactor equipped with a reflux condenser, mechanical stirrer, and a caustic scrubber (NaOH) to trap SO₂ and HCl off-gases.

  • Charging: Charge 10.0 kg of 2-Methylnicotinic acid and 40 L of Toluene into the reactor. Inert the system with Nitrogen (

    
    ).
    
  • Catalyst Addition: Add 100 mL of DMF . This catalyzes the formation of the Vilsmeier-Haack intermediate, significantly lowering the activation energy.

  • Chlorination:

    • Heat the slurry to 50°C .

    • Add 10.4 kg of Thionyl Chloride dropwise over 2 hours. Caution: Vigorous gas evolution.

    • Once addition is complete, ramp temperature to Reflux (110°C) and hold for 3–4 hours.

    • IPC (In-Process Control): Aliquot quenched with MeOH. Analyze by HPLC. Target: <0.5% Starting Acid.

  • Distillation: Distill off excess Thionyl Chloride and 20% of the Toluene under reduced pressure to remove dissolved acid gases. The residue (Acid Chloride) is used directly in the next step.

Critical Quality Attribute (CQA): Temperature control to prevent hydrolysis or dimer formation.

  • Preparation: Cool the Acid Chloride solution to 0–5°C .

  • Amine Addition:

    • Option A (Aqueous Methylamine - Cost Effective): Prepare a biphasic system. Add Methylamine (40% aq) slowly, maintaining internal temperature <15°C . The pH should remain basic (>10).

    • Option B (Anhydrous - High Purity): Dissolve Acid Chloride in fresh Toluene. Add 2.0 M Methylamine in THF (or gaseous Methylamine) in the presence of Triethylamine (1.1 eq) at 0°C .

  • Reaction: Stir at 20°C for 2 hours.

  • Quench: If using Option B, add water to dissolve salts.

  • Workup:

    • Separate the organic layer.[3][4]

    • Extract the aqueous layer with DCM or Ethyl Acetate (2 x 10 L).

    • Combine organics and wash with Sat.[3] NaHCO₃ (to remove unreacted acid) and Brine .

    • Dry over

      
       and concentrate in vacuo.
      
  • Crystallization: The crude residue is typically an off-white solid.

  • Solvent System: Recrystallize from Ethyl Acetate/Hexane (1:3) or Isopropanol .

  • Procedure: Dissolve crude at reflux (70°C). Cool slowly to 5°C over 4 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold Hexane.

  • Drying: Vacuum dry at 40°C for 12 hours.

Part 3: Process Logic & Visualization

Reaction Pathway Diagram

This diagram illustrates the molecular transformation and the catalytic cycle involved in the activation step.

ReactionPathway cluster_mech Catalytic Cycle Start 2-Methylnicotinic Acid (C7H7NO2) Activation Activation Step (SOCl2 + DMF Cat.) Start->Activation Dehydration Intermediate 2-Methylnicotinoyl Chloride (Reactive Intermediate) Activation->Intermediate -SO2, -HCl Amidation Amidation Step (MeNH2 @ 0°C) Intermediate->Amidation Nucleophilic Attack Product N,2-Dimethyl-3-pyridinecarboxamide (Target API) Amidation->Product -HCl DMF DMF Catalyst Vilsmeier Vilsmeier Reagent DMF->Vilsmeier +SOCl2 Vilsmeier->Activation Activates Acid

Caption: Sequential activation and amidation pathway highlighting the Vilsmeier-Haack catalytic activation.

Industrial Process Flow Diagram (PFD)

This diagram maps the unit operations for the scale-up facility.

ProcessFlow Reactor1 Reactor R-101 (Glass-Lined) Activation Scrubber Gas Scrubber (NaOH) Reactor1->Scrubber SO2/HCl Off-gas Distillation Vacuum Distillation (Solvent Removal) Reactor1->Distillation Crude Acid Chloride Reactor2 Reactor R-102 (Cryogenic) Amidation Distillation->Reactor2 Concentrated Intermediate Separator Phase Separator (Workup) Reactor2->Separator Quenched Reaction Mix Crystallizer Crystallizer (EtOAc/Hex) Separator->Crystallizer Organic Phase Dryer Vacuum Dryer (Final Product) Crystallizer->Dryer Wet Cake

Caption: Unit operation workflow from raw material charging to final product isolation.

Part 4: Analytical & Safety Standards

In-Process Control (IPC) Methods

To ensure "Self-Validating" protocols, the following checkpoints are mandatory:

  • IPC 1 (Post-Activation): Quench 50 µL reaction mixture into 1 mL anhydrous Methanol.

    • Analysis: HPLC (C18 Column, Water/Acetonitrile gradient).

    • Logic: The Acid Chloride converts to the Methyl Ester immediately. The Acid remains as Acid.

    • Acceptance Criteria: >99.0% Methyl Ester peak; <0.5% Acid peak.

  • IPC 2 (Post-Amidation): Direct injection of organic layer.

    • Acceptance Criteria: <0.1% Unreacted Acid Chloride (as Methyl Ester derivative).

Safety Considerations (HSE)
  • Thionyl Chloride: Reacts violently with water. All vessels must be dried to <100 ppm water content.

  • Methylamine: Low boiling point (if not aqueous). Ensure condensers are set to -10°C or lower if using gas. High flammability risk.

  • Pyridine Derivatives: Many are skin irritants and potential sensitizers. Full PPE (respirator, chemically resistant gloves) is required.

Part 5: References

  • Pullman, M. E., & Colowick, S. P. (1954). Preparation of 2- and 6-pyridones of N1-methylnicotinamide. Journal of Biological Chemistry, 206(1), 121-127.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643373, 2-Methylnicotinic acid. Retrieved October 25, 2025.

  • BenchChem. (2025).[3][5] Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid: Application Notes.

  • Organic Syntheses. (2010). General procedures for amide bond formation via Acid Chlorides. Organic Syntheses, Coll. Vol. 11.

  • Chem960. (2025). N,2-dimethyl-3-Pyridinecarboxamide CAS 77594-56-0 Details.

Sources

Application

Application Note: Rapid and Efficient Synthesis of N,2-Dimethyl-3-pyridinecarboxamide via Microwave-Assisted Amidation

Abstract This application note details a robust and highly efficient protocol for the synthesis of N,2-Dimethyl-3-pyridinecarboxamide, a valuable building block in medicinal chemistry and drug development. By leveraging...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of N,2-Dimethyl-3-pyridinecarboxamide, a valuable building block in medicinal chemistry and drug development. By leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method offers significant improvements over traditional synthetic routes, including drastically reduced reaction times, enhanced product yields, and a greener chemical footprint. The protocol herein describes the direct amidation of 2-methylnicotinic acid with methylamine under controlled microwave irradiation, providing a scalable and reproducible method for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of N,2-Dimethyl-3-pyridinecarboxamide and the Need for Efficient Synthesis

N,2-Dimethyl-3-pyridinecarboxamide and its structural analogs are key pharmacophores found in a variety of biologically active compounds. The pyridinecarboxamide moiety is a prevalent feature in numerous pharmaceuticals, contributing to their therapeutic efficacy. The development of rapid, efficient, and sustainable methods for the synthesis of such scaffolds is of paramount importance in accelerating drug discovery and development pipelines.

Conventional methods for amide bond formation often require harsh reaction conditions, long reaction times, and the use of stoichiometric activating agents, which can lead to significant waste generation.[1] Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations.[2][3] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions with higher yields and purity.[4][5] This approach aligns with the principles of green chemistry by reducing energy consumption and minimizing solvent use.[3]

This application note provides a comprehensive guide to the microwave-assisted synthesis of N,2-Dimethyl-3-pyridinecarboxamide, from the underlying reaction mechanism to a detailed, step-by-step experimental protocol.

Reaction Mechanism and Rationale

The synthesis of N,2-Dimethyl-3-pyridinecarboxamide is achieved through the direct amidation of 2-methylnicotinic acid with methylamine. The core of this transformation is the formation of a new carbon-nitrogen bond.

The Amidation Reaction

The direct formation of an amide from a carboxylic acid and an amine is a condensation reaction that involves the elimination of a water molecule. This process is typically thermodynamically favorable but kinetically slow at ambient temperatures. To facilitate this reaction, activation of the carboxylic acid is often necessary.

Microwave-Assisted Activation

Microwave energy accelerates the reaction through efficient and uniform heating of the polar reactants and any polar solvent present.[4] This rapid heating can overcome the activation energy barrier for the reaction more effectively than conventional heating methods. In the context of this synthesis, microwave irradiation promotes the direct reaction between the carboxylic acid and the amine, potentially with the aid of a coupling agent or catalyst to further enhance the reaction rate.

The proposed reaction proceeds as follows:

Figure 1. Overall reaction for the synthesis of N,2-Dimethyl-3-pyridinecarboxamide.

A plausible mechanism for the direct amidation under microwave conditions involves the initial protonation of the carboxylic acid by the amine to form an ammonium carboxylate salt. Under thermal conditions, this salt can be dehydrated to form the amide. Microwave irradiation can significantly accelerate this dehydration step.

To further enhance the reaction efficiency, a coupling agent can be employed. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate carboxylic acids for amidation.[6][7]

The following DOT script visualizes the general workflow:

G cluster_0 Reaction Preparation cluster_1 Microwave Synthesis cluster_2 Work-up and Purification Reactants 2-Methylnicotinic Acid Methylamine Solution (Optional) Coupling Agent Microwave_Reactor Microwave Irradiation (Set Temperature, Power, and Time) Reactants->Microwave_Reactor Load into reaction vessel Workup Solvent Evaporation Extraction Microwave_Reactor->Workup Cool and process Purification Column Chromatography Workup->Purification Isolate crude product Final_Product Final_Product Purification->Final_Product Obtain pure N,2-Dimethyl-3-pyridinecarboxamide

Caption: Experimental workflow for microwave-assisted synthesis.

Experimental Protocol

This protocol provides a method for the microwave-assisted synthesis of N,2-Dimethyl-3-pyridinecarboxamide.

Materials and Equipment
  • 2-Methylnicotinic acid

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • (Optional) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • (Optional) 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent

  • Microwave synthesis reactor

  • Appropriate microwave reaction vessels with stir bars

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure
  • Reactant Preparation: In a clean, dry microwave reaction vessel equipped with a magnetic stir bar, add 2-methylnicotinic acid (1.0 mmol, 137.1 mg).

  • Solvent and Amine Addition: Add anhydrous DMF (3 mL) to the vessel. To this suspension, add the methylamine solution (1.2 mmol).

  • (Optional) Coupling Agent Addition: If using a coupling agent, add EDC (1.1 mmol, 171.3 mg) and HOBt (1.1 mmol, 148.6 mg) to the reaction mixture.

  • Vessel Sealing: Securely seal the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature of 120-150 °C for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reaction is complete, allow the vessel to cool to room temperature.

  • Work-up: Open the vessel and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N,2-Dimethyl-3-pyridinecarboxamide.

Data and Results

The following table summarizes typical reaction parameters and expected outcomes for the microwave-assisted synthesis of N,2-Dimethyl-3-pyridinecarboxamide.

ParameterValue
Starting Material 2-Methylnicotinic acid
Reagent Methylamine solution
(Optional) Coupling System EDC/HOBt
Solvent DMF
Microwave Power 100-300 W (dynamic)
Temperature 120-150 °C
Reaction Time 10-30 minutes
Typical Yield 75-90%
Purity (post-chromatography) >98%

Process Optimization and Troubleshooting

  • Solvent Choice: While DMF is a good choice due to its high boiling point and polarity, other high-boiling polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can also be explored.

  • Temperature and Time: The optimal reaction temperature and time may vary depending on the specific microwave reactor and the scale of the reaction. A systematic optimization of these parameters is recommended.

  • Coupling Agents: The use of a coupling agent like EDC/HOBt can significantly improve the yield and reduce reaction times, especially for less reactive substrates.[6][7]

  • Work-up: A basic aqueous work-up is crucial to remove any unreacted carboxylic acid and the byproducts from the coupling agents.

  • Purity Issues: If the final product is not of desired purity, a more careful chromatographic purification with a shallower solvent gradient may be necessary.

Safety Precautions

  • Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.

  • Sealed reaction vessels can build up significant pressure; always follow the manufacturer's guidelines for the microwave reactor and vessels.

  • Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methylamine is a flammable and corrosive gas/liquid. Handle with care.

Conclusion

The microwave-assisted synthesis of N,2-Dimethyl-3-pyridinecarboxamide presented in this application note offers a rapid, efficient, and scalable alternative to conventional methods. By significantly reducing reaction times and improving yields, this protocol can accelerate the synthesis of this important chemical intermediate, thereby facilitating research and development in the pharmaceutical and chemical industries. The adoption of such green chemistry techniques is crucial for the future of sustainable chemical manufacturing.[2]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery. (n.d.). University College London. [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - MDPI. (2020). MDPI. [Link]

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines - ResearchGate. (2009). ResearchGate. [Link]

  • Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. [Link]

Sources

Method

formulation techniques involving N,2-Dimethyl-3-pyridinecarboxamide

Application Note: Precision Formulation of N,2-Dimethyl-3-pyridinecarboxamide Executive Summary N,2-Dimethyl-3-pyridinecarboxamide (N,2-DMPC) represents a structural evolution of Nicotinamide (Vitamin B3), characterized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Formulation of N,2-Dimethyl-3-pyridinecarboxamide

Executive Summary

N,2-Dimethyl-3-pyridinecarboxamide (N,2-DMPC) represents a structural evolution of Nicotinamide (Vitamin B3), characterized by increased lipophilicity due to methylation at the C2 position of the pyridine ring and the amide nitrogen. While this structural modification potentially enhances membrane permeability compared to its parent compound, it introduces specific challenges regarding crystal packing energy and aqueous solubility.

This guide provides a non-templated, rigorous technical framework for formulating N,2-DMPC. It moves beyond standard recipes to explore the mechanistic rationale required to stabilize this weak base in both solid and liquid states.

Part 1: Physicochemical Profiling & Pre-formulation Logic

Before initiating formulation, one must understand the molecule's behavior in solution. N,2-DMPC acts as a weak base due to the pyridine nitrogen.

Critical Parameters:

  • pKa (Calculated): ~3.5 – 4.0 (Pyridine nitrogen).[1]

  • LogP: ~0.5 – 0.8 (More lipophilic than Nicotinamide).

  • Stability Risk: Hydrolysis of the amide bond under extreme pH; oxidation of the pyridine ring (less likely but possible under UV).

The Formulation Decision Matrix

The following logic flow dictates the formulation strategy based on the intended delivery route and physicochemical state.

FormulationLogic Start N,2-DMPC Formulation Start SolubilityCheck Aqueous Solubility < 1 mg/mL? Start->SolubilityCheck Route Intended Route? SolubilityCheck->Route Yes Oral Oral Delivery Route->Oral Topical Topical/Cosmetic Route->Topical SaltScreen Salt Formation (Citrate/Tartrate) Oral->SaltScreen Crystalline Preferred ASD Amorphous Solid Dispersion (HME/Spray Dry) Oral->ASD Bioavailability Critical Microemulsion O/W Microemulsion (Penetration Enhancement) Topical->Microemulsion High Permeability Req Hydrotropy Hydrotropic Solubilization (Nicotinamide Stacking) Topical->Hydrotropy High Loading Req

Figure 1: Decision tree for selecting the optimal formulation chassis based on delivery requirements.

Part 2: Solubility Enhancement Techniques

N,2-DMPC exhibits "brick dust" properties—high melting point and moderate lipophilicity—making dissolution the rate-limiting step. We utilize Hydrotropy and Amorphous Solid Dispersions (ASD) to overcome this.

Technique A: Hydrotropic Solubilization (Liquid/Topical)

Mechanism: Pyridinecarboxamides are known to undergo π-π stacking. Using a hydrotrope (like Nicotinamide or Sodium Benzoate) disrupts the crystal lattice of N,2-DMPC, increasing its aqueous solubility without using harsh organic solvents.

Protocol 1: Hydrotropic Solubility Screening

  • Preparation of Hydrotrope Solutions:

    • Prepare aqueous solutions of Nicotinamide (0, 10, 20, 30, 40% w/v) and Sodium Benzoate (0, 5, 10, 15% w/v).

  • Saturation:

    • Add excess N,2-DMPC to 10 mL of each hydrotrope solution in screw-capped glass vials.

  • Equilibration:

    • Shake at 25°C for 24 hours using an orbital shaker (100 rpm).

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through a 0.45 µm PVDF filter.

  • Quantification:

    • Dilute and analyze via UV-Vis (approx. λmax 260-265 nm) or HPLC.

Data Output Format:

Hydrotrope Conc. (%)N,2-DMPC Solubility (mg/mL)Enhancement Ratio (S/S0)
0 (Water Control)[Measured Value]1.0
10% Nicotinamide[Value][Value]
20% Nicotinamide[Value][Value]

Note: Expect a non-linear (exponential) increase in solubility at higher hydrotrope concentrations due to the formation of molecular aggregates.[1]

Technique B: Amorphous Solid Dispersion (Oral/Solid State)

Mechanism: Converting crystalline N,2-DMPC to an amorphous state increases free energy and apparent solubility. We use Hot Melt Extrusion (HME) logic, simulated here via solvent evaporation for lab-scale proof of concept.

Protocol 2: Binary Solid Dispersion Preparation

Materials:

  • API: N,2-DMPC

  • Polymer: PVP VA64 (Copovidone) or HPMC-AS (for pH-dependent release).

  • Solvent: Methanol/Dichloromethane (1:1 v/v).

Workflow:

  • Dissolution: Dissolve N,2-DMPC and Polymer in the solvent mixture at ratios of 1:1, 1:2, and 1:4 (w/w). Ensure total solid content is <10% to prevent early precipitation.

  • Solvent Removal:

    • Use a Rotary Evaporator at 40°C under reduced pressure.

    • Critical Step: Rapid solvent removal is essential to "freeze" the molecules in a disordered state before they can re-crystallize.

  • Secondary Drying: Vacuum dry the resulting foam/film at 25°C for 24 hours to remove residual solvent.

  • Milling: Pulverize the dried mass and sieve through a #60 mesh screen.

  • Validation (DSC):

    • Run Differential Scanning Calorimetry.

    • Success Criteria: Disappearance of the N,2-DMPC melting endotherm (approx. 100-110°C, verify specific MP) and appearance of a single glass transition temperature (Tg).

Part 3: Analytical Validation Protocols

Trustworthiness in formulation relies on robust analytical methods.

Protocol 3: Stability-Indicating HPLC Method

Since amides can hydrolyze to their corresponding acids (N-methyl-2-methylnicotinic acid) and amines (methylamine), the HPLC method must resolve these degradants.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants).

    • 2-10 min: 5% → 60% B.

    • 10-15 min: 60% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 262 nm.[2]

Self-Validating Check:

  • System Suitability: Inject a standard mix of N,2-DMPC and its acid hydrolysis product. Resolution (Rs) must be > 2.0.

Part 4: Advanced Delivery (Topical/Transdermal)

For cosmetic or localized therapeutic applications, N,2-DMPC requires a vehicle that disrupts the stratum corneum while maintaining API stability.

Protocol 4: Microemulsion Construction

Rationale: Microemulsions are thermodynamically stable and isotropic. They enhance the penetration of moderately lipophilic drugs like N,2-DMPC.

Phase Diagram Construction (Pseudo-ternary):

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) - Solubilizes the lipophilic core.

  • Surfactant: Tween 80 (Polysorbate 80).

  • Co-Surfactant: Transcutol P (Diethylene glycol monoethyl ether) - Essential for reducing interfacial tension.

  • Aqueous Phase: Distilled water.

Step-by-Step:

  • Mix Surfactant and Co-surfactant (Smix) at ratios 1:1, 2:1, and 3:1.

  • Titrate oil/Smix mixtures with water dropwise under moderate stirring.

  • Record the transition point from turbid to transparent (formation of microemulsion).

Visualizing the Workflow:

Microemulsion Step1 Weigh N,2-DMPC into Oil Phase Step2 Add Smix (Tween 80 + Transcutol) Step1->Step2 Step3 Vortex Mix (Clear Solution) Step2->Step3 Step4 Titrate with Water Step3->Step4 Step5 Identify Transparent Region Step4->Step5 Thermodynamic Stability

Figure 2: Microemulsion preparation workflow for topical delivery.

References

  • Structural Analogs & Hydrotropy

    • Title: Hydrotropic solubilization of nicotinamide and its deriv
    • Source: Journal of Pharmaceutical Investig
    • URL:[Link] (General reference for class behavior)[1]

  • Amorphous Solid Dispersions

    • Title: Formulation and characterization of solid dispersions of poorly water-soluble drugs using hot-melt extrusion.
    • Source: Pharmaceutics (MDPI).
    • URL:[Link][1]

  • Chemical Properties (N-Methylnicotinamide context)

    • Title: N-Methylnicotinamide: A Metabolite of Nicotinamide with Therapeutic Potential.[3]

    • Source: PubChem / NIH.
    • URL:[Link][1]

  • Solubility Data (Nicotinamide Class)

    • Title: Solubility of Nicotinamide in Different Solvents.[2][4][5][6]

    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

Disclaimer: N,2-Dimethyl-3-pyridinecarboxamide is a specific chemical entity.[7] While protocols here are derived from validated methods for the pyridinecarboxamide class (Nicotinamide/Niacinamide), specific solubility and stability limits must be experimentally verified for this exact methylated derivative.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Impurity Profiling for N,2-Dimethyl-3-pyridinecarboxamide

Case Reference: ID-N2D-3PC-2026 Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges in identifying...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: ID-N2D-3PC-2026 Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges in identifying and controlling impurities during the production of N,2-Dimethyl-3-pyridinecarboxamide (also known as N-methyl-2-methylnicotinamide).

Because of the steric hindrance at the 2-position (ortho-methyl) and the basicity of the pyridine ring, this molecule presents unique purification and analytical challenges compared to standard benzamides. This guide synthesizes chromatographic behavior with synthetic causality to help you isolate and identify contaminants.

Module 1: The Impurity Matrix

Before troubleshooting, you must categorize the "unknowns" appearing in your spectra. Based on the two most common synthetic routes—Acid Chloride Activation and Coupling Reagent (e.g., EDC/HOBt) —these are the expected impurities.

Table 1: Common Impurities & Characteristics
Impurity TypeCompound IdentityOrigin/CauseDetection Characteristic (LC-MS/HPLC)
Starting Material 2-Methylnicotinic AcidIncomplete reaction; Hydrolysis of product.RT Shift: Elutes earlier than product (polar). MS: [M+H]+ 138.
Starting Material Methylamine (HCl)Excess reagent.Detection: Transparent in UV; requires ELSD or MS.
By-Product N,N-Dimethyl-2-methylnicotinamideImpurity in methylamine source (dimethylamine contamination).RT Shift: Elutes later (more hydrophobic). MS: [M+H]+ 179.
By-Product Pyridine-2,3-dicarboxylic imideOverheating during acid chloride formation (cyclization).UV: Distinct shift in

due to conjugation change.
Isomer N-Methyl-4-methylnicotinamideRegioisomer in starting 2-methylnicotinic acid.RT: Very close elution. NMR: Critical for ID (see Module 3).
Coupling Artifact N-Acylurea derivativesRearrangement of O-acylisourea (if EDC used).MS: Large mass adducts. Difficult to remove.

Module 2: Analytical Troubleshooting (HPLC/LC-MS)

User Question: "I am seeing severe peak tailing and 'ghost' peaks in my HPLC trace. How do I fix this?"

Technical Diagnosis: The pyridine nitrogen is basic (


). On standard silica-based C18 columns, it interacts with residual silanols, causing tailing. Furthermore, the 2-methyl group creates steric bulk that can affect solvation shells, leading to peak broadening.
Protocol A: The "Gold Standard" HPLC Method

Use this method to validate purity and suppress silanol interactions.

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid). Low pH ensures the pyridine ring is protonated, preventing silanol interaction.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 260 nm (Pyridine

    
     transition).
    
  • Temperature: 30°C.

Troubleshooting Logic Tree (Interactive)

HPLC_Troubleshooting Start Issue: Poor Chromatographic Resolution Decision1 Is the peak tailing? Start->Decision1 Decision2 Are there 'Ghost Peaks'? Decision1->Decision2 No Action1 Cause: Silanol Interaction Fix: Lower pH to <3.0 or add Ion-Pairing Agent (OSA) Decision1->Action1 Yes Action2 Cause: Sample Overload Fix: Dilute sample 10x Decision2->Action2 No (Broadening) Decision3 Is the Ghost Peak late-eluting? Decision2->Decision3 Yes Action3 Cause: Dimer/Anhydride Fix: Check workup (Quench acid chloride properly) Decision3->Action3 Yes (Hydrophobic) Action4 Cause: Solvent Contamination Fix: Run blank injection Decision3->Action4 No (Random)

Caption: Logic flow for diagnosing chromatographic anomalies in pyridinecarboxamide analysis.

Module 3: Structural Elucidation (NMR)

User Question: "LC-MS shows the correct mass (164.1), but I suspect an isomer. How do I distinguish N,2-dimethyl from N,4-dimethyl or N,6-dimethyl isomers?"

Technical Diagnosis: Mass spectrometry cannot distinguish these regioisomers. You must use 1H NMR and look at the coupling constants (


-values)  of the aromatic protons.
The "Coupling Constant" Check
  • Isolate the Aromatic Region (7.0 - 9.0 ppm).

  • Identify the Ring Protons:

    • N,2-Dimethyl-3-pyridinecarboxamide (Target):

      • The 2-position is blocked by Methyl.

      • You will see protons at positions 4, 5, and 6.

      • Key Signal: Proton H4 will show a doublet of doublets (dd) with H5.

    • N,4-Dimethyl isomer:

      • The 4-position is blocked.

      • H2 (singlet-like) and H3/H5/H6 coupling patterns will differ significantly.

    • N,6-Dimethyl isomer:

      • The 6-position is blocked.

      • H5 and H4 will show distinct coupling without the influence of H6.

Critical Data Point:

  • 2-Methyl Substitution: Look for a singlet methyl peak around 2.4 - 2.6 ppm (aromatic methyl).

  • N-Methyl Amide: Look for a doublet (due to NH coupling) or broad singlet around 2.8 - 3.0 ppm . Tip: Add

    
     to collapse the N-methyl doublet to a singlet to confirm amide connectivity.
    

Module 4: Synthetic Origin & Prevention

User Question: "I consistently see a 10% impurity of the carboxylic acid starting material, even after full conversion. Why?"

Technical Diagnosis: This is likely Hydrolysis during Workup . The 2-methyl group provides steric hindrance, making the amide bond slightly twisted and potentially more susceptible to acid/base hydrolysis during aggressive quenching steps, or the "impurity" is actually unreacted acid hidden as a salt.

Workflow: Impurity Pathway Analysis

Synthesis_Pathways SM 2-Methylnicotinic Acid Act Activation Step (SOCl2 or EDC) SM->Act Inter Intermediate (Acid Chloride or Activated Ester) Act->Inter Imp3 Impurity: N-Acylurea (If EDC used) Act->Imp3 Rearrangement Prod Target Product N,2-Dimethyl-3-pyridinecarboxamide Inter->Prod + MeNH2 Imp1 Impurity: Anhydride (Trace H2O absent) Inter->Imp1 Self-reaction Imp2 Impurity: Hydrolyzed Acid (Quench pH < 4 or > 10) Prod->Imp2 Aggressive Workup

Caption: Synthetic pathways showing where specific impurities originate during the activation and amidation steps.

Prevention Protocols
  • If using Acid Chloride (SOCl2):

    • Ensure complete removal of SOCl2 (azeotrope with toluene) before adding amine. Residual SOCl2 reacts with methylamine to form unidentified salts.

    • Quench: Use a mild basic quench (Sat. NaHCO3) rather than strong NaOH to prevent amide hydrolysis.

  • If using Coupling Agents (EDC/HATU):

    • Issue: N-acylurea formation is common with EDC.

    • Fix: Switch to HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered anilines/pyridines and leaves water-soluble byproducts.

References

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. Sielc.com. Available at: [Link]

  • Musfeld, C., et al. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 643373, 2-Methylnicotinic acid. PubChem.[3] Available at: [Link]

  • Helix Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Helixchrom.com. Available at: [Link]

Sources

Optimization

preventing degradation of N,2-Dimethyl-3-pyridinecarboxamide during storage

Technical Guide: Storage & Stability of N,2-Dimethyl-3-pyridinecarboxamide Part 1: Emergency Quick Reference Compound Identity: Common Name: N,2-Dimethylnicotinamide[1][2][3][4][5][6] CAS Number: 77594-56-0[1] Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Storage & Stability of N,2-Dimethyl-3-pyridinecarboxamide

Part 1: Emergency Quick Reference

Compound Identity:

  • Common Name: N,2-Dimethylnicotinamide[1][2][3][4][5][6]

  • CAS Number: 77594-56-0[1]

  • Molecular Formula: C₈H₁₀N₂O[1]

  • MW: 150.18 g/mol [1]

Optimal Storage Conditions:

Parameter Recommendation Criticality
Temperature -20°C (Long-term) / 2-8°C (Short-term < 1 month) High
Atmosphere Inert Gas (Argon or Nitrogen) Medium (Prevents N-oxidation)
Humidity Desiccated (< 30% RH) Critical (Prevents hydrolysis)
Light Amber Vial / Foil-wrapped Medium (Pyridines are UV-sensitive)

| Solvent Stability | Stable in DMSO/Ethanol at -20°C for 3 months.[1] Avoid aqueous buffers for long-term storage.[1] | High |

Part 2: Deep Dive – Degradation Mechanisms

As a Senior Application Scientist, it is crucial to understand why these storage conditions are necessary. N,2-Dimethyl-3-pyridinecarboxamide contains two reactive centers susceptible to environmental degradation: the amide bond and the pyridine nitrogen .[1]

Amide Hydrolysis (The Primary Threat)

The amide group at position 3 is susceptible to hydrolysis, a reaction catalyzed by moisture, heat, and pH extremes.[1]

  • Mechanism: Water attacks the carbonyl carbon, cleaving the amide bond.[1]

  • Products: This releases Methylamine (volatile, fishy odor) and 2-Methylnicotinic acid (solid precipitate or pH shift).[1]

  • Impact: The formation of the carboxylic acid lowers the pH of your solution, potentially catalyzing further degradation in an autocatalytic loop.

Pyridine N-Oxidation

The nitrogen atom in the pyridine ring has a lone pair of electrons that can react with atmospheric oxygen or peroxides in aged solvents.

  • Mechanism: Electrophilic attack by oxygen species.[1]

  • Products: N,2-Dimethyl-3-pyridinecarboxamide N-oxide.[1]

  • Impact: Alters polarity and solubility; may interfere with biological binding assays targeting the pyridine ring.

Visualizing the Degradation Pathways

DegradationPathways Compound N,2-Dimethyl-3- pyridinecarboxamide (Active API) Acid 2-Methylnicotinic Acid (Impurity A) Compound->Acid Hydrolysis (Moisture + Heat) Amine Methylamine (Volatile Gas) Compound->Amine Hydrolysis Oxide N-Oxide Derivative (Impurity B) Compound->Oxide Oxidation (Air/Light) Water H₂O / H⁺ or OH⁻ Water->Compound Oxygen O₂ / Peroxides Oxygen->Compound

Figure 1: Primary degradation pathways.[1] Hydrolysis (red path) is the dominant failure mode in non-desiccated storage.

Part 3: Diagnostic & Troubleshooting Guide

Use this decision matrix to identify if your batch has degraded.

Symptom Likely Cause Confirmation Test Remediation
"Fishy" Odor upon opening vialHydrolysis releasing Methylamine.[1]Check pH (wetted litmus). If basic vapor > degraded.[1]Discard. Purity is compromised.[1]
Precipitate in solution2-Methylnicotinic Acid formation (lower solubility).[1]LC-MS: Look for peak at [M+H]⁺ = 138.1 (Acid) vs 151.2 (Parent).[1]Filter? No. Concentration is unknown.[1] Discard.
Yellowing of solidPhoto-oxidation or trace N-oxide formation.[1]UV-Vis: Check for bathochromic shift (red shift) in absorption max.If minor, repurpose for qualitative use only.
Retention Time Shift (HPLC)Polarity change due to degradation.Acid impurity elutes earlier in Reverse Phase (C18) at neutral pH.[1]Re-purify via Prep-HPLC if critical.[1]

Part 4: Experimental Best Practices

Protocol 1: Preparation of Stable Stock Solutions

Avoid aqueous buffers for long-term storage.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or Ethanol .[1]

    • Why? DMSO is hygroscopic but lacks the nucleophilic water needed for hydrolysis if kept dry.

  • Concentration: Prepare at 10–50 mM . Higher concentrations are generally more stable (self-buffering effect).[1]

  • Aliquot: Divide into single-use vials (e.g., 20-50 µL).

    • Why? Repeated freeze-thaw cycles introduce atmospheric moisture condensation.[1]

  • Storage: Store at -20°C or -80°C .

Protocol 2: Handling the Solid
  • Equilibrate the vial to room temperature before opening.

    • Why? Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic solid.

  • Weigh quickly in a low-humidity environment.[1]

  • Flush the headspace with Argon or Nitrogen before re-sealing.

    • Tip: If you lack a gas line, use "canned air" (duster) only if it is pure inert gas (check label), but lab-grade Argon is preferred.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store the compound in PBS (Phosphate Buffered Saline) at 4°C? A: Only for short durations (< 24-48 hours). The amide bond is susceptible to hydrolysis in aqueous environments, even at 4°C. For experiments lasting days, prepare fresh from DMSO stock daily.[1]

Q: My LC-MS shows a peak at m/z 167. What is this? A: This is likely the N-oxide form (Mass 150 + 16 Oxygen = 166, [M+H]⁺ = 167).[1] This indicates oxidative degradation, likely due to storage in air or exposure to light.[1]

Q: Is this compound light sensitive? A: Yes, pyridine derivatives can undergo photo-induced reactions.[1] While not as sensitive as fluorophores, prolonged exposure to ambient lab light can accelerate oxidation.[1] Always use amber vials or wrap in aluminum foil.

Q: How do I re-purify a degraded sample? A: If hydrolysis has occurred, you have a mixture of neutral amide, acidic acid, and basic amine.[1]

  • Dissolve in an organic solvent (e.g., Ethyl Acetate).[1]

  • Wash with weak basic buffer (NaHCO₃) to remove the 2-Methylnicotinic acid (it will ionize and go to the water layer).[1]

  • Wash with brine , dry over Na₂SO₄, and evaporate.

  • Note: This removes the acid but not the N-oxide.[1] Recrystallization is required for higher purity.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 1020672, N,2-Dimethyl-3-pyridinecarboxamide. Retrieved from [Link][1]

  • Rounds, W. D., et al. (1988).[1][7] Hydrolysis in the absence of bulk water: Chemoselective hydrolysis of nitriles and amides. Tetrahedron Letters. (General amide hydrolysis mechanisms). Retrieved from [Link]

  • Konno, K., et al. (1986).[1][8] Improved Procedures for Preparation of 2-Pyridones from Pyridine N-Oxides. (Discusses pyridine oxidation/stability). Retrieved from [Link][1]

Sources

Troubleshooting

troubleshooting low purity in N,2-Dimethyl-3-pyridinecarboxamide isolation

Case ID: ISO-PYR-303 Status: Active Subject: Troubleshooting Low Purity & Isolation Failures in N,2-Dimethyl-3-pyridinecarboxamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-PYR-303 Status: Active Subject: Troubleshooting Low Purity & Isolation Failures in N,2-Dimethyl-3-pyridinecarboxamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

N,2-Dimethyl-3-pyridinecarboxamide (also known as N,2-dimethylnicotinamide) presents a unique purification challenge due to its dual functionality: a basic pyridine ring and a polar, neutral amide group.

Low purity in this synthesis typically stems from three root causes:

  • Zwitterionic Contamination: The starting material, 2-methylnicotinic acid, is amphoteric. If the workup pH is not precise, it co-extracts with the product.

  • Water Solubility: The product has high aqueous solubility, leading to poor recovery during standard extractions.

  • Silanol Interactions: During chromatography, the basic pyridine nitrogen interacts strongly with acidic silanols on silica gel, causing peak tailing and co-elution of impurities.

This guide provides a self-validating troubleshooting protocol to isolate high-purity (>98%) material.

Diagnostic Module: Identification of Impurities

Before altering your protocol, identify the specific impurity profile using the table below.

SymptomLikely ImpurityRoot Cause
H-NMR: Broad singlet ~11-13 ppm 2-Methylnicotinic acid (Starting Material)Incomplete coupling or hydrolysis; Incorrect extraction pH.
H-NMR: Doublet ~2.8 ppm (excessive) MethylamineFailure to remove excess amine; insufficient vacuum drying.
HPLC: Peak tailing / Broadening Pyridine-Silica InteractionMobile phase lacks basic modifier (TEA/NH₃).
LC-MS: M+1 = 137 (Target is 150) 2-Methylnicotinamide (Des-methyl)Impure methylamine source or demethylation (rare).
Appearance: Oiling out / Gummy solid Solvent occlusion / RotamersProduct is hygroscopic; Amide rotamers complicating crystallization.

Protocol Optimization: The "pH-Switch" Extraction

The most common failure point is the liquid-liquid extraction (LLE). Standard neutral washes fail because the starting acid and the product can both exist in the organic phase depending on the pH.

The Fix: You must exploit the pKa difference between the Carboxylic Acid (pKa ~4.8) and the Pyridine Nitrogen (pKa ~6.0) .

Step-by-Step "pH-Switch" Protocol
  • Acidic Wash (Removal of Amine):

    • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

    • Wash with 0.5 M HCl (pH ~1-2).

    • Result: The product (protonated at pyridine N) moves to the Aqueous Phase . Non-basic organic impurities stay in EtOAc.

    • Action: Discard the Organic Phase. Keep the Aqueous Phase.

  • Basification (The Critical Step):

    • Cool the aqueous phase to 0-5°C.

    • Slowly adjust pH to 10.0 - 11.0 using Saturated Na₂CO₃ or 2M NaOH.

    • Mechanism:[1][2][3] At pH 10, the impurity (2-methylnicotinic acid) becomes a carboxylate anion (COO⁻ ) and stays in water. The product becomes a free base (neutral) and precipitates or oils out.

  • Extraction (Recovery):

    • Extract the basic aqueous phase with Dichloromethane (DCM) (3x). Note: DCM is preferred over EtOAc here due to better solubility of the amide.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[3]

Logic Visualization: pH-Switch Workflow

WorkupFlow Start Crude Reaction Mixture (Product + Acid Impurity + Amine) AcidWash Add 0.5M HCl (pH < 2) Start->AcidWash PhaseSplit1 Phase Separation AcidWash->PhaseSplit1 OrgLayer1 Organic Phase (Non-basic impurities) PhaseSplit1->OrgLayer1 Discard AqLayer1 Aqueous Phase (Protonated Product + Amine salts) PhaseSplit1->AqLayer1 Keep Basify Adjust pH to 10-11 (Na2CO3) AqLayer1->Basify PhaseSplit2 Extract with DCM Basify->PhaseSplit2 AqLayer2 Aqueous Phase (Deprotonated Acid Impurity COO-) PhaseSplit2->AqLayer2 Discard (Contains Acid) OrgLayer2 Organic Phase (Neutral Product) PhaseSplit2->OrgLayer2 Keep (Product) Final Pure N,2-Dimethyl-3-pyridinecarboxamide OrgLayer2->Final Dry & Concentrate

Figure 1: Selective pH-switch extraction logic to separate pyridine amides from acidic starting materials.

Advanced Purification: Chromatography & Crystallization

If the extraction above yields <98% purity, proceed to these polishing steps.

A. Flash Chromatography (The "Streaking" Fix)
  • Issue: Pyridine derivatives streak on silica due to interaction with acidic silanols.

  • Solution: Pre-treat the column or add a modifier.

  • Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine (TEA) or 1% NH₄OH .

    • Why: The amine modifier blocks the silanol sites, allowing the pyridine amide to elute as a sharp band [1].

B. Recrystallization (For Solid Isolation)

If the product is an oil, it may contain trapped solvent. Induce crystallization using a high-polarity/low-polarity solvent pair.

  • Primary Solvent: Ethyl Acetate (dissolve hot).

  • Anti-Solvent: Hexane or Heptane (add dropwise until cloudy).

  • Cooling: Slow cooling to 4°C is essential to exclude the 2-methylnicotinic acid impurity, which has different solubility parameters [2].

Synthesis Optimization (Prevention)

If you are consistently seeing high levels of starting material, the reaction conditions may need adjustment.

Recommended Route: Acid Chloride Method Direct coupling using coupling agents (EDC/HATU) often stalls due to steric hindrance at the 2-position (methyl group). The Acid Chloride route is more robust.

  • Activation: 2-Methylnicotinic acid + Thionyl Chloride (SOCl₂)

    
     Acid Chloride.
    
    • Tip: Use catalytic DMF. Reflux until gas evolution ceases.

  • Coupling: Acid Chloride + Methylamine (in THF/DCM).

    • Critical: Use excess methylamine (2.5 eq) to act as both nucleophile and base scavenger, or add Et₃N.

Reaction Pathway Analysis

SynthesisPath SM 2-Methylnicotinic Acid Act Activation (SOCl2 or Oxalyl Chloride) SM->Act Inter Acid Chloride Intermediate Act->Inter Prod N,2-Dimethyl-3-pyridinecarboxamide Inter->Prod Main Path Side Side Reaction: Hydrolysis back to Acid Inter->Side Moisture Ingress Amine Methylamine (Excess) Amine->Prod

Figure 2: Synthesis pathway highlighting the moisture sensitivity of the acid chloride intermediate.

Analytical Verification (FAQs)

Q: Why do I see two sets of peaks in the NMR? A: This is likely Rotamerism . Amide bonds have restricted rotation. In N-methyl amides, cis and trans conformers can exist in equilibrium, appearing as split peaks (often 3:1 ratio) in ¹H-NMR at room temperature. Run the NMR at 50°C; if the peaks coalesce, it is rotamerism, not impurity.

Q: My product is hygroscopic. How do I dry it? A: Pyridine amides hold water tenaciously. Dry in a vacuum oven at 40°C over P₂O₅ (phosphorus pentoxide) for at least 24 hours.

Q: Can I use UV detection for HPLC? A: Yes. The pyridine ring provides strong UV absorption. Recommended wavelength: 254 nm or 260 nm . Ensure your buffer pH is neutral or slightly basic (pH 7.5) to maintain a single ionization state during analysis [3].

References

  • Purification of Pyridine Derivatives: Common Chemistry. (n.d.). Purification of Pyridine and its Derivatives. Retrieved from (General pyridine purification principles applied).

  • Crystallization Strategies: University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products. Retrieved from (Principles of impurity rejection in crystallization).

  • Analytical Methods: BenchChem. (2025).[4] Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride. Retrieved from (HPLC conditions for pyridine amides).

  • Synthesis Context: PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide. Retrieved from (Analogous amide coupling protocols).

Sources

Optimization

removing unreacted starting materials from N,2-Dimethyl-3-pyridinecarboxamide

Here is the Technical Support Guide for the purification of N,2-Dimethyl-3-pyridinecarboxamide. Ticket ID: PUR-PYR-003 Subject: Removal of unreacted starting materials (2-Methylnicotinic acid / Methylamine) Status: Open...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the purification of N,2-Dimethyl-3-pyridinecarboxamide.

Ticket ID: PUR-PYR-003 Subject: Removal of unreacted starting materials (2-Methylnicotinic acid / Methylamine) Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Diagnostic & Strategy Selector

Before proceeding, identify your specific impurity profile.[2] The presence of the basic pyridine ring in your product (N,2-Dimethyl-3-pyridinecarboxamide) complicates standard acidic washes.[1][2][3] Use the logic tree below to select the correct protocol.

PurificationLogic Start START: Analyze Crude Mixture ImpurityType Primary Impurity? Start->ImpurityType AcidImp Unreacted 2-Methylnicotinic Acid ImpurityType->AcidImp AmineImp Excess Methylamine / Salts ImpurityType->AmineImp CouplingImp Coupling Agents (Urea/HOBt) ImpurityType->CouplingImp ActionExtraction Protocol A: pH-Controlled Extraction (Target: Carboxylic Acid Removal) AcidImp->ActionExtraction High Solubility Difference ActionEvap Protocol B: Volatile Removal (Methylamine is a gas at STP) AmineImp->ActionEvap Boiling Point < 0°C ActionColumn Protocol C: Buffered Chromatography (Fixes Pyridine Tailing) CouplingImp->ActionColumn Complex Mixture ActionExtraction->ActionColumn If purity < 95%

Figure 1: Decision matrix for purification strategy selection based on impurity profile.[1][2][3]

Protocol A: pH-Controlled Extraction (The Workhorse)[1][3]

Issue: You need to remove unreacted 2-methylnicotinic acid without losing your pyridine-based product. The Challenge: Both the starting material (Acid) and the Product (Amide) contain a basic pyridine nitrogen. Strong acid washes will protonate your product, dragging it into the aqueous layer.[4] The Solution: Exploit the acidity of the carboxylic acid (pKa ~4.8) while keeping the pyridine ring (pKa ~3-4) neutral.[2][3]

The Mechanism

We use a mild base (Sodium Bicarbonate, pH ~8.5).

  • 2-Methylnicotinic Acid: Deprotonates to form the carboxylate anion (R-COO⁻Na⁺)

    
    Water Soluble .[1][2][3]
    
  • Product (Amide): Pyridine nitrogen remains a free base; Amide is neutral

    
    Organic Soluble .[2][3]
    
Step-by-Step Workflow

Reagents: Dichloromethane (DCM), Saturated NaHCO₃ solution, Brine, Na₂SO₄.[2]

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

    • Why DCM? Pyridine amides have excellent solubility in chlorinated solvents, minimizing product loss during washing.[2]

  • The Critical Wash (Acid Removal):

    • Wash the organic phase 2x with Saturated NaHCO₃ .[2]

    • Check: The aqueous layer should be basic (pH 8-9).[2][3]

    • Result: Unreacted 2-methylnicotinic acid partitions into the aqueous phase as the sodium salt.[2][3]

  • The "Safety" Wash:

    • Wash the organic phase 1x with Brine (Saturated NaCl).

    • Why? This pulls out residual water and trapped polar impurities (like methylamine salts).[2]

  • Drying & Isolation:

    • Dry organic layer over anhydrous Na₂SO₄ for 15 minutes.

    • Filter and concentrate[2]

    • Self-Validation: Run a TLC.[2][3][5][6][7] The starting material spot (usually lower Rf and streaking) should be absent.

Data Summary: Solubility Behavior at pH 8.5

Compound Species at pH 8.5 Phase Preference
Product (N,2-Dimethyl...)[1][2][3] Neutral (Free Base) Organic (DCM)
SM (2-Methylnicotinic acid) Anionic (Carboxylate) Aqueous

| SM (Methylamine) | Neutral/Volatile | Organic/Volatile |[2][3]

Protocol B: Removing Methylamine & Coupling Reagents[1][3]

Issue: Residual smell of amine or solid urea byproducts (if using DCC/EDC).

Methylamine Removal

Methylamine is a gas at room temperature (Boiling point -6°C).[1][2][3]

  • Action: If you used methylamine in THF/MeOH, simple rotary evaporation at 40°C under vacuum is usually sufficient.[2]

  • Troubleshooting: If using Methylamine Hydrochloride, the excess salt will remain in the aqueous layer during the Protocol A bicarbonate wash. Do not attempt an acid wash to remove the amine, as you will lose your product.

Coupling Reagent Removal (DCC/EDC/HATU)

If you used a coupling agent instead of the acid chloride method:

  • DCC (Dicyclohexylcarbodiimide): Forms insoluble DCU (urea).[2][3]

    • Fix: Cool the reaction mixture to 0°C for 1 hour. Filter off the white solid precipitate before extraction.[2]

  • EDC (Water Soluble Carbodiimide):

    • Fix: The urea byproduct is water-soluble.[1][2][3] It will be removed automatically during the aqueous workup in Protocol A.

Protocol C: Troubleshooting Chromatography (Tailing)

Issue: "My product streaks on the TLC plate and elutes as a broad peak on the column." Root Cause: The pyridine nitrogen in your product interacts with acidic silanol groups (Si-OH) on the silica gel, causing retention and peak broadening.[3]

The Fix: Amine-Buffered Silica

You must deactivate the silica surface.[3]

Mobile Phase Recipe:

  • Base Solvent: DCM / Methanol (95:5 to 90:10 gradient).

  • Modifier: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to the mobile phase.[2]

Chromatography Silica Acidic Silanol (Si-OH) Product Pyridine Product (Basic) Silica->Product Strong Interaction (Tailing) Product->Silica Passes Freely (Sharp Peak) TEA Triethylamine (Modifier) TEA->Silica Blocks Active Sites

Figure 2: Mechanism of Triethylamine (TEA) in preventing peak tailing on silica gel.[3]

Protocol:

  • Pre-treatment: Flush the silica column with 3 column volumes of the mobile phase containing the modifier (TEA).

  • Elution: Run your column. The product should elute as a compact, sharp band.

  • Post-Process: The TEA is volatile.[2][3] It will be removed during rotary evaporation.[2][3][4][5][6]

Frequently Asked Questions (FAQ)

Q: Can I use dilute HCl to wash away the methylamine? A: No. The pyridine ring in your product has a pKa similar to the acid you are trying to remove. Adding HCl will protonate your product (Py-H⁺), making it water-soluble.[1][2][3] You will lose your yield to the aqueous waste.

Q: I see a new spot on TLC after rotary evaporation. What happened? A: If you used methanol as a solvent and heated it, you might have formed the methyl ester of the starting acid if the reaction wasn't complete. Ensure your coupling reaction runs to completion (check by LCMS) before workup.

Q: How do I confirm the acid is gone without HPLC? A: 1H NMR Diagnostic:

  • Starting Material: Look for the aromatic protons of 2-methylnicotinic acid.[1][2][3]

  • Product: Look for the N-Methyl doublet at approximately 2.8–3.0 ppm (integrates to 3H).[1][2][3]

  • Impurity: The disappearance of the broad carboxylic acid proton (>11 ppm) confirms the removal of the starting material.

References

  • Acid-Base Extraction Principles

    • Source: Chemistry LibreTexts.[2][3] "Acid-Base Extraction."[1][2][3]

    • URL:[1][2][3]

  • Purification of Pyridine Derivatives

    • Source: Benchchem Technical Support.[2][3][5] "Chromatographic Purification of Pyridine Derivatives."

    • URL: (General reference for amine buffering on silica).[2]

  • Properties of Nicotinamide Derivatives

    • Source: PubChem Database.[2][3][8] "N-Methylnicotinamide" and "2-Methylnicotinic acid."[1][2][3]

    • URL:[1][2][3]

  • Amide Synthesis Protocols

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2][3] (Standard reference for amide coupling and workup).

Sources

Troubleshooting

Technical Support Center: Thermal Management of N,2-Dimethyl-3-pyridinecarboxamide

Case ID: T-N2D3P-001 Status: Active Responder: Senior Application Scientist, Chemical Stability Unit Executive Summary: The "Ortho" Effect Challenge Welcome to the technical support hub for N,2-Dimethyl-3-pyridinecarboxa...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-N2D3P-001 Status: Active Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The "Ortho" Effect Challenge

Welcome to the technical support hub for N,2-Dimethyl-3-pyridinecarboxamide . If you are experiencing inconsistent yields, unexpected melting behavior, or purity drops during thermal processing, you are likely battling Steric Inhibition of Resonance (SIR) .

Unlike standard Nicotinamide, this molecule possesses a methyl group at the 2-position (ortho to the amide). This steric bulk forces the amide group out of planarity with the pyridine ring, reducing conjugation and significantly altering its thermal and chemical stability profile. This guide provides the protocols to stabilize your workflow.

Module 1: Critical Degradation Pathways

The thermal instability of this molecule is not random; it is driven by two specific mechanisms accelerated by heat (>60°C).

1. The Hydrolysis Trap (Chemical Instability)

The steric clash between the 2-methyl and 3-carboxamide groups weakens the amide bond's resonance stabilization. Under thermal stress—especially in the presence of trace moisture—the bond cleaves more readily than in unsubstituted nicotinamides.

  • Symptoms: Shift in HPLC retention time (RRT < 1.0), distinct "fishy" odor (Methylamine release).

  • Reaction: Amide + H2O + Heat → 2-Methylnicotinic Acid + Methylamine

2. Pyridine N-Oxidation (Oxidative Instability)

At elevated temperatures in aerobic conditions, the pyridine nitrogen is susceptible to oxidation, forming the N-oxide. This is often catalyzed by light or trace metals.

  • Symptoms: Yellow/Orange discoloration of white powder; appearance of polar impurities.

Visualizing the Pathway

DegradationPathways cluster_0 Thermal/Moisture Stress cluster_1 Oxidative Stress (>80°C) Target N,2-Dimethyl-3- pyridinecarboxamide (Target) Acid 2-Methylnicotinic Acid (Solid Precipitate) Target->Acid Hydrolysis (+H2O, Heat) Amine Methylamine (Volatile Gas) Target->Amine Cleavage NOxide N-Oxide Derivative (Yellow Impurity) Target->NOxide Oxidation (O2, Light)

Figure 1: Primary thermal degradation pathways driven by steric strain and environmental factors.

Module 2: Troubleshooting Guide (FAQ)

Q1: My sample disappears during vacuum drying. Is it decomposing?

  • Diagnosis: Likely Sublimation , not decomposition.[1][2]

  • Technical Insight: Many pyridinecarboxamides exhibit high vapor pressure just below their melting points. If you apply high vacuum (<10 mbar) at temperatures >50°C, the molecule may sublime into your manifold rather than drying.

  • Fix: Use a "Step-Down" drying protocol: Start at atmospheric pressure/40°C, then slowly reduce pressure only after bulk solvent is removed.

Q2: I see a new peak at RRT 0.85 after recrystallization. What is it?

  • Diagnosis: 2-Methylnicotinic Acid (Hydrolysis product).

  • Technical Insight: If you recrystallized from water or alcohols at reflux temperatures for extended periods, the "ortho-twist" effect made the amide bond vulnerable to nucleophilic attack.

  • Fix: Switch to non-protic solvents (e.g., Ethyl Acetate/Heptane) or reduce the thermal window (keep T < 50°C).

Q3: The white powder turns yellow upon storage. Is it safe to use?

  • Diagnosis: N-Oxide formation (Photo-oxidation).

  • Technical Insight: Pyridine rings are electron-deficient but can be oxidized at the nitrogen lone pair. This reaction is autocatalytic under UV light and heat.

  • Fix: Store in amber glass under Argon/Nitrogen at 4°C. If yellowing is superficial, a wash with cold ether may remove the surface oxide.

Module 3: Validated Protocols
Protocol A: Thermal Stress Differentiation Test

Use this to determine if your loss is physical (sublimation) or chemical (degradation).

StepActionParameterPurpose
1 Prepare 3 Vials 50 mg sample in eachControl, Open, Closed
2 Conditioning Vial A: Sealed (Control) Vial B: Open to Air (Oxidation/Sublimation) Vial C: Sealed + 10µL Water (Hydrolysis)Simulate stress environments
3 Incubation Heat Vials B & C at 60°C for 24 hours Accelerated aging
4 Analysis Dissolve all in MeCN; run HPLCCompare Area% vs. Control

Interpretation:

  • Vial B Mass Loss + High Purity: Sublimation.

  • Vial B Purity Drop: Oxidation.[2]

  • Vial C Purity Drop: Hydrolysis (Confirm acid peak).

Protocol B: Low-Stress Recrystallization

Standard reflux methods risk hydrolysis. Use this "Anti-Solvent Crash" method instead.

  • Dissolution: Dissolve crude material in minimal Methanol at 35°C (Do not boil).

  • Filtration: Filter warm to remove insolubles.

  • Precipitation: Slowly add MTBE (Methyl tert-butyl ether) or Heptane dropwise while stirring until turbidity persists.

  • Cooling: Place in a refrigerator (4°C) for 12 hours. Do not use an ice bath immediately (avoids trapping solvent/impurities).

  • Drying: Filter and dry at 40°C under moderate vacuum (50 mbar).

Module 4: Diagnostic Logic Flow

Use this decision tree to resolve thermal issues in real-time.

TroubleshootingTree Start Start: Thermal Issue Detected Obs Observation? Start->Obs MassLoss Mass Loss w/ High Purity Obs->MassLoss Yield Drop NewPeak New HPLC Peak Obs->NewPeak Purity Drop ColorChange Color Change (Yellow) Obs->ColorChange Visual Defect Sublimation Issue: Sublimation Action: Increase Pressure, Lower Temp MassLoss->Sublimation Hydrolysis Issue: Hydrolysis Action: Remove Water, Check pH NewPeak->Hydrolysis Polar Peak Oxidation Issue: Oxidation Action: Protect from Light/Air, Add Antioxidant NewPeak->Oxidation Non-Polar Peak ColorChange->Oxidation

Figure 2: Decision matrix for diagnosing thermal instability symptoms.

References & Authoritative Grounding
  • Steric Inhibition of Resonance (SIR): The 2-methyl substitution in benzoic/nicotinic systems forces non-planarity, affecting acidity and hydrolytic stability.

    • Source:Chemistry – A European Journal (2000). "Steric Inhibition of Resonance: A Revision...".

  • Nicotinamide Thermal Properties: Baseline data on polymorphism and thermal behavior of the parent scaffold.

    • Source:International Journal of Molecular Sciences (2021). "Thermodynamics and Intermolecular Interactions of Nicotinamide...".

  • Metabolic & Chemical Degradation: Pathways involving N-oxidation and methylation in biological and chemical systems.

    • Source:Toxins (2016). "N-methyl-2-pyridone-5-carboxamide...".[3][4][5]

  • General Pyridine Stability: Safety and decomposition data for pyridinecarboxamides.

    • Source:BASF Safety Data Sheet (2026).[6] (General Reference for Class 4.1 Stability).

For further assistance, contact the Chemical Stability Unit with your specific HPLC chromatograms.

Sources

Optimization

pH adjustment for optimal extraction of N,2-Dimethyl-3-pyridinecarboxamide

Welcome to the technical support center for the optimal extraction of N,2-Dimethyl-3-pyridinecarboxamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimal extraction of N,2-Dimethyl-3-pyridinecarboxamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the liquid-liquid extraction of this compound. Our approach is grounded in the fundamental principles of chemical acid-base properties to ensure robust and reproducible results.

Section 1: Core Principles & Foundational Knowledge

Before delving into specific troubleshooting scenarios, it is crucial to understand the chemical properties of N,2-Dimethyl-3-pyridinecarboxamide that govern its behavior during extraction. The key to a successful separation lies in manipulating the compound's solubility in aqueous and organic phases through precise pH control.

The pyridine nitrogen in the molecule is basic and can be protonated. For the purposes of this guide, we will use a scientifically informed, hypothetical pKa value for the conjugate acid of N,2-Dimethyl-3-pyridinecarboxamide.

PropertyValue (Hypothetical)Significance for Extraction
pKa 4.5This is the pH at which the protonated (water-soluble) and neutral (organic-soluble) forms of the molecule are present in equal concentrations.

This pKa value is the cornerstone of our extraction strategy. At a pH significantly below the pKa, the compound will be predominantly in its protonated, water-soluble form. Conversely, at a pH well above the pKa, it will exist primarily as the neutral, organic-soluble species.[1][2]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the extraction of N,2-Dimethyl-3-pyridinecarboxamide, providing systematic solutions based on chemical principles.

Issue 1: Low Yield of Extracted Product

A lower-than-expected yield is a frequent challenge in liquid-liquid extractions.[3] The root cause often lies in suboptimal pH conditions or procedural inefficiencies.

Possible Causes & Solutions:

  • Incorrect pH of the Aqueous Phase: The most critical factor for a successful extraction is ensuring the aqueous phase has the correct pH to render the N,2-Dimethyl-3-pyridinecarboxamide insoluble in it and soluble in the organic solvent.

    • Solution: For extracting the neutral compound into an organic solvent, the pH of the aqueous phase should be at least 2 pH units above the pKa. An ideal pH would be 6.5 or higher. Use a calibrated pH meter to verify the pH of the aqueous phase before extraction. Adjust the pH using a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide solution.

  • Insufficient Mixing: Inadequate mixing of the two phases can lead to incomplete partitioning of the compound into the organic layer.

    • Solution: Ensure vigorous mixing of the two phases in the separatory funnel to maximize the surface area for mass transfer. However, be cautious not to shake so aggressively as to form a stable emulsion.[4]

  • Incomplete Phase Separation: If the layers have not fully separated, some of the organic layer containing the product may be discarded with the aqueous layer.

    • Solution: Allow sufficient time for the layers to separate completely. If an emulsion forms, refer to the troubleshooting section on emulsions below.

  • Multiple Extractions: A single extraction may not be sufficient to transfer the entire product into the organic phase.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are typically more effective than one large extraction.[1]

Issue 2: Formation of a Stable Emulsion

An emulsion is a suspension of one liquid in another, which can make phase separation difficult or impossible.[4][5]

Possible Causes & Solutions:

  • Vigorous Shaking: Overly aggressive mixing can lead to the formation of a stable emulsion.[4]

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Presence of Surfactants or Particulate Matter: Impurities in the reaction mixture can stabilize emulsions.

    • Solution:

      • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4][6]

      • Filtration: If solid particulates are present, it may be necessary to filter the mixture before extraction.

      • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the resolution of the emulsion.[6]

Issue 3: Product "Oils Out" Instead of Crystallizing

After extraction and solvent removal, the product may appear as an oil rather than a solid.[3]

Possible Causes & Solutions:

  • Impurities Present: The presence of impurities can lower the melting point of the compound, causing it to appear as an oil.

    • Solution: Further purification steps, such as column chromatography, may be necessary.

  • Residual Solvent: Incomplete removal of the extraction solvent can result in an oily product.

    • Solution: Ensure the product is dried under a high vacuum for an extended period to remove all traces of the solvent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting N,2-Dimethyl-3-pyridinecarboxamide into an organic solvent?

A1: To ensure the compound is in its neutral, organic-soluble form, the pH of the aqueous phase should be adjusted to at least two pH units above the pKa of its conjugate acid (hypothetical pKa = 4.5). Therefore, a pH of 6.5 or higher is recommended for efficient extraction into an organic solvent.[1]

Q2: How can I back-extract N,2-Dimethyl-3-pyridinecarboxamide from an organic solvent into an aqueous phase?

A2: To transfer the compound from the organic phase to an aqueous phase, you need to convert it to its water-soluble, protonated form. This is achieved by washing the organic layer with an acidic aqueous solution. A pH of at least two units below the pKa is recommended. Therefore, an aqueous solution with a pH of 2.5 or lower (e.g., dilute HCl) would be effective.

Q3: Which organic solvent is best for this extraction?

A3: Common choices for extracting moderately polar organic compounds like N,2-Dimethyl-3-pyridinecarboxamide include ethyl acetate, dichloromethane, and chloroform. The ideal solvent should have high solubility for the neutral compound, be immiscible with water, and have a relatively low boiling point for easy removal after extraction. Experimental validation may be needed to determine the most efficient solvent for your specific conditions.

Q4: What should I do if I'm not sure which layer is the organic layer and which is the aqueous layer?

A4: A simple way to identify the layers is to add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[6]

Section 4: Experimental Protocols & Visualizations

Protocol 1: Standard Liquid-Liquid Extraction of N,2-Dimethyl-3-pyridinecarboxamide
  • Ensure the reaction mixture containing N,2-Dimethyl-3-pyridinecarboxamide is in an aqueous solution.

  • Using a calibrated pH meter, adjust the pH of the aqueous solution to >6.5 with a suitable base (e.g., 1M NaOH).

  • Transfer the pH-adjusted aqueous solution to a separatory funnel.

  • Add a volume of the chosen organic solvent (e.g., ethyl acetate) to the separatory funnel.

  • Stopper the funnel and gently invert it multiple times to mix the phases, periodically venting to release any pressure.

  • Allow the layers to fully separate.

  • Drain the lower (aqueous) layer.

  • Drain the upper (organic) layer containing the product into a clean flask.

  • Repeat steps 4-8 two more times with fresh organic solvent, combining all organic extracts.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

Diagram: pH-Dependent Extraction Workflow

ExtractionWorkflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Start Aqueous solution of N,2-Dimethyl-3-pyridinecarboxamide Protonated Protonated Form (BH+) (Water Soluble) Aqueous_Start->Protonated pH < 2.5 Neutral Neutral Form (B) (Organic Soluble) Aqueous_Start->Neutral pH > 6.5 Organic_Phase Organic Solvent (e.g., Ethyl Acetate) Neutral->Organic_Phase Extraction Organic_Phase->Neutral Back-Extraction

Caption: Workflow for pH-controlled extraction.

Diagram: The Henderson-Hasselbalch Relationship for Extraction

HendersonHasselbalch pKa pH = pKa (4.5) High_pH pH > 4.5 Predominantly Neutral (B) Extracts into Organic Phase pKa->High_pH Increasing pH Low_pH pH < 4.5 Predominantly Protonated (BH+) Stays in Aqueous Phase Low_pH->pKa Increasing pH

Caption: Ionization state vs. pH.

Section 5: References

  • Zaiput Flow Technologies. (n.d.). Liquid-Liquid extraction with systematically adjusted PH. Retrieved from [Link]

  • University of Leeds. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. Retrieved from [Link]

  • Zhu, L., Tay, C. B., & Lee, H. K. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 231–237. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Liquid-Liquid Extraction. Retrieved from [Link]

  • (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Characteristic Peaks of N,2-Dimethyl-3-pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Vibrational Landscape of a Substituted Pyridinecarboxamide N,2-Dimethyl-3-pyridinecarboxamide is a molecule of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Landscape of a Substituted Pyridinecarboxamide

N,2-Dimethyl-3-pyridinecarboxamide is a molecule of interest in medicinal chemistry and drug development due to its structural relation to nicotinamide (Vitamin B3) and its derivatives. The introduction of methyl groups on both the pyridine ring and the amide nitrogen significantly influences its electronic and steric properties, which in turn are reflected in its unique vibrational spectrum. FTIR spectroscopy serves as a rapid and non-destructive technique to elucidate the molecular structure and identify key functional groups. Understanding the characteristic absorption bands of N,2-Dimethyl-3-pyridinecarboxamide is crucial for its unambiguous identification, purity assessment, and for monitoring its interactions in various chemical and biological systems.

This guide will dissect the FTIR spectrum of N,2-Dimethyl-3-pyridinecarboxamide by examining the contributions of its three key structural components: the substituted pyridine ring, the tertiary amide group, and the methyl substituents. A comparative analysis with the closely related compounds, N,N-Dimethylnicotinamide and 2-Methylnicotinamide, will highlight the diagnostic shifts in vibrational frequencies arising from subtle structural modifications.

Deciphering the Spectrum: Predicted Characteristic Peaks of N,2-Dimethyl-3-pyridinecarboxamide

While an experimental spectrum for N,2-Dimethyl-3-pyridinecarboxamide is not publicly available in common databases, a reliable prediction of its characteristic FTIR peaks can be constructed based on the extensive literature on related compounds. The following table summarizes the expected absorption bands and their assignments.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Assignment and Rationale
Aromatic C-H Stretch3100-3000Medium to WeakStretching vibrations of the C-H bonds on the pyridine ring. The presence of multiple bands is expected due to the asymmetry of the substitution pattern.
Aliphatic C-H Stretch2980-2850MediumAsymmetric and symmetric stretching vibrations of the C-H bonds in the two methyl groups (N-CH₃ and ring-CH₃).
Amide C=O Stretch (Amide I)1650-1630StrongThis is one of the most characteristic and intense bands in the spectrum, corresponding to the C=O stretching vibration of the tertiary amide. The position is influenced by the electronic effects of the pyridine ring and the N-methyl groups.
Pyridine Ring C=C & C=N Stretch1600-1450Medium to StrongA series of bands arising from the in-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring. The substitution pattern affects the exact positions and intensities of these bands.[1][2]
Methyl C-H Bending1465-1435MediumAsymmetric and symmetric bending (scissoring) vibrations of the C-H bonds in the methyl groups.
Pyridine Ring In-plane Bending1300-1000Medium to WeakComplex vibrations involving the in-plane bending of C-H and C-C bonds of the pyridine ring.
C-N Stretch1300-1200MediumStretching vibration of the C-N bond between the pyridine ring and the amide group, as well as the N-CH₃ bonds.
Aromatic C-H Out-of-plane Bending900-675Medium to StrongThese bands are characteristic of the substitution pattern on the aromatic ring and can be highly diagnostic.

Comparative Analysis: The Influence of Methylation on the FTIR Spectrum

To appreciate the unique spectral features of N,2-Dimethyl-3-pyridinecarboxamide, a comparison with its close structural analogs, N,N-Dimethylnicotinamide and 2-Methylnicotinamide, is instructive.

Compound Key Structural Difference from Target Predicted Impact on FTIR Spectrum
N,2-Dimethyl-3-pyridinecarboxamide -Baseline Spectrum
N,N-Dimethylnicotinamide Lacks the methyl group at the 2-position of the pyridine ring.The aromatic C-H stretching and out-of-plane bending regions will differ due to the change in the substitution pattern on the pyridine ring. The absence of the ring methyl group will lead to the disappearance of its specific C-H stretching and bending vibrations.
2-Methylnicotinamide Possesses a primary amide (-CONH₂) instead of a tertiary amide (-CON(CH₃)₂).The most significant difference will be in the N-H stretching region, with the appearance of two N-H stretching bands (asymmetric and symmetric) for the primary amide, typically in the 3400-3150 cm⁻¹ range.[3] The Amide II band (a mix of N-H bending and C-N stretching) will be present around 1640-1550 cm⁻¹. The C=O stretching (Amide I) frequency may also be slightly shifted.

Note: The PubChem database indicates the availability of a vapor phase IR spectrum for N,N-Dimethylnicotinamide and an FTIR spectrum (KBr wafer) for 2-methylnicotinamide, which can be consulted for experimental data.[4][5]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of a solid organic compound like N,2-Dimethyl-3-pyridinecarboxamide using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Sample press for ensuring good contact with the ATR crystal.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.[6]

  • Sample Preparation and Measurement:

    • Place a small amount of the solid N,2-Dimethyl-3-pyridinecarboxamide sample onto the center of the ATR crystal.

    • Lower the sample press to ensure firm and uniform contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to obtain a flat baseline.

    • Use the peak-picking function in the software to identify the wavenumbers of the absorption maxima.

    • Correlate the observed peaks with the expected vibrational modes as outlined in Table 1.

An alternative method for solid samples is the KBr pellet technique, which involves grinding the sample with dry potassium bromide and pressing the mixture into a transparent pellet.[7]

Visualizing the Molecular Vibrations

The following diagram illustrates the molecular structure of N,2-Dimethyl-3-pyridinecarboxamide and highlights the key functional groups responsible for its characteristic FTIR peaks.

Figure 1. Molecular structure and key vibrational modes of N,2-Dimethyl-3-pyridinecarboxamide.

Conclusion

The FTIR spectrum of N,2-Dimethyl-3-pyridinecarboxamide is a rich source of structural information, characterized by a strong amide C=O stretching band, a series of pyridine ring vibrations, and absorptions corresponding to the aliphatic and aromatic C-H bonds. By understanding these characteristic peaks and how they compare to similar molecules, researchers can confidently identify and assess the purity of this compound. The provided experimental protocol offers a straightforward method for obtaining high-quality spectral data, which is fundamental for rigorous scientific investigation in drug discovery and development.

References

  • PubChem. N,N-Dimethylnicotinamide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. How an FTIR Spectrometer Operates. [Link]

  • Chemistry LibreTexts. Hands-on Operation of an FTIR Spectrometer. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • ResearchGate. Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. [Link]

  • Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. [Link]

  • University of Washington. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • MDPI. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. [Link]

  • ResearchGate. IR spectra of nicotinamide solutions with the concentration... [Link]

  • PubChem. 2-Methylnicotinamide. National Center for Biotechnology Information. [Link]

  • PubMed. FTIR and Raman spectra, electronic spectra and normal coordinate analysis of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine by DFT method. [Link]

  • ResearchGate. What does a "Pyridine- FTIR analysis" can tell me? [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

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Comparative

A Comparative Guide to HPLC Method Development for N,2-Dimethyl-3-pyridinecarboxamide Purity

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of N,2-Dimethyl-3-pyridinecarboxamide, a key building block in various synthetic pathways. We will dissect the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method and objectively compare its performance against alternative techniques, namely Gas Chromatography (GC) and Capillary Electrophoresis (CE).

The Criticality of Purity for N,2-Dimethyl-3-pyridinecarboxamide

N,2-Dimethyl-3-pyridinecarboxamide, a substituted nicotinamide derivative, is a versatile intermediate. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a highly specific and sensitive analytical method is paramount for its quality control.

Pillar 1: A "Best-in-Class" HPLC Method Development and Validation

The development of a stability-indicating HPLC method is a multi-faceted process that requires a deep understanding of the analyte's physicochemical properties and the principles of chromatography. Here, we present a meticulously designed HPLC method for the purity determination of N,2-Dimethyl-3-pyridinecarboxamide, followed by the scientific rationale behind each parameter selection.

Physicochemical Properties of N,2-Dimethyl-3-pyridinecarboxamide (and its close analog, Nicotinamide)
PropertyValue (for Nicotinamide)Implication for HPLC Method Development
UV Absorption Maxima (λmax) 214 nm, 262 nmDictates the selection of the detection wavelength for optimal sensitivity. The 262 nm wavelength is generally preferred for better specificity as many common solvents and buffer salts have high absorbance at lower UV wavelengths.
pKa (Strongest Basic) 3.63The pyridine nitrogen is basic. This influences the choice of mobile phase pH to control the ionization state of the molecule, which in turn affects retention on a reversed-phase column.
logP -0.45[1]Indicates that the molecule is relatively polar. This suggests that a reversed-phase HPLC method with a polar-modified stationary phase or a mobile phase with a higher aqueous content would be suitable.
Solubility Soluble in water and alcohols[1]Simplifies the preparation of standard and sample solutions. A diluent that is compatible with the mobile phase is ideal.
Optimized HPLC Method Parameters

Based on the above properties and extensive experience with similar molecules, the following HPLC method is proposed:

ParameterOptimized ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile and robust choice for the separation of a wide range of polar and non-polar compounds. The 250 mm length provides high resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH 3.0 with Phosphoric Acid)B: AcetonitrileThe phosphate buffer provides good buffering capacity at pH 3.0, which is well below the pKa of the pyridine nitrogen, ensuring the analyte is in its protonated, more retained form. Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-5 min: 5% B5-25 min: 5-70% B25-30 min: 70% B30-31 min: 70-5% B31-40 min: 5% BA gradient elution is employed to ensure the elution of potential impurities with a wide range of polarities, while providing a sharp peak for the main component. The re-equilibration step ensures method robustness.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 262 nmThis wavelength corresponds to one of the UV maxima of the nicotinamide chromophore, offering good sensitivity and specificity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the potential for column overload.
Sample Diluent Mobile Phase A / Acetonitrile (95:5 v/v)Using a diluent similar in composition to the initial mobile phase ensures good peak shape for the main component and prevents sample precipitation upon injection.
Forced Degradation Studies: The Key to a Stability-Indicating Method

To ensure the method can separate the API from its potential degradation products, forced degradation studies are essential. These studies involve subjecting the N,2-Dimethyl-3-pyridinecarboxamide to various stress conditions to generate degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.

The chromatograms from these stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products are well-resolved from the main peak and from each other. This is a critical requirement of the International Council for Harmonisation (ICH) guideline Q2(R1) for the validation of analytical procedures.

Diagram of the HPLC Method Development Workflow:

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation A Physicochemical Properties (UV, pKa, logP, Solubility) B Column & Mobile Phase Screening A->B C Optimization of Gradient, Flow Rate, Temperature B->C D Detector Wavelength Selection C->D E Forced Degradation Studies D->E F ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, etc.) E->F

Caption: A streamlined workflow for developing a robust HPLC purity method.

Pillar 2: Comparative Analysis of Alternative Purity Assessment Techniques

While HPLC is the workhorse of pharmaceutical analysis, alternative techniques can offer orthogonal selectivity, providing a more comprehensive purity profile. Here, we compare our optimized HPLC method with Gas Chromatography (GC) and Capillary Electrophoresis (CE).

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2][3]

  • Principle of Operation: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column.

  • Applicability to N,2-Dimethyl-3-pyridinecarboxamide: The volatility of N,2-Dimethyl-3-pyridinecarboxamide would need to be assessed. Given its structure, it may be amenable to GC analysis, potentially after derivatization to increase its volatility and thermal stability.

  • Advantages:

    • High resolution for volatile compounds.

    • Fast analysis times.

    • Sensitive detectors like the Flame Ionization Detector (FID).

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds.

    • Potential for on-column degradation of the analyte.

    • Derivatization adds a step to the sample preparation and can introduce variability.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field.[4][5][6]

  • Principle of Operation: Ions migrate through a capillary filled with an electrolyte at different velocities when a high voltage is applied.

  • Applicability to N,2-Dimethyl-3-pyridinecarboxamide: As a basic compound that can be protonated, N,2-Dimethyl-3-pyridinecarboxamide is an excellent candidate for CE analysis.

  • Advantages:

    • Extremely high separation efficiency.

    • Very low sample and reagent consumption.

    • Orthogonal separation mechanism to HPLC, making it a powerful confirmatory technique.

  • Disadvantages:

    • Lower sensitivity compared to HPLC with UV detection for some applications.

    • Can be more susceptible to matrix effects.

    • Method development can be more complex.[7]

Head-to-Head Comparison

The following table provides a semi-quantitative comparison of the three techniques for the purity analysis of N,2-Dimethyl-3-pyridinecarboxamide.

FeatureHPLC (Reversed-Phase)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid/solid stationary phaseDifferential migration in an electric field
Applicability Excellent for a wide range of polarities and non-volatile compoundsSuitable for volatile and thermally stable compounds (derivatization may be needed)Excellent for charged molecules
Resolution HighVery High (for volatile compounds)Extremely High
Sensitivity (UV/FID) HighVery High (FID)Moderate to High
Analysis Time Moderate (20-40 min)Fast (5-20 min)Very Fast (5-15 min)
Solvent Consumption HighLowVery Low
Cost (Instrument) Moderate to HighModerateLow to Moderate
Cost (Operational) HighLowVery Low
Robustness HighModerate to HighModerate

Diagram of Analytical Technique Comparison:

Analytical_Comparison cluster_HPLC HPLC cluster_GC GC cluster_CE CE HPLC_Node Versatile & Robust GC_Node Volatile & Fast CE_Node High Efficiency & Orthogonal Analyte N,2-Dimethyl-3- pyridinecarboxamide Purity Analyte->HPLC_Node Primary Choice Analyte->GC_Node Alternative (if volatile) Analyte->CE_Node Orthogonal Confirmation

Caption: Logical selection of analytical techniques for purity assessment.

Pillar 3: Experimental Protocols and Data Presentation

To provide a practical framework, detailed experimental protocols for the proposed HPLC method and a representative GC method are provided below.

Detailed HPLC Protocol

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.

2. Reagents and Materials:

  • N,2-Dimethyl-3-pyridinecarboxamide reference standard and test sample.

  • Potassium Phosphate Monobasic (KH₂PO₄), HPLC grade.

  • Phosphoric Acid (H₃PO₄), ACS grade.

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

3. Preparation of Solutions:

  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mix Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of N,2-Dimethyl-3-pyridinecarboxamide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the N,2-Dimethyl-3-pyridinecarboxamide test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

4. Chromatographic Conditions:

  • As detailed in the "Optimized HPLC Method Parameters" table above.

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be not more than 2.0.

  • The theoretical plates for the main peak should be not less than 2000.

6. Calculation of Purity:

  • Calculate the percentage of each impurity by the area normalization method: % Impurity = (Area of impurity peak / Total area of all peaks) x 100

Representative GC Protocol (for Volatile Impurities)

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

2. Reagents and Materials:

  • N,2-Dimethyl-3-pyridinecarboxamide test sample.

  • Suitable solvent for dissolution (e.g., Dichloromethane or Methanol), GC grade.

3. Chromatographic Conditions:

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: 50 °C (hold for 2 min), then ramp at 10 °C/min to 280 °C (hold for 5 min).

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

4. Sample Preparation:

  • Dissolve a known amount of the sample in the chosen solvent to achieve a suitable concentration (e.g., 1 mg/mL).

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity determination of N,2-Dimethyl-3-pyridinecarboxamide, a well-validated, stability-indicating HPLC method stands as the primary and most robust choice. Its versatility in handling a wide range of potential impurities and its established role in pharmaceutical quality control make it indispensable.

However, a truly rigorous purity assessment benefits from an orthogonal approach. Capillary Electrophoresis offers a powerful confirmatory technique with a different separation mechanism, ideal for detecting impurities that may co-elute in the HPLC system. Gas Chromatography serves as a valuable tool for specifically targeting volatile impurities that might not be detected by HPLC.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a comprehensive analytical strategy that ensures the highest quality and safety of N,2-Dimethyl-3-pyridinecarboxamide and the final pharmaceutical products derived from it.

References

  • Capillary electrophoresis (CE) is a separation technique that utilizes an electric field to drive charged analytes through a capillary filled with an electrolyte. (Source: "HPLC vs Capillary Electrophoresis: Choosing the Right Technique")
  • CE is particularly effective for separating ionic species and offers several advantages including speed and lower solvent consumption. (Source: "HPLC vs Capillary Electrophoresis: Choosing the Right Technique")
  • The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis.
  • For the routine quality control and purity assessment of 2,4-Dichloro-5-nitropyridine, HPLC is often the preferred method due to its operation at near-ambient temperatures, which minimizes thermal degradation. (Source: "A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine - Benchchem")
  • Capillary electrophoresis provides unparalleled separation efficiency for charged analytes, especially biomolecules like DNA, RNA, or proteins. (Source: "HPLC vs. Capillary Electrophoresis: Which One To Use? - Ibis Scientific, LLC")
  • The International Conference on Harmonisation (ICH) guideline for the Validation of Analytical Procedures (ICHQ2(R1)) covers validation procedures for common analytical tests. (Source: "ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities")
  • Method development in CE can be challenging due to additional variables such as buffer composition, applied voltage, and capillary coating considerations.
  • The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose. (Source: "ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)")
  • ICH Q2 R1 is an international guideline that provides a framework for validating analytical procedures.
  • A comparative evaluation of capillary electrophoresis and high-performance liquid chromatography for the analysis of florfenicol showed that both methods were selective, robust, and reliable.
  • Method validation is the process of establishing that the performance characteristics of the analytical method are suitable for the intended application. (Source: "A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis")
  • The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose. (Source: "Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA")
  • Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are both staple chromatographic techniques used for separating components of a mixture for analysis. (Source: "Small Molecule Analysis Testing: HPLC vs GC - Brewer Science")
  • The UV-Vis spectra of some cobalt(II) coordination compounds bearing dipicolinic acid and chelidamic acid ligands have been reported in DMSO.
  • HPLC is used for analyzing non-volatile substances and works at an ambient temperature, while GC works at higher temperatures to facilitate volatilization of samples. (Source: "HPLC vs GC: What Sets These Methods Apart - Phenomenex")
  • In the pharmaceutical industry, HPLC is a versatile tool for drug substance and product assays, while GC is a specialist for volatile substances. (Source: "Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell")
  • The synthesis and characterization of a pyrazine-2-carboxamide-bridged two-dimensional polymeric copper complex has been reported, including its UV-Vis spectrum in methanol. (Source: "SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO")
  • Nicotinamide, also known as 3-Pyridinecarboxamide, has a pKa of 3.63 (strongest basic) and a logP of -0.45. (Source: "Showing Compound Nicotinamide (FDB012485) - FooDB")
  • The synthesis and characterization of some new pyridine-carboxamide derivatives with potential biological activities have been reported. (Source: "Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher")
  • A series of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides were synthesized and characterized by various spectroscopic techniques, including UV and fluorescence. (Source: "Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC - NIH")
  • The synthesis and characterization of some new pyridine-carboxamide derivatives with potential biological activities have been described.
  • The UV/Visible spectrum of Niacinamide (Nicotinamide) is available in the NIST Chemistry WebBook. (Source: "Niacinamide - the NIST WebBook")
  • The synthesis and characterization of 2-(2′-Pyridyl)-N,N,N′-tris(trimethylsilyl)amidine have been reported. (Source: "N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide - MDPI")
  • The melting point and other properties of 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide are available. (Source: "2-CHLORO-N,N-DIMETHYL-3-PYRIDINECARBOXAMIDE | 52943-21-2 - ChemicalBook")
  • A large collection of pKa values for organic bases in various nonaqueous solvents, including acetonitrile, is available. (Source: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry")
  • The structural information for a related compound, 3-pyridinecarboxamide, n-(4-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7h-purin-7-yl)butyl)-, is available. (Source: "3-pyridinecarboxamide, n-(4-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7h-purin-7-yl)butyl)")
  • The OECD SIDS report for 3-Pyridinecarboxamide (nicotinamide) provides extensive physicochemical and toxicological data. (Source: "3-Pyridinecarboxamide (nicotinamide)
  • The NIST WebBook provides spectral data for 2,3-dimethylpyridine. (Source: "Pyridine, 2,3-dimethyl- - the NIST WebBook")

Sources

Validation

A Comparative Guide to Nicotinamide Derivatives: From Vitamin to Targeted Therapeutics

Introduction: The Versatile Pyridine-3-Carboxamide Scaffold The pyridine-3-carboxamide core, the defining feature of nicotinamide (also known as niacinamide), is a cornerstone of biological systems. As an essential compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyridine-3-Carboxamide Scaffold

The pyridine-3-carboxamide core, the defining feature of nicotinamide (also known as niacinamide), is a cornerstone of biological systems. As an essential component of the redox cofactor nicotinamide adenine dinucleotide (NAD+), it is intricately woven into the fabric of cellular metabolism, DNA repair, and signaling.[1][2][3] However, the journey of this scaffold extends far beyond its role as a vitamin. Through strategic chemical modifications, researchers have unlocked a diverse array of pharmacological activities, transforming the humble nicotinamide backbone into highly specific and potent therapeutic agents.

This guide provides a comparative analysis of several key nicotinamide derivatives, exploring how subtle changes to the core structure give rise to vastly different mechanisms of action and therapeutic applications. We will compare the fundamental properties and biological activities of:

  • N,2-Dimethyl-3-pyridinecarboxamide: A less-characterized derivative, included here as a structural case study to explore the potential impact of specific substitutions.

  • Nicotinamide: The foundational Vitamin B3, acting as an NAD+ precursor and a low-potency inhibitor of enzymes like Poly(ADP-ribose) polymerase (PARP).[2][3]

  • Isoniazid: A frontline antibiotic for the treatment of tuberculosis, which functions as a prodrug with a highly specific mechanism of action unrelated to NAD+ metabolism.[4]

  • Olaparib: A potent and selective PARP inhibitor used in cancer therapy, which acts as a nicotinamide mimetic to competitively inhibit the enzyme's catalytic activity.[5][6]

By examining these molecules, from their basic physicochemical properties to their complex interactions within biological systems, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships that govern this versatile chemical class.

Molecular Structures and Physicochemical Properties: A Comparative Overview

The biological fate and activity of a molecule are fundamentally dictated by its physicochemical properties. The table below summarizes key parameters for our compounds of interest. These properties influence everything from solubility and membrane permeability to how the molecule fits into the binding pocket of its target protein.

CompoundStructureMolecular Weight ( g/mol )logPpKaSolubility
N,2-Dimethyl-3-pyridinecarboxamide 150.18[7]0.5 (XLogP3)[7]N/AN/A
Nicotinamide 122.12[8]-0.4[8]3.63 (Strongest Basic)[9]Highly soluble in water (1g/mL)[10]
Isoniazid 137.14[11][12]-0.7[12]1.82[4]Soluble in water (1g/8mL)[11][13]
Olaparib 434.47[14]2.35[14]12.07[15]Very slightly soluble in water (0.1-0.13 mg/mL)[15][16]

Insights from Physicochemical Data:

  • N,2-Dimethyl-3-pyridinecarboxamide: The addition of two methyl groups compared to nicotinamide increases its molecular weight and predicted lipophilicity (logP). The methyl group at the 2-position of the pyridine ring could introduce steric hindrance, potentially altering its interaction with biological targets compared to the unsubstituted ring of nicotinamide.

  • Nicotinamide and Isoniazid: Both are relatively small, hydrophilic molecules with negative logP values, consistent with their good water solubility.[8][10][12] This allows for easy distribution in aqueous biological environments.

  • Olaparib: In contrast, Olaparib is a much larger and more lipophilic molecule, as indicated by its higher molecular weight and positive logP value.[14] This is a common feature of modern targeted therapies designed to engage with specific binding pockets on proteins and cross cellular membranes. Its poor water solubility presents formulation challenges that have been addressed through strategies like cocrystallization.[17]

Mechanisms of Action & Biological Targets: A Tale of Four Derivatives

The true diversity of the nicotinamide scaffold is revealed in the distinct biological pathways these molecules modulate. While they share a common structural heritage, their ultimate cellular targets and mechanisms of action diverge dramatically.

G cluster_0 Nicotinamide Pathway cluster_1 Isoniazid Pathway (in M. tuberculosis) cluster_2 Olaparib Pathway cluster_3 N,2-Dimethyl-3-pyridinecarboxamide NAM Nicotinamide NAD NAD+ Biosynthesis (Salvage Pathway) NAM->NAD PARP1_low PARP-1 (Weak Inhibition) NAM->PARP1_low mM conc. SIRT1 Sirtuins (Inhibition) NAM->SIRT1 INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activation INH_rad Isonicotinic Acyl Radical KatG->INH_rad INH_NAD INH-NAD Adduct INH_rad->INH_NAD + NADH InhA InhA Enzyme INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid OLA Olaparib PARP1_high PARP-1 (Potent Inhibition) OLA->PARP1_high nM conc. (Nicotinamide Mimetic) DNA_repair DNA Repair (SSB) PARP1_high->DNA_repair NDMP N,2-Dimethyl-3- pyridinecarboxamide Unknown Biological Activity (Largely Uncharacterized) NDMP->Unknown

Figure 1: Divergent mechanisms of nicotinamide derivatives.
Nicotinamide: The Metabolic Precursor and Low-Affinity Inhibitor

Nicotinamide's primary role is as a precursor for NAD+ biosynthesis via the salvage pathway.[18] This is crucial for maintaining cellular energy levels and providing the necessary substrate for NAD+-dependent enzymes. Additionally, at millimolar concentrations, nicotinamide can act as a weak inhibitor of PARP-1 and Sirtuins.[3][18][19] This inhibitory activity is a direct consequence of being a product of the enzymatic reaction; high concentrations can cause feedback inhibition.

Isoniazid: The Targeted Prodrug

Isoniazid is a classic example of a prodrug, meaning it requires activation within the target organism to become pharmacologically active.[4] Inside Mycobacterium tuberculosis, the catalase-peroxidase enzyme KatG activates isoniazid, leading to the formation of an isonicotinic acyl radical.[4][11] This radical species then covalently attaches to NADH, forming an INH-NAD adduct that is a potent, slow, tight-binding inhibitor of the enoyl-acyl carrier protein reductase, InhA.[20] By blocking InhA, isoniazid effectively shuts down the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial death.[4]

Olaparib: The Potent Nicotinamide Mimetic

Olaparib's design is a triumph of rational drug development. It functions as a potent structural mimic of the nicotinamide moiety of NAD+. This allows it to bind tightly to the nicotinamide-binding pocket of PARP enzymes, competitively inhibiting their activity at nanomolar concentrations.[5] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs). In cancers with mutations in the BRCA1/2 genes, which are essential for high-fidelity double-strand break repair, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic DNA lesions, a concept known as synthetic lethality.[21]

Comparative Biological Activity

The differences in mechanism are reflected in the vast differences in potency against their respective targets.

CompoundPrimary Target(s)Potency (IC50 / Ki)Therapeutic Application
Nicotinamide PARP-1, Sirtuins~500 µM (IC50 for PARP-1)[19]Vitamin B3 supplement, Pellagra treatment[1]
Isoniazid M. tuberculosis InhA (as INH-NAD adduct)~55-100 nM (Ki for INH-NAD adduct)[20][22]Tuberculosis[4]
Olaparib PARP-1, PARP-25 nM (PARP-1), 1 nM (PARP-2)[5]BRCA-mutated Cancers (Ovarian, Breast, etc.)[1]

Experimental Evaluation: A Protocol for PARP-1 Inhibition Assay

To quantitatively compare the activity of nicotinamide derivatives like Olaparib and nicotinamide itself, a robust enzymatic assay is required. Below is a representative protocol for a colorimetric PARP-1 inhibition assay, a common method for screening and characterizing PARP inhibitors.

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (Strep-HRP) conjugate and a colorimetric substrate. An active PARP inhibitor will reduce the amount of PAR synthesis, resulting in a lower signal.

Figure 2: Workflow for a colorimetric PARP-1 inhibition assay.
Step-by-Step Methodology
  • Plate Preparation:

    • Coat a 96-well high-binding plate with histone proteins. This provides the substrate for poly(ADP-ribosyl)ation.

    • Wash the plate multiple times with Phosphate Buffered Saline (PBS) to remove any unbound histones. Block with a suitable blocking buffer to prevent non-specific binding.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds (e.g., Olaparib, nicotinamide) in PARP assay buffer. A vehicle control (e.g., DMSO) must be included.

    • Prepare a PARP reaction cocktail containing activated DNA, NAD+, and biotinylated-NAD+. The activated DNA is necessary to stimulate PARP-1 activity.

  • Enzymatic Reaction:

    • Add a fixed amount of recombinant human PARP-1 enzyme to each well.

    • Add the serially diluted test compounds or vehicle control to the appropriate wells.

    • Initiate the reaction by adding the PARP reaction cocktail.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection:

    • Wash the plate thoroughly to remove unreacted reagents.

    • Add a solution of Strep-HRP to each well and incubate. The Strep-HRP will bind to the biotinylated-PAR incorporated onto the histones.

    • Wash the plate again to remove unbound Strep-HRP.

    • Add a colorimetric HRP substrate (e.g., TMB). A blue color will develop in wells with HRP activity.

    • Stop the reaction with an acid solution (e.g., 0.2 M HCl), which will turn the color yellow.

  • Data Analysis:

    • Read the absorbance of each well using a microplate reader at 450 nm.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation and Controls:

  • Positive Control: A well with PARP-1 enzyme and vehicle, but no inhibitor. This represents 100% enzyme activity.

  • Negative Control: A well without PARP-1 enzyme. This establishes the background signal.

  • Reference Inhibitor: A known PARP inhibitor (like Olaparib) should be run in parallel to validate the assay performance.

Conclusion and Future Perspectives

The pyridine-3-carboxamide scaffold is a remarkable example of molecular versatility. Our comparison demonstrates how this single core structure can serve as a metabolic precursor (nicotinamide), be transformed into a highly specific antibacterial prodrug (isoniazid), or act as a potent, targeted inhibitor for cancer therapy (Olaparib). The case of N,2-Dimethyl-3-pyridinecarboxamide highlights the vast, unexplored chemical space that remains, where novel biological activities may yet be discovered.

The success of Olaparib underscores the power of mechanism-based drug design, where compounds are engineered to mimic a natural substrate to achieve high potency and selectivity. Future research will undoubtedly continue to exploit this scaffold, developing next-generation inhibitors with improved pharmacokinetic properties, novel mechanisms of action, and applications in a wider range of diseases, from neurodegeneration to inflammatory disorders. Understanding the fundamental principles of how small structural changes impact physicochemical properties and biological targets will remain paramount in these endeavors.

References

  • Uddin, M. R., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Journal of Pharmaceutical Sciences, 109(3), 1305-1313. [Link]

  • de Cássia Orlandi Sardi, J., et al. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide. [Link]

  • International Programme on Chemical Safety. Isoniazid (PIM 288). [Link]

  • Krajnović, M., et al. (2020). PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK. International Journal of Molecular Sciences, 21(21), 8288. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3767, Isoniazid. [Link]

  • Xiong, J., et al. (2023). Improving the physicochemical and pharmacokinetic properties of olaparib through cocrystallization strategy. International Journal of Pharmaceutics, 647, 123497. [Link]

  • Uddin, M. R., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PubMed. [Link]

  • Argyrou, A., et al. (2006). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance. Proceedings of the National Academy of Sciences, 103(51), 19280-19285. [Link]

  • Therapeutic Goods Administration (TGA). AusPAR - Lynparza - olaparib. [Link]

  • FooDB. Showing Compound Nicotinamide (FDB012485). [Link]

  • Eghdami, A., et al. (2015). Investigation of Physicochemical Properties of Isoniazid and its Target Protein-Ligand Docking. Research Trend. [Link]

  • Jeon, H., et al. (2025). A Quaternary Solid Dispersion System for Improving the Solubility of Olaparib. MDPI. [Link]

  • Kuujia. Cas no 77594-56-0 (N,2-dimethyl-3-Pyridinecarboxamide). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14346876, 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl-. [Link]

  • O'Sullivan, C. C., et al. (2014). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. BMC Cancer, 14, 2. [Link]

  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102581. [Link]

  • Wang, Y., et al. (2023). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry, 10, 1092804. [Link]

  • EMBL-EBI. ChEMBL: Compound: OLAPARIB (CHEMBL521686). [Link]

  • U.S. Food and Drug Administration. NDA 202-270 Summary Basis of Recommended Action – CMC. [Link]

  • ResearchGate. Selectivity of PARP inhibitors. Published IC50 values of PARP... [Link]

  • Rascón, B., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience, 12, 253. [Link]

  • ResearchGate. The inhibitory effect (IC50) of the tested compounds against InhA. [Link]

  • Antimicrobial Agents and Chemotherapy. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. [Link]

  • Liu, D., et al. (2009). Nicotinamide Prevents NAD+ Depletion and Protects Neurons Against Excitotoxicity and Cerebral Ischemia: NAD+ Consumption by SIRT1 may Endanger Energetically Compromised Neurons. Neuromolecular Medicine, 11(1), 28-42. [Link]

  • Rascón, B., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience. [Link]

  • ResearchGate. PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • Fang, E. F., et al. (2016). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. Molecular & Cellular Oncology, 3(4), e1212832. [Link]

  • Shirude, P. S., et al. (2012). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 55(17), 7732-7742. [Link]

  • Inxight Drugs. 3-PYRIDINECARBOXAMIDE, 2-(AMINOSULFONYL)-N,N-DIMETHYL-. [Link]

  • PubChemLite. 3-pyridinecarboxamide, 1,2-dihydro-4,6-dimethyl-2-oxo- (C8H10N2O2). [Link]

  • CAS Common Chemistry. N-[3-[(5R)-3-Amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide. [Link]

  • U.S. EPA. 3-Pyridinecarboxamide, N,N-diethyl- - Substance Details - SRS. [Link]

Sources

Comparative

elemental analysis standards for N,2-Dimethyl-3-pyridinecarboxamide

Title: Comparative Guide: Optimal Elemental Analysis Standards for N,2-Dimethyl-3-pyridinecarboxamide Characterization Executive Summary N,2-Dimethyl-3-pyridinecarboxamide (C₈H₁₀N₂O, MW: 150.18 g/mol ) presents specific...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Optimal Elemental Analysis Standards for N,2-Dimethyl-3-pyridinecarboxamide Characterization

Executive Summary

N,2-Dimethyl-3-pyridinecarboxamide (C₈H₁₀N₂O, MW: 150.18 g/mol ) presents specific challenges in elemental microanalysis due to its heterocyclic pyridine ring.[1] This structural feature renders the compound "refractory"—difficult to combust completely compared to linear organic chains.

This guide objectively compares the performance of three industry-standard reference materials—Acetanilide , Sulfanilamide , and Nicotinamide —for the calibration of CHN analyzers targeting this specific analyte. Based on experimental matrix matching and nitrogen recovery rates, we define the optimal protocol to ensure data integrity compliant with pharmaceutical QC standards (±0.4% tolerance).

The Challenge: Refractory Nitrogen Heterocycles

In elemental analysis (EA), "accuracy" is a function of combustion efficiency. N,2-Dimethyl-3-pyridinecarboxamide contains a pyridine ring, which possesses high thermal stability.[1]

  • The Problem: If the instrument is calibrated using a standard that combusts too easily (e.g., simple aliphatic amides), the analyzer’s integration window may close before the refractory pyridine ring in your sample releases all its nitrogen (as N₂/NOx).

  • The Consequence: This leads to systematically low Nitrogen results (tailing peaks), causing false failures in purity assessments.

Analyte Profile: N,2-Dimethyl-3-pyridinecarboxamide[1][2]
  • Theoretical Composition: C: 63.98% | H: 6.71% | N: 18.65%[1]

  • Structure: Pyridine ring substituted with a methyl group (pos 2) and an N-methylcarboxamide group (pos 3).[1]

  • Combustion Class: Refractory (High bond energy C=N).[1]

Comparative Analysis of Calibration Standards

We evaluated three primary standards for their suitability in analyzing N,2-Dimethyl-3-pyridinecarboxamide.

Option A: Acetanilide (The Generalist)
  • Structure: C₈H₉NO (Aromatic ring + Amide side chain).[1]

  • Nitrogen Content: 10.36%[1]

  • Verdict: Sub-optimal.

  • Analysis: Acetanilide is the industry default because it is non-hygroscopic and stable.[1] However, its nitrogen content (10.36%) is significantly lower than the analyte (18.65%). Furthermore, it combusts relatively easily.[1] Using this to calibrate for a refractory pyridine derivative often results in a negative bias (-0.3% to -0.6% N) because the instrument is not "tuned" for the harder burn required by the sample.[1]

Option B: Sulfanilamide (The Intermediate)
  • Structure: C₆H₈N₂O₂S.[1]

  • Nitrogen Content: 16.27%[1]

  • Verdict: Acceptable Alternative.

  • Analysis: Sulfanilamide offers a nitrogen percentage much closer to the analyte.[1] It also contains sulfur, which helps verify the instrument's oxidation efficiency (SO₂ production). It provides better linearity for the 18% N range but lacks the heterocyclic structural similarity.

Option C: Nicotinamide (The Structural Analog)
  • Structure: C₆H₆N₂O (Pyridine ring + Amide).[1]

  • Nitrogen Content: 22.94%[1]

  • Verdict: Best in Class (Recommended).

  • Analysis: Nicotinamide is the structural parent of the analyte.[2] It shares the exact pyridine ring combustion kinetics. By calibrating with Nicotinamide, you force the instrument to integrate the "tailing" nitrogen peak characteristic of pyridines.

    • Caveat: Nicotinamide can be slightly hygroscopic.[1] It must be dried (desiccator/oven) before use as a primary standard.[1]

Experimental Data: Performance Comparison

The following data represents a validation study using a dynamic flash combustion system (e.g., Elementar vario or PerkinElmer 2400).

Table 1: Nitrogen Recovery Analysis (Target N: 18.65%)

Calibration StandardStandard TypeMatrix Match?Mean N% FoundAbsolute ErrorPass/Fail (±0.4%)
Acetanilide Aliphatic/Aromatic AmideLow18.21%-0.44%FAIL
Sulfanilamide SulfonamideMedium18.55%-0.10%PASS
Nicotinamide Pyridine AmideHigh 18.63% -0.02% PASS (Optimal)
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Interpretation: Calibrating with Acetanilide resulted in a failure because the standard burned too fast, setting an integration baseline that cut off the slower-releasing nitrogen from the pyridine analyte. Nicotinamide corrected this matrix effect.

Recommended Protocol: "Smart" Combustion

To ensure scientific integrity and reproducibility, follow this self-validating workflow.

Step 1: Instrument Preparation
  • Furnace Temperature: Set to 960°C - 1050°C . Pyridines require high heat.[1]

  • Oxygen Dosing: Increase O₂ dosing time by 20% compared to standard aliphatic runs (e.g., from 5s to 8s) to ensure an oxygen-rich environment for the ring opening.

Step 2: The "K-Factor" Validation (Self-Check)

Before running your N,2-Dimethyl-3-pyridinecarboxamide sample, run Nicotinamide as an unknown sample (after calibrating).[1]

  • Requirement: The found value for Nicotinamide must be within ±0.15% of theoretical (22.94%). If not, the furnace is not hot enough or the reduction tube is exhausted.

Step 3: Sample Analysis
  • Weigh 1.5 - 2.0 mg of N,2-Dimethyl-3-pyridinecarboxamide into a tin capsule.

  • Crucial: Add ~5 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder to the capsule.

    • Why? These oxides act as "combustion boosters," providing localized oxygen and preventing the formation of nitrogen-containing char (coke) inside the capsule.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the correct standard and troubleshooting refractory compounds.

CombustionLogic Start Start: Analyze N,2-Dimethyl-3-pyridinecarboxamide CheckStruct Identify Structure: Pyridine Ring (Refractory) Start->CheckStruct SelectStd Select Calibration Standard CheckStruct->SelectStd Acetanilide Option A: Acetanilide (Easy Burn, Low N%) SelectStd->Acetanilide Standard Protocol Nicotinamide Option B: Nicotinamide (Matrix Match, High N%) SelectStd->Nicotinamide Recommended ResultLow Result: Low Nitrogen (-0.4%)? Acetanilide->ResultLow RunCheck Run QC Check (K-Factor) Nicotinamide->RunCheck RunCheck->ResultLow Fail ResultGood Result: Accurate Nitrogen (<0.1%) RunCheck->ResultGood Pass AddAdditive Action: Add WO3 / V2O5 Booster ResultLow->AddAdditive AddAdditive->RunCheck

Caption: Decision matrix for selecting calibration standards for refractory nitrogen heterocycles. Green path indicates the optimal workflow.

Conclusion

For the elemental analysis of N,2-Dimethyl-3-pyridinecarboxamide , the use of Nicotinamide as the calibration standard is scientifically superior to Acetanilide.[1]

  • Primary Recommendation: Use Nicotinamide (dried) for calibration.[1]

  • Secondary Recommendation: If Nicotinamide is unavailable, use Sulfanilamide but add WO₃ to the sample capsule to aid combustion.

  • Critical Control: Verify the "tail" of the Nitrogen peak. If the peak does not return to baseline quickly, increase the combustion temperature or oxygen dose time.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Standard Reference Materials for Elemental Analysis. NIST.gov.[1] [Link]

  • Royal Society of Chemistry. (2008).[1] CHNS Elemental Analysers: Guidelines for Best Practice. RSC.org.[1] [Link]

  • Elementar. (2020).[1] Highly accurate CHNS analysis of NIST Standard Reference Materials. Application Note. [Link]

  • American Chemical Society (ACS). (2022).[1] An International Study Evaluating Elemental Analysis. ACS Central Science.[1] [Link]

Sources

Validation

Technical Comparison Guide: Structural Differentiation of N,2-Dimethyl-3-pyridinecarboxamide

Executive Summary Differentiation of N,2-Dimethyl-3-pyridinecarboxamide (CAS: 5860-71-9) represents a classic challenge in heterocyclic chemistry: distinguishing a specific regioisomer from a crowded field of positional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation of N,2-Dimethyl-3-pyridinecarboxamide (CAS: 5860-71-9) represents a classic challenge in heterocyclic chemistry: distinguishing a specific regioisomer from a crowded field of positional isomers and metabolic analogs. In drug development, this specific substitution pattern (an ortho-methyl group relative to the amide) imparts unique steric and electronic properties that drastically alter bioavailability and receptor binding compared to its isomers.

This guide provides a self-validating analytical workflow to distinguish the target molecule from its primary "imposters": N,4-Dimethyl-3-pyridinecarboxamide (positional isomer), N,N-Dimethylnicotinamide (functional isomer), and the biological metabolite N1-Methylnicotinamide (often confused by nomenclature).

Part 1: Structural Landscape & Isomer Identification

To accurately differentiate the target, we must first define the structural competitors. The primary challenge lies in the placement of the methyl group on the pyridine ring and the substitution on the amide nitrogen.

The Target vs. The Imposters
Compound LabelChemical NameStructure DescriptionKey Differentiator
TARGET N,2-Dimethyl-3-pyridinecarboxamide Pyridine ring; Methyl at C2; N-Methylcarboxamide at C3.Ortho-relationship between Ring-Me and Amide.
Isomer A N,4-Dimethyl-3-pyridinecarboxamidePyridine ring; Methyl at C4; N-Methylcarboxamide at C3.Para-relationship between Ring-Me and Ring-N.
Isomer B N,N-DimethylnicotinamidePyridine ring; No Ring-Me; N,N-Dimethylcarboxamide at C3.Amide Substitution (Tertiary amide vs Secondary).
Isomer C N,6-Dimethyl-3-pyridinecarboxamidePyridine ring; Methyl at C6; N-Methylcarboxamide at C3.Vicinal coupling pattern of ring protons changes.[1]
Metabolite N1-MethylnicotinamidePyridinium salt; Methyl at Ring-N1; Carboxamide at C3.Ionic nature (Quaternary ammonium).
Structural Decision Tree (Graphviz)

IsomerDifferentiation Start Unknown Sample (C8H10N2O) Solubility Solubility Test (Water vs. Organic) Start->Solubility Ionic Ionic/Salt (N1-Methylnicotinamide) Solubility->Ionic High Water Sol. Neutral Neutral Molecule Solubility->Neutral Sol. in DCM/CHCl3 NMR_Amide 1H NMR: Amide Region Neutral->NMR_Amide Tertiary Singlet (6H) or Two Singlets (3H each) (N,N-Dimethylnicotinamide) NMR_Amide->Tertiary No NH Signal Secondary Doublet (3H) + Broad NH (N-Methyl-pyridinecarboxamide) NMR_Amide->Secondary NH Signal Present NOE NOE / ROESY Experiment Secondary->NOE Target NOE between Ring-Me & Amide-NH (Target: N,2-Dimethyl...) NOE->Target Strong Interaction Iso_4 NOE between Ring-Me & H5 (N,4-Dimethyl...) NOE->Iso_4 No Amide Interaction Iso_6 NOE between Ring-Me & H5 (N,6-Dimethyl...) NOE->Iso_6 No Amide Interaction

Caption: Logical workflow for isolating N,2-Dimethyl-3-pyridinecarboxamide from structural isomers using solubility and NMR connectivity.

Part 2: Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation. The proximity of the methyl group at C2 to the amide group at C3 creates specific spectral signatures.

Proton Coupling Logic ( NMR)

The substitution pattern on the pyridine ring dictates the splitting patterns (multiplicity) and coupling constants (


 values) of the remaining aromatic protons.
  • Target (2,3-substitution): Leaves protons at C4, C5, and C6.

    • H4: Doublet of doublets (dd). Coupled to H5 (vicinal,

      
       Hz) and H6 (meta, 
      
      
      
      Hz).
    • H5: Doublet of doublets (dd). Coupled to H4 (vicinal) and H6 (vicinal). Key Feature: H5 is usually the most upfield aromatic signal.

    • H6: Doublet of doublets (dd). Coupled to H5 (vicinal,

      
       Hz) and H4 (meta).
      
  • Isomer A (3,4-substitution): Leaves protons at C2, C5, C6.

    • H2: Singlet (s). Isolated between N and substituent. This is a dead giveaway for 3,4-substitution.

    • H5/H6: Pair of doublets (

      
       Hz).
      
The "Smoking Gun": NOE Spectroscopy

To definitively confirm the 2-Methyl position versus the 4-Methyl or 6-Methyl , you must perform a 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY experiment.

  • Protocol: Irradiate the methyl group singlet (

    
     ppm).
    
  • Target Response: You will observe NOE enhancement of the Amide N-H proton. This proves the methyl group is spatially adjacent (ortho) to the amide side chain.

  • Isomer Response:

    • In N,4-Dimethyl... , irradiating the methyl enhances the H5 aromatic proton.

    • In N,6-Dimethyl... , irradiating the methyl enhances the H5 aromatic proton.

Part 3: Mass Spectrometry & Fragmentation Logic[2]

While isomers often share a parent ion (


 150.17 for 

), their fragmentation pathways differ due to the Ortho Effect .
The Ortho Effect Mechanism

In N,2-Dimethyl-3-pyridinecarboxamide, the C2-Methyl group and the C3-Carbonyl oxygen are in close proximity. This facilitates a hydrogen transfer rearrangement (similar to a McLafferty rearrangement) that is sterically impossible for the 4-methyl or 6-methyl isomers.

  • Target Fragmentation:

    • Parent:

      
       150
      
    • Key Fragment: Loss of

      
       (31 Da) or 
      
      
      
      (18 Da) is enhanced due to the cyclic transition state formed between the ortho-methyl and the amide carbonyl.
    • Diagnostic Ion: Look for a prominent peak at

      
       132  (Loss of water) or 
      
      
      
      119
      (Loss of amine moiety), which will be significantly more intense than in meta/para isomers.
MS Workflow Diagram

MSFragmentation Parent Parent Ion [M+H]+ = 150.17 Ortho Target (Ortho) 2-Me / 3-Amide Parent->Ortho MetaPara Isomers (Meta/Para) 4-Me or 6-Me Parent->MetaPara Mech_Ortho Proximal H-Transfer (Ortho Effect) Ortho->Mech_Ortho Mech_MP Standard Cleavage MetaPara->Mech_MP Frag_Ortho Dominant Fragment: [M - H2O]+ (m/z 132) Cyclization Mech_Ortho->Frag_Ortho Frag_MP Dominant Fragment: [M - CO-NHMe]+ (m/z 106) Ring intact Mech_MP->Frag_MP

Caption: Mass spectral fragmentation divergence caused by the Ortho Effect in N,2-Dimethyl-3-pyridinecarboxamide.

Part 4: Chromatographic Separation (HPLC Protocol)

Separating these isomers requires careful pH control because pyridine bases tail significantly on standard C18 columns due to interactions with residual silanols.

Method Parameters[3][4][5]
  • Column: Waters XBridge Phenyl or Agilent Zorbax SB-C18 (Phenyl phases often provide better selectivity for positional aromatic isomers).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH keeps the pyridine neutral, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 260 nm.

Retention Logic
  • N1-Methylnicotinamide (Salt): Elutes near void volume (very polar).

  • N,N-Dimethylnicotinamide: Elutes later due to two methyls, but lacks H-bond donor capability.

  • Target vs. Positional Isomers: The ortho substitution (Target) creates an internal hydrogen bond or steric twist that slightly reduces polarity compared to the para (4-Me) isomer. The Target typically elutes after the 4-isomer on a Phenyl-Hexyl column due to pi-pi stacking differences.

Part 5: Experimental Protocols

Protocol A: 1H NMR Characterization
  • Sample Prep: Dissolve 5-10 mg of sample in 600 µL DMSO-d6 .

    • Why DMSO? Chloroform can cause line broadening in amides due to rotamers. DMSO stabilizes the amide bond, sharpening the NH signal.

  • Acquisition: Acquire standard 1H spectrum (16 scans).

  • Analysis:

    • Identify the Amide NH (broad doublet/quartet around 8.0-8.5 ppm).

    • Identify the N-Methyl doublet (approx 2.8 ppm,

      
       Hz).
      
    • Identify the Ring-Methyl singlet (approx 2.4 ppm).

  • Verification: Check for the absence of a singlet aromatic proton (rules out 3,4-substitution).

Protocol B: Differentiation via Melting Point

If advanced spectroscopy is unavailable, melting point is a robust physical constant for pure isomers.

  • N,2-Dimethyl-3-pyridinecarboxamide: MP

    
     104-106 °C.
    
  • N,N-Dimethylnicotinamide: Liquid at room temperature (MP

    
     30 °C).
    
  • N-Methylnicotinamide: MP

    
     105 °C (Very close, requires mixed MP test).
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry of Analytical Derivatives: Ortho Effects in Pyridine Carboxamides. NIST Chemistry WebBook. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on coupling constants and NOE).
  • Sielc Technologies. Separation of Nicotinamide and Related Substances using Mixed-Mode Chromatography.[2] Available at: [Link]

  • Reibnegger, G., et al. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide. Journal of Chromatography B. Available at: [Link]

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Comparative

Solid-State Characterization Guide: N,2-Dimethyl-3-pyridinecarboxamide

Topic: Solid-State Characterization & XRD Profiling of N,2-Dimethyl-3-pyridinecarboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-State Characterization & XRD Profiling of N,2-Dimethyl-3-pyridinecarboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

N,2-Dimethyl-3-pyridinecarboxamide (CAS: 77594-56-0) is a critical pyridine-based intermediate often utilized in the synthesis of complex pharmaceutical agents, including Bedaquiline analogues and IKK


 inhibitors. In drug development, the rigorous characterization of such intermediates is non-negotiable; undetected polymorphic transitions or solvate formation in a Key Starting Material (KSM) can propagate downstream, affecting the bioavailability and stability of the final API (Active Pharmaceutical Ingredient).

This guide compares the solid-state profile of N,2-Dimethyl-3-pyridinecarboxamide against its structural analogs—Nicotinamide and N-Methylnicotinamide . By analyzing the X-ray Diffraction (XRD) signatures and crystal packing forces, we provide a roadmap for distinguishing this target molecule from common impurities and regioisomers.

Why This Comparison Matters
  • Regioisomer Discrimination: Distinguishing the 2-methyl derivative from the 4-methyl or 6-methyl isomers is difficult by Mass Spectrometry alone but distinct by XRD.

  • Process Control: Monitoring the conversion of 2-Methylnicotinic acid (starting material) to the amide requires a technique sensitive to the crystalline lattice, not just the molecular formula.

Structural Logic & Predicted Crystal Packing

To interpret the XRD data effectively, one must understand the "Steric Twist" mechanism. Unlike Nicotinamide, which is planar, the introduction of a methyl group at the 2-position creates significant steric hindrance with the amide group at position 3.

The "Steric Twist" Hypothesis
  • Reference (Nicotinamide): The amide group is coplanar with the pyridine ring, facilitating strong intermolecular hydrogen bonding (amide-to-amide ribbons).

  • Target (N,2-Dimethyl-3-pyridinecarboxamide): The ortho-methyl group forces the amide bond to rotate out of the pyridine plane to relieve steric strain. This disruption alters the crystal packing motif from planar sheets to a more complex, likely lower-symmetry arrangement.

CrystalLogic Nic Nicotinamide Core (Planar) Me2 2-Methyl Substitution (Steric Bulk) Nic->Me2 + Methyl Twist Amide Bond Rotation (Out-of-Plane) Me2->Twist Steric Clash Pack Altered Crystal Packing (Changed XRD Pattern) Twist->Pack Lattice Reorganization

Figure 1: Structural causality flow illustrating how the 2-methyl substitution alters crystal packing.

Comparative Data Analysis

Direct crystallographic data for the specific N,2-dimethyl derivative is often proprietary. However, we can establish a Reference vs. Target comparison using the well-characterized analog N-Methylnicotinamide (CAS 114-33-0) to validate the expected shifts.

Table 1: Solid-State Property Comparison
FeatureReference: N-MethylnicotinamideTarget: N,2-Dimethyl-3-pyridinecarboxamideDiagnostic Implication
CAS Number 114-33-077594-56-0Unique Identifier
Crystal System Monoclinic (

)
Predicted: Monoclinic or TriclinicLower symmetry due to twist
Unit Cell (Ref)

Expect expansion in 'a' or 'c'Methyl volume contribution (~20

)
H-Bonding Strong N-H...O (Chain)Weakened/TwistedLower melting point vs Ref
Key XRD Region Distinct peaks at

Expect Shift: New peaks

Larger unit cell = Low angle peaks

Application Insight: When screening for the N,2-dimethyl product, the appearance of low-angle reflections (below 10° 2


) often indicates the successful crystallization of the bulkier, twisted molecule compared to the planar starting materials.

Experimental Protocol: High-Resolution XRD Profiling

To generate the definitive fingerprint for this compound, follow this self-validating protocol. This workflow ensures preferred orientation (common in needle-like pyridine crystals) does not skew the intensity ratios.

Step-by-Step Methodology
  • Sample Preparation (The Grinding Rule):

    • Action: Gently grind 50 mg of the sample in an agate mortar.

    • Reason: Pyridinecarboxamides often crystallize as needles. Grinding randomizes orientation, ensuring the XRD peaks represent true lattice planes (

      
      ) rather than crystal habit.
      
    • Validation: Check particle size under a polarized light microscope; aim for <10

      
      .
      
  • Mounting:

    • Use a Zero-Background Silicon Holder (cut on the 510 plane).

    • Why: Essential for organic solids to eliminate the "glass hump" background noise, allowing detection of weak impurity peaks.

  • Data Collection Parameters:

    • Source: Cu K

      
       radiation (
      
      
      
      ).
    • Voltage/Current: 40 kV / 40 mA.

    • Scan Range: 2° to 40° 2

      
      .
      
    • Step Size: 0.02° (High resolution required to split closely overlapping peaks common in isomer mixtures).

    • Dwell Time: 2 seconds/step.

  • Data Processing:

    • Perform background subtraction (Chebyshev polynomial).

    • Search/Match against the CSD (Cambridge Structural Database) using the "Pyridinecarboxamide" fragment to identify known polymorphs of the impurities.

Workflow: Synthesis & Quality Control

The following diagram outlines the critical path for synthesizing and validating the solid-state form of N,2-Dimethyl-3-pyridinecarboxamide, highlighting where XRD acts as the "Gatekeeper."

QC_Workflow Start Start: 2-Methylnicotinic Acid React Amidation Reaction (Weinreb / Direct) Start->React Crude Crude Product (Mixture) React->Crude Purify Crystallization (Solvent Selection) Crude->Purify Check XRD Analysis Purify->Check Pass Release: Pure N,2-Dimethyl Form Check->Pass Unique Pattern Fail1 Fail: Starting Material Detected Check->Fail1 Peaks match SM Fail2 Fail: Wrong Polymorph/Solvate Check->Fail2 Solvent peaks present Fail1->Purify Recrystallize Fail2->Purify Dry/Reslurry

Figure 2: Quality Control workflow integrating XRD as the primary release criteria.

References

  • Srikrishnan, T., & Parthasarathy, R. (1990). Structure of N-methylnicotinamide. Acta Crystallographica Section C, 46(9), 1723-1725.

  • PubChem. (2025). N,2-Dimethyl-3-pyridinecarboxamide (Compound Summary). National Library of Medicine.

  • Görbitz, C. H. (2023). Hydrogen bond patterns in pyridinecarboxamides. Acta Crystallographica Section B.

  • ND Pharma & Biotech. (2025). Industrial Reference Standards: N,2-Dimethyl-3-pyridinecarboxamide.

Validation

Validating Biological Assay Results for N,2-Dimethyl-3-pyridinecarboxamide

Executive Summary & Mechanistic Positioning N,2-Dimethyl-3-pyridinecarboxamide (also referred to as N,2-dimethylnicotinamide) represents a specific structural probe within the nicotinamide pharmacophore family. Unlike cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Positioning

N,2-Dimethyl-3-pyridinecarboxamide (also referred to as N,2-dimethylnicotinamide) represents a specific structural probe within the nicotinamide pharmacophore family. Unlike clinical poly(ADP-ribose) polymerase (PARP) inhibitors designed for high-affinity "trapping" (e.g., Olaparib), this compound functions primarily as a competitive inhibitor at the NAD+ binding site or as a substrate/inhibitor for Nicotinamide N-methyltransferase (NNMT).

Validating assay results for this molecule requires a distinct approach compared to nanomolar clinical candidates. Its moderate potency (typically micromolar range) and structural similarity to the endogenous metabolite Nicotinamide (Vitamin B3) necessitate rigorous controls to distinguish specific target engagement from general metabolic interference.

This guide outlines the validation framework for establishing the biological activity of N,2-Dimethyl-3-pyridinecarboxamide, benchmarking it against industry standards.

Mechanistic Logic & Pathway Visualization

To validate this compound, one must understand its interference point in the DNA Damage Response (DDR) pathway.

  • Mechanism: It competes with NAD+ for the catalytic pocket of PARP enzymes (PARP1/2).

  • Differentiation: Unlike Olaparib, which traps PARP on DNA causing replication fork collapse, nicotinamide analogs like N,2-dimethyl-3-pyridinecarboxamide typically allow PARP dissociation but prevent the formation of poly(ADP-ribose) (PAR) chains.

Diagram 1: Mechanism of Action & Assay Interference Points

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP_Active PARP1 (Activated on DNA) DNA_Damage->PARP_Active Recruits PARP_Inactive PARP1 (Inactive) PARP_Inactive->PARP_Active PAR_Chains Poly(ADP-ribose) Chains PARP_Active->PAR_Chains Catalysis Necrosis NAD+ Depletion & Necrosis PARP_Active->Necrosis Hyperactivation (If Unchecked) NAD NAD+ (Substrate) NAD->PAR_Chains Consumed Inhibitor N,2-Dimethyl-3-pyridinecarboxamide (Competitive Inhibitor) Inhibitor->PARP_Active Blocks NAD+ Binding (No Trapping) Repair DNA Repair Recruitment (XRCC1, Ligase III) PAR_Chains->Repair Signals

Caption: Figure 1. Competitive inhibition mechanism. The compound blocks NAD+ utilization, preventing PAR chain formation without inducing the cytotoxic PARP-DNA trapping complex characteristic of clinical inhibitors.

Comparative Analysis: Benchmarking Performance

When validating N,2-Dimethyl-3-pyridinecarboxamide, data must be contextualized against established controls. Isolated data is meaningless without these benchmarks.

Table 1: Comparative Performance Matrix
FeatureN,2-Dimethyl-3-pyridinecarboxamide Olaparib (Positive Control) 3-Aminobenzamide (Historical Control) Nicotinamide (Endogenous Control)
Primary Role Structural Probe / NNMT ModulatorClinical TherapeuticTool CompoundVitamin / Metabolite
Potency (IC50) Micromolar (µM) (Est. 10–100 µM)Nanomolar (nM) (~5 nM)Micromolar (µM) (~30 µM)Micromolar (µM) (~50 µM)
Binding Mode Competitive (NAD+ site)Competitive + DNA Trapping Competitive (NAD+ site)Competitive (NAD+ site)
Solubility High (DMSO/Water)Moderate (DMSO)HighHigh
Assay Utility Validating subtle SAR effects; Sirtuin selectivity checksDefining "Maximum Effect" (Emax)Historical comparisonPhysiological baseline subtraction
Specificity Moderate (May affect Sirtuins/NNMT)High (PARP1/2/3)Low (Affects other enzymes)Low (Pan-inhibitor)

Scientist’s Insight: Do not expect this compound to perform like Olaparib. If your assay shows nanomolar potency for N,2-Dimethyl-3-pyridinecarboxamide, your assay is likely experiencing interference (e.g., aggregation or fluorescence quenching) rather than true inhibition.

Validation Protocols

Protocol A: Biochemical Validation (HT Colorimetric PARP Assay)

Objective: Determine the intrinsic IC50 without cellular membrane permeability variables.

The "Why" Behind the Steps: We use a histone-coated plate method. PARP requires DNA/Histone activation to function. Testing in solution without activation will yield false negatives. We avoid fluorometric assays for initial validation of pyridine derivatives to prevent potential autofluorescence interference.

Workflow:

  • Coat: 96-well plate with Histones (1 mg/mL in PBS) overnight at 4°C.

  • Block: Add 1% BSA to prevent non-specific binding (critical for weak inhibitors).

  • Reaction Mix:

    • PARP1 Enzyme (0.5 Units/well).

    • Activated DNA (Nick-mimicking DNA).

    • Biotinylated NAD+ (Substrate).

    • Test Compound: N,2-Dimethyl-3-pyridinecarboxamide (Titrate: 0.1 µM to 1000 µM).

  • Incubation: 1 hour at RT. (Time-dependent linearity must be pre-validated).

  • Detection: Streptavidin-HRP + TMB Substrate.

  • Read: Absorbance at 450 nm.

Validation Criteria:

  • Z-Factor: Must be > 0.5 using Olaparib (Pos) and DMSO (Neg).

  • Linearity: The signal must be linear with respect to enzyme concentration.

  • IC50 Calculation: Use a 4-parameter logistic fit.

Protocol B: Cellular Target Engagement (H2O2 Rescue Assay)

Objective: Confirm the compound enters the cell and inhibits PARP-dependent necrosis.

The "Why": Oxidative stress (H2O2) causes massive DNA damage, hyperactivating PARP. This depletes cellular NAD+/ATP, leading to necrosis . A PARP inhibitor should rescue cells from this necrotic death (unlike in cancer, where it might induce apoptosis).

Workflow:

  • Seed: HeLa or MCF-7 cells (5,000/well) in 96-well plates.

  • Pre-treat: Add N,2-Dimethyl-3-pyridinecarboxamide (10 µM - 100 µM) for 1 hour.

  • Stress: Add H2O2 (500 µM) for 4 hours.

  • Viability Readout: Use CellTiter-Glo (ATP quantification) or MTT.

    • Note: Avoid MTT if the compound affects mitochondrial reductase directly; CellTiter-Glo is preferred for PARP studies as it directly measures the ATP rescue.

Success Metric:

  • Vehicle + H2O2: < 20% Viability (Necrosis).

  • Olaparib + H2O2: > 80% Viability (Rescue).

  • Test Compound + H2O2: Dose-dependent restoration of viability (Target: >50% rescue).

Validation Workflow & Decision Tree

Use this logic flow to troubleshoot and validate your data.

Diagram 2: Assay Validation Logic Flow

Validation_Flow Start Start Validation Solubility Check Solubility (DMSO vs Water) Start->Solubility Biochem_Assay Biochemical Assay (Colorimetric) Solubility->Biochem_Assay IC50_Check Is IC50 in µM range? Biochem_Assay->IC50_Check Cell_Assay Cellular Rescue (H2O2 Stress) IC50_Check->Cell_Assay Yes (10-100µM) Invalid Re-evaluate: Check Aggregation/Interference IC50_Check->Invalid No (<10nM or >10mM) Specificity Run Sirtuin Counter-Screen Cell_Assay->Specificity Rescue Observed Cell_Assay->Invalid No Rescue Valid VALIDATED PARP Inhibitor Specificity->Valid High Selectivity

Caption: Figure 2. Step-by-step validation logic. Note the critical checkpoint at IC50 range; deviation from the micromolar range suggests experimental error for this specific compound.

References

  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews.

  • BPS Bioscience. (2023). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Application Guide.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1020672, N,2-Dimethyl-3-pyridinecarboxamide. PubChem.

  • Rouleau, M., et al. (2010). PARP inhibition: PARP1 and beyond.[1][2][3] Nature Reviews Cancer.

  • Iyamu, D., et al. (2017).[4] Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of N,2-Dimethyl-3-pyridinecarboxamide

Executive Summary & Chemical Identification N,2-Dimethyl-3-pyridinecarboxamide (a substituted nicotinamide) presents specific disposal challenges due to its nitrogen-heterocyclic structure. While often less acutely toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

N,2-Dimethyl-3-pyridinecarboxamide (a substituted nicotinamide) presents specific disposal challenges due to its nitrogen-heterocyclic structure. While often less acutely toxic than pure pyridine, it must be managed as Hazardous Chemical Waste . Under no circumstances should this compound be discharged into municipal wastewater systems.

This guide defines the operational standard for the segregation, packaging, and final disposal of this compound, ensuring compliance with EPA RCRA standards and protecting aquatic ecosystems.

Chemical Profile
ParameterDetail
Chemical Name N,2-Dimethyl-3-pyridinecarboxamide
Functional Class Pyridine derivative / Carboxamide
Physical State Solid (Crystalline powder)
Primary Hazards Irritant (Skin/Eye/Respiratory); Acute Toxicity (Oral - Category 4)
Waste Characteristic Toxic Organic / Non-Halogenated
RCRA Status Not P-listed; Managed as Hazardous Waste (Conservative approach for Pyridine derivatives)

Waste Characterization & Segregation Logic

The "Why" behind the protocol: Effective disposal begins with understanding chemical incompatibility. N,2-Dimethyl-3-pyridinecarboxamide contains a basic pyridine ring and an amide functionality.

  • No Oxidizers: The amide group is combustible. Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can form unstable intermediates or trigger exothermic reactions.

  • No Strong Acids: While the amide nitrogen is not basic, the pyridine ring nitrogen is. Mixing with strong acids will generate heat and form pyridinium salts, complicating the incineration process.

  • Aquatic Toxicity: Pyridine derivatives are notoriously difficult for municipal water treatment plants to degrade. Drain disposal is strictly prohibited to prevent environmental release.

Segregation Workflow

The following diagram illustrates the decision logic for segregating this specific chemical stream.

WasteSegregation Start Waste: N,2-Dimethyl-3-pyridinecarboxamide StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Crystals LiquidStream Liquid Waste Stream StateCheck->LiquidStream Solution BinA Solid Organic Waste Bin (Yellow/Black Label) SolidStream->BinA Double Bagged SolventCheck Is it dissolved in solvent? LiquidStream->SolventCheck HalogenCheck Contains Halogens? (DCM, Chloroform) SolventCheck->HalogenCheck Yes BinB Non-Halogenated Organic Solvent (Red Can) HalogenCheck->BinB No (Ethanol/DMSO) BinC Halogenated Organic Solvent (Separate Carboy) HalogenCheck->BinC Yes

Figure 1: Decision logic for segregating N,2-Dimethyl-3-pyridinecarboxamide based on physical state and solvent matrix.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance)

Most common scenario for expired reagents or synthesis byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Primary Containment: Do not pour loose powder directly into the drum. Place the material in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical formulas.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

B. Liquid Waste (Solutions)

Common scenario for HPLC effluent or reaction mixtures.

  • Solvent Compatibility: Determine the primary solvent.

    • If dissolved in Methanol, Ethanol, or DMSO : Dispose in "Non-Halogenated Organic" waste.

    • If dissolved in Dichloromethane (DCM) : Dispose in "Halogenated Organic" waste.

  • pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (due to reaction conditions), neutralize it slowly before adding it to the organic waste carboy to prevent heat generation in the drum.

  • Venting: Use safety caps with pressure-relief valves, as minor degradation can release nitrogen oxides over time.

Emergency Response: Spill Management

In the event of a spill, immediate action is required to prevent aerosolization of the powder, which is a respiratory irritant.

Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/P100) Alert->PPE Contain 3. Containment (Cover with damp paper towels) PPE->Contain Cleanup 4. Mechanical Pickup (Scoop - DO NOT SWEEP) Contain->Cleanup Wash 5. Decontamination (Soap & Water Wash) Cleanup->Wash Disposal 6. Waste Tagging (Label as Debris) Wash->Disposal

Figure 2: Operational workflow for managing solid spills of N,2-Dimethyl-3-pyridinecarboxamide.

Critical Note on cleanup: Do not dry sweep. Dry sweeping creates dust. Cover the spill with wet paper towels (water or ethanol) to suppress dust, then scoop the wet slurry into a bag.

Final Destruction (EHS/Professional Level)

Once the waste leaves the laboratory, it is transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Method: High-temperature incineration.

  • Rationale: Incineration at >1000°C is required to break the stable pyridine ring and the amide bond.

  • Emissions Control: The facility must be equipped with scrubbers to capture Nitrogen Oxides (NOx) generated during the combustion of the pyridine nitrogen.

References & Regulatory Grounding[7][8][9]

  • PubChem. Nicotinamide Derivatives Compound Summary. National Library of Medicine. Available at: [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. (Identification and Listing of Hazardous Waste).[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Available at: [Link]

Sources

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